Product packaging for Fenpiverinium(Cat. No.:CAS No. 258329-46-3)

Fenpiverinium

Cat. No.: B1207433
CAS No.: 258329-46-3
M. Wt: 337.5 g/mol
InChI Key: QDIYJDPBMZUZEH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1-methyl-1-piperidin-1-iumyl)-2,2-diphenylbutanamide is a diarylmethane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N2O+ B1207433 Fenpiverinium CAS No. 258329-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

258329-46-3

Molecular Formula

C22H29N2O+

Molecular Weight

337.5 g/mol

IUPAC Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide

InChI

InChI=1S/C22H28N2O/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25)/p+1

InChI Key

QDIYJDPBMZUZEH-UHFFFAOYSA-O

SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Other CAS No.

258329-46-3

Synonyms

1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide
fenpipramide methobromide
fenpiverinium
fenpiverinium bromide
Resantin

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action: Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Fenpiverinium Bromide

Executive Summary

This compound bromide is a quaternary ammonium (B1175870) compound recognized for its potent anticholinergic and antispasmodic properties.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype located on the surface of smooth muscle cells.[1][2] By blocking the Gq/11 protein-coupled signaling cascade initiated by acetylcholine, this compound bromide effectively inhibits the downstream pathways that lead to intracellular calcium release and, consequently, smooth muscle contraction. This targeted neurotropic action makes it a valuable agent for treating spasmodic conditions in the gastrointestinal, urinary, and biliary tracts.[1][3] This document provides a detailed overview of its molecular interactions, the signaling pathways it modulates, relevant pharmacological data, and key experimental protocols used to characterize its activity.

The therapeutic effect of this compound bromide is rooted in its interaction with the cholinergic nervous system. As a quaternary ammonium anticholinergic agent, it functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2]

1.1 Primary Molecular Target: M3 Muscarinic Receptor

The antispasmodic activity of this compound bromide is primarily attributed to its blockade of the M3 muscarinic receptor subtype.[1][2] These receptors are densely expressed on smooth muscle cells throughout the body, including the gastrointestinal, urinary, and biliary tracts.[1] In the physiological state, the binding of the neurotransmitter acetylcholine (ACh) to M3 receptors initiates a signaling cascade that leads to muscle contraction. This compound bromide competitively binds to these same receptors, thereby preventing ACh from binding and initiating this response.[2] This results in a reduction of smooth muscle tone and motility.[1]

1.2 Molecular Interaction and Selectivity

This compound bromide acts as a competitive antagonist, meaning it reversibly binds to the M3 receptor at the same site as acetylcholine but does not activate it.[1][2] This blockade can be overcome by increasing the local concentration of acetylcholine. The quaternary ammonium structure of this compound suggests a higher affinity for muscarinic receptors over nicotinic receptors.[1] However, detailed public information regarding its specific binding affinity (Kᵢ or Kd values) and comprehensive selectivity profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in readily available literature.[1]

Intracellular Signaling Pathway Modulation

The binding of this compound bromide to the M3 receptor directly interrupts the intracellular signaling pathway responsible for smooth muscle contraction.[1]

2.1 Inhibition of the Gq/11-PLC-IP₃/DAG Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 family of G-proteins.[1] When this compound bromide blocks the M3 receptor, it prevents the activation of this G-protein. This, in turn, inhibits the effector enzyme phospholipase C (PLC).[1]

PLC is responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers:

  • Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) ions.[1]

  • Diacylglycerol (DAG): Remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[1]

By preventing the formation of IP₃ and DAG, this compound bromide effectively attenuates the downstream signaling cascades that are crucial for smooth muscle contraction.[1] The resulting effect is smooth muscle relaxation.

Fenpiverinium_Signaling_Pathway This compound Bromide Signaling Pathway Inhibition ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq11 Gq/11 Protein M3R->Gq11 Activates FPV This compound Bromide FPV->M3R Competitively Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum (Ca²⁺ Store) IP3->SR Triggers Release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca ↑ Intracellular [Ca²⁺] SR->Ca Ca->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

This compound's antagonistic action on the M3 receptor signaling cascade.

Pharmacological Data

Quantitative data on the binding affinities and potency of this compound bromide are not widely available in the public domain.[1] The table below summarizes the available data based on experimental usage.

ParameterValueSpecies/ModelCommentsReference
Experimental Concentration 0.5 - 2 ng/mLIsolated Rat ColonUsed to study the inhibition of acetylcholine-induced contractions.[4]
Observed Effect Antagonism of AChIsolated Human Upper Urinary TractThis compound blocked the increase in contraction frequency and tonic tension induced by acetylcholine, but did not affect spontaneous activity or activation by high potassium or norepinephrine. This confirms its anticholinergic properties and suggests a lack of direct calcium channel blocking activity.[]

Key Experimental Protocols

The anticholinergic and antispasmodic effects of this compound bromide are typically characterized using ex vivo and analytical methods.

4.1 Protocol: Ex Vivo Assessment of Antispasmodic Activity

This protocol quantifies the functional effect of this compound bromide on smooth muscle contractility using an isolated organ bath system.[6]

Methodology:

  • Tissue Preparation: Smooth muscle tissue (e.g., bladder, colon, or ileum strips) is dissected from a model organism (e.g., rat or guinea pig) and suspended in an organ bath.

  • Organ Bath Setup: The tissue is mounted in a chamber filled with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). One end of the tissue is fixed, while the other is connected to an isometric force transducer to record muscle tension.

  • Equilibration: The tissue is allowed to equilibrate for a set period (e.g., 60 minutes) under a slight resting tension, with regular washing.

  • Induction of Contraction: A contractile agent (agonist) such as carbachol (B1668302) or acetylcholine is added to the bath to induce a stable, submaximal contraction. Alternatively, electrical field stimulation (EFS) can be used to trigger neurotransmitter release.

  • Cumulative Dosing: this compound bromide is added to the bath in a cumulative, concentration-dependent manner. The relaxation of the pre-contracted tissue is recorded after each addition.

  • Data Analysis: The recorded isometric tension is used to construct concentration-response curves. From these curves, the IC₅₀ value (the concentration of this compound bromide that causes 50% inhibition of the induced contraction) can be calculated to determine its potency.

Experimental_Workflow_Organ_Bath Experimental Workflow: Organ Bath Assay prep 1. Preparation of Bladder/Colon Strips mount 2. Mount Strips in Organ Bath prep->mount equil 3. Equilibration (e.g., 60 min) mount->equil induce 4. Induce Contraction (e.g., Carbachol, ACh) equil->induce add_fpv 5. Add this compound (Cumulative Doses) induce->add_fpv record 6. Record Isometric Tension add_fpv->record curves 7. Construct Concentration- Response Curves record->curves calc 8. Calculate IC50 Values curves->calc

Workflow for quantifying this compound's antispasmodic effects.

4.2 Protocol: Stability Indicating Assay by RP-HPLC

This protocol is used to determine the stability of this compound bromide under various stress conditions, which is crucial for pharmaceutical formulation and quality control.[7]

Methodology:

  • Sample Preparation: A stock solution of this compound bromide is prepared.

  • Forced Degradation: The stock solution is divided and subjected to various stress conditions for a defined period:

    • Acid Hydrolysis: Addition of a strong acid (e.g., 1N HCl) and heating.

    • Alkali Hydrolysis: Addition of a strong base (e.g., 1N NaOH) and heating.

    • Oxidation: Addition of an oxidizing agent (e.g., 20% H₂O₂) and heating.

    • Thermal Degradation: Heating the solution without additives.

    • Photolytic Degradation: Exposing the solution to UV light.

  • Neutralization: The acidic and alkaline solutions are neutralized before analysis.

  • Chromatographic Analysis: All samples (stressed and unstressed) are analyzed using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Data Analysis: The resulting chromatograms are analyzed to quantify the amount of this compound bromide remaining and to detect the formation of any degradation products. The method's ability to separate the parent drug from its degradants indicates its stability-indicating power.

Degradation_Study_Workflow Workflow: Forced Degradation Study start This compound Bromide Stock Solution stress Subject to Stress Conditions start->stress acid Acid Hydrolysis stress->acid alkali Alkali Hydrolysis stress->alkali oxidation Oxidation (H2O2) stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analyze Analyze All Samples via RP-HPLC acid->analyze alkali->analyze oxidation->analyze thermal->analyze photo->analyze quantify Quantify Parent Drug & Detect Degradation Products analyze->quantify

Logical workflow for a forced degradation (stability) study.

Conclusion

The core mechanism of action of this compound bromide is its function as a competitive antagonist at M3 muscarinic acetylcholine receptors on smooth muscle cells.[1][2] This neurotropic action inhibits the Gq/11-mediated signaling cascade, preventing the generation of second messengers IP₃ and DAG, which ultimately blocks the release of intracellular calcium required for muscle contraction.[1] This targeted blockade results in potent antispasmodic effects, providing a clear rationale for its clinical use in conditions characterized by smooth muscle spasms.

References

An In-depth Technical Guide to the Anticholinergic Properties of Fenpiverinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic activities.[1] This technical guide provides a comprehensive overview of the core anticholinergic properties of this compound, intended for an audience of researchers, scientists, and drug development professionals. While specific quantitative binding affinities and functional potencies for this compound are not widely available in public-domain literature, this guide outlines the established experimental protocols to determine these values.[2] It details the mechanism of action, the relevant signaling pathways, and provides standardized methodologies for in-vitro characterization.

Introduction to this compound

This compound is an antispasmodic agent that exerts its effects by acting as an anticholinergic.[3] It is structurally a quaternary ammonium compound, a feature that influences its absorption and distribution characteristics.[1] Clinically, it is often used in combination with other drugs, such as the musculotropic antispasmodic pitofenone (B1678488) and a non-steroidal anti-inflammatory drug (NSAID) like metamizole (B1201355) or nimesulide, for the management of pain associated with smooth muscle spasms in the gastrointestinal, biliary, and urinary tracts.[1][4]

Mechanism of Action

The primary mechanism of action for this compound's anticholinergic effects is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors.[5][6] By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound prevents the initiation of the signaling cascades that lead to smooth muscle contraction.[1][5] While its complete receptor subtype selectivity profile is not extensively documented, it is suggested to act primarily on M3 muscarinic receptors located on smooth muscle cells.[5][6]

As a quaternary ammonium compound, this compound's positive charge generally limits its ability to cross the blood-brain barrier, suggesting its effects are predominantly peripheral.

Muscarinic Receptor Signaling Pathways

The anticholinergic activity of this compound is centered on its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The five subtypes (M1-M5) are coupled to different G-proteins and initiate distinct intracellular signaling cascades. The most relevant pathways for this compound's action on smooth muscle are the M3 and M2 receptor pathways.

M3 Receptor Signaling (Gq-coupled)

The M3 subtype is the primary muscarinic receptor responsible for smooth muscle contraction in various organs. It is coupled to the Gq/11 family of G-proteins.

  • Activation: Acetylcholine binding to the M3 receptor activates the Gq protein.

  • Second Messenger Production: The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG also contributes to this process by activating Protein Kinase C (PKC).

This compound, by competitively blocking the M3 receptor, inhibits this entire cascade, leading to smooth muscle relaxation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds This compound This compound This compound->M3R Blocks Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Receptor ACh->M2R Binds This compound This compound This compound->M2R Blocks Gi Gi M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (Expressing M1-M5) start->prep_membranes prep_reagents Prepare Reagents (this compound, [³H]-NMS, Atropine) start->prep_reagents setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_reagents->setup_plate incubate Incubate (Room Temp, 60-90 min) setup_plate->incubate filter_wash Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

References

An In-depth Technical Guide to Fenpiverinium as a Smooth Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a synthetic quaternary ammonium (B1175870) compound that functions as a smooth muscle relaxant. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells.[1] By blocking the effects of acetylcholine, this compound effectively inhibits the downstream signaling pathways that lead to smooth muscle contraction. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. While specific quantitative data on its binding affinity and potency are not extensively available in public literature, this guide outlines the established methodologies for determining these crucial parameters.

Introduction

Smooth muscle spasms are involuntary contractions of the smooth muscle tissue, often causing significant pain and discomfort. These spasms are implicated in a variety of clinical conditions affecting the gastrointestinal, urogenital, and biliary tracts. Pharmacological intervention with smooth muscle relaxants, or antispasmodics, is a cornerstone of symptomatic management. This compound is an antispasmodic agent that exerts its effects through an anticholinergic mechanism.[1] It is often used in combination with other spasmolytic and analgesic agents to achieve a synergistic therapeutic effect. Understanding the specific pharmacological characteristics of this compound is crucial for its rational use in drug development and clinical research.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidin-1-ium bromide
Molecular Formula C22H29BrN2O
Molecular Weight 417.38 g/mol
CAS Number 125-60-0
Chemical Structure (Image of the chemical structure of this compound bromide)

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound's primary mechanism of action is the competitive blockade of muscarinic acetylcholine receptors (mAChRs).[1] Smooth muscle contraction is predominantly mediated by the M3 subtype of these G-protein coupled receptors.

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction

The binding of acetylcholine to M3 receptors on smooth muscle cells initiates a well-defined signaling cascade:

  • Receptor Activation: Acetylcholine binds to the M3 muscarinic receptor.

  • G-Protein Coupling: The activated M3 receptor couples to a heterotrimeric G-protein of the Gq/11 family.

  • PLC Activation: The α-subunit of the Gq/11 protein activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin.

  • MLCK Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

  • Myosin Phosphorylation and Contraction: MLCK phosphorylates the regulatory light chain of myosin, leading to cross-bridge cycling with actin filaments and subsequent smooth muscle contraction.

This compound's Point of Intervention

As a competitive antagonist, this compound binds to the same site on the M3 receptor as acetylcholine but does not activate it. By occupying the receptor, this compound prevents acetylcholine from binding and initiating the contractile signaling cascade, thereby leading to smooth muscle relaxation.

G Signaling Pathway of M3 Receptor-Mediated Smooth Muscle Contraction and this compound's Intervention ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to CaM Ca²⁺-Calmodulin Complex Calmodulin->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates MyosinP Myosin-LC-P Myosin->MyosinP Contraction Smooth Muscle Contraction MyosinP->Contraction Leads to This compound This compound This compound->M3R Competitively Blocks G Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells expressing Muscarinic Receptors Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge1 Centrifuge to Pellet Membranes Homogenize->Centrifuge1 Resuspend Resuspend and Wash Pellet Centrifuge1->Resuspend Centrifuge2 Centrifuge Again Resuspend->Centrifuge2 FinalPellet Final Membrane Pellet Centrifuge2->FinalPellet ProteinAssay Determine Protein Concentration FinalPellet->ProteinAssay Incubate Incubate Membranes with Radioligand ([³H]-NMS) and varying concentrations of This compound FinalPellet->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Scintillation Add Scintillation Cocktail and Count Radioactivity Wash->Scintillation Plot Plot % Inhibition vs. log[this compound] Scintillation->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki G Isolated Organ Bath Assay Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue under Tension Mount->Equilibrate Contract Induce Contraction with Agonist (e.g., Acetylcholine) Equilibrate->Contract Addthis compound Add Cumulative Concentrations of This compound Contract->Addthis compound Record Record Changes in Muscle Tension Addthis compound->Record Plot Plot % Inhibition vs. log[this compound] Record->Plot IC50 Determine IC50 Plot->IC50

References

Fenpiverinium: A Technical Guide to its Chemical Structure and Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic properties. This technical guide provides a comprehensive overview of the chemical structure and pharmacological activity of this compound. While specific quantitative data on its receptor binding affinities and functional potency are not widely available in publicly accessible literature, this document outlines the established mechanism of action and details the standard experimental protocols used to characterize such compounds. This guide serves as a foundational resource for researchers and professionals involved in the study and development of anticholinergic agents.

Chemical Structure and Identification

This compound is a synthetic compound characterized by a quaternary ammonium group, which is crucial for its pharmacological activity. The permanent positive charge on the nitrogen atom contributes to its strong interaction with the anionic site of muscarinic receptors.[1]

Table 1: Chemical and Physical Properties of this compound Bromide

PropertyValueReference
IUPAC Name 4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide bromide[1]
CAS Number 125-60-0[1]
Molecular Formula C22H29BrN2O[1]
Molecular Weight 417.4 g/mol [2][3]
Synonyms This compound bromide, 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide[2][4]
Appearance White to Off-White Solid-
Solubility Slightly soluble in Methanol and Water (with heating)-

Pharmacological Activity and Mechanism of Action

This compound functions as an antispasmodic and anticholinergic agent.[4][5] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, with a particular emphasis on the M3 subtype located on smooth muscle cells.[1] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, responsible for initiating smooth muscle contraction.

By blocking the binding of acetylcholine to M3 receptors, this compound inhibits the downstream signaling cascade that leads to an increase in intracellular calcium concentration, thereby preventing smooth muscle contraction and inducing relaxation. This targeted action makes it effective in alleviating spasms in the gastrointestinal, urinary, and biliary tracts.[1]

Muscarinic Receptor Signaling Pathway cluster_0 Cell Membrane ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds This compound This compound This compound->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Figure 1: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound.

Quantitative Pharmacological Data

Table 2: Template for Muscarinic Receptor Binding Affinities (Ki) of this compound

Muscarinic Receptor SubtypeKi (nM)RadioligandTissue/Cell Line
M1 Data not availablee.g., [3H]-Pirenzepinee.g., Human M1-CHO cells
M2 Data not availablee.g., [3H]-AF-DX 384e.g., Human M2-CHO cells
M3 Data not availablee.g., [3H]-4-DAMPe.g., Human M3-CHO cells
M4 Data not availablee.g., [3H]-Pirenzepinee.g., Human M4-CHO cells
M5 Data not availablee.g., [3H]-QNBe.g., Human M5-CHO cells

Table 3: Template for Functional Antagonistic Potency (pA2) of this compound

Tissue PreparationAgonistpA2 ValueSchild Slope
Guinea Pig Ileum AcetylcholineData not availableData not available
Rat Bladder Detrusor CarbacholData not availableData not available
Porcine Tracheal Smooth Muscle AcetylcholineData not availableData not available

Experimental Protocols

The following sections describe standard methodologies for determining the quantitative pharmacological parameters of a muscarinic receptor antagonist like this compound.

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

  • Materials and Reagents:

    • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5 CHO cells).

    • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

    • Unlabeled this compound bromide.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Non-specific binding control (e.g., 1 µM Atropine).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation.

    • Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition with a range of this compound concentrations.

      • Total Binding: Contains cell membranes and radioligand.

      • Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).

      • Competition: Contains cell membranes, radioligand, and varying concentrations of this compound.

    • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) for this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Isolated Organ Bath Assay for Smooth Muscle Contraction

This functional assay is used to determine the potency of an antagonist (e.g., pA2 value) in a physiological context.

  • Materials and Reagents:

    • Animal tissue (e.g., guinea pig ileum, rat bladder).

    • Krebs-Henseleit physiological salt solution.

    • Carbogen gas (95% O2, 5% CO2).

    • Muscarinic agonist (e.g., Acetylcholine, Carbachol).

    • This compound bromide.

    • Isolated organ bath system with isometric force transducers.

    • Data acquisition system.

  • Procedure:

    • Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

    • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to establish the baseline contractile response.

    • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period.

    • Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a second cumulative concentration-response curve for the same agonist in the presence of this compound.

    • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

    • Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The pA2 value, a measure of antagonist potency, is determined from the x-intercept of the Schild regression line. A slope of unity is indicative of competitive antagonism.

Isolated Organ Bath Experimental Workflow Start Start PrepareTissue Prepare and Mount Smooth Muscle Tissue Start->PrepareTissue Equilibrate Equilibrate Tissue in Organ Bath PrepareTissue->Equilibrate ControlCRC Generate Control Agonist Concentration- Response Curve (CRC) Equilibrate->ControlCRC Wash Wash Tissue ControlCRC->Wash IncubateAntagonist Incubate with This compound Wash->IncubateAntagonist AntagonistCRC Generate Agonist CRC in Presence of this compound IncubateAntagonist->AntagonistCRC MoreConcentrations More this compound Concentrations? AntagonistCRC->MoreConcentrations MoreConcentrations->Wash Yes Analyze Schild Plot Analysis (Calculate pA2) MoreConcentrations->Analyze No End End Analyze->End

Figure 2: General experimental workflow for determining the antagonistic potency of this compound using an isolated organ bath setup.

Conclusion

This compound is a well-established anticholinergic and antispasmodic agent with a clear mechanism of action involving the competitive antagonism of muscarinic receptors, particularly the M3 subtype, on smooth muscle cells. While its clinical utility in combination therapies is recognized, a detailed quantitative pharmacological profile, including receptor binding affinities and functional potencies, is not extensively documented in publicly available scientific literature. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such characterization, which would be invaluable for a more complete understanding of this compound's activity and for the development of new antispasmodic drugs. Further research to generate and publish this quantitative data is highly encouraged to fill the existing knowledge gap.

References

In-Depth Technical Guide to Fenpiverinium for Gastrointestinal Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of fenpiverinium, a quaternary ammonium (B1175870) compound with significant applications in the study of gastrointestinal (GI) smooth muscle physiology and pharmacology. This compound is recognized for its potent anticholinergic and antispasmodic properties, primarily acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] This document details its mechanism of action, provides established experimental protocols for its characterization, and presents a framework for data analysis.

Core Mechanism of Action: Muscarinic M3 Receptor Antagonism

This compound exerts its effects on gastrointestinal smooth muscle by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors, with a particular selectivity for the M3 subtype.[1] M3 receptors are Gq/11 G-protein coupled receptors predominantly expressed on smooth muscle cells throughout the GI tract.

The binding of the endogenous agonist, acetylcholine, to M3 receptors initiates a signaling cascade that leads to smooth muscle contraction. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in the phosphorylation of myosin and subsequent muscle contraction.

This compound, by competitively binding to the M3 receptor, prevents acetylcholine from initiating this cascade, thereby inhibiting smooth muscle contraction and reducing GI motility.[1]

Signaling Pathway of M3 Receptor-Mediated Contraction and this compound Inhibition

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to This compound This compound This compound->M3R Competitively Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Figure 1: M3 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Activity

While specific quantitative data such as IC50 and pA2 values for this compound in gastrointestinal smooth muscle are not extensively reported in publicly available literature, the following tables provide a template for presenting such data when obtained through the experimental protocols outlined below.

Table 1: Antagonist Potency of this compound on Acetylcholine-Induced Contractions

ParameterValueTissue PreparationAgonistReference
IC50 TBDe.g., Guinea Pig IleumAcetylcholineExperimental Data
pA2 TBDe.g., Guinea Pig IleumAcetylcholineExperimental Data

IC50: The concentration of this compound that inhibits 50% of the maximal response to acetylcholine. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Table 2: Effect of this compound on Intracellular Calcium Mobilization

ParameterValueCell TypeAgonistReference
IC50 TBDe.g., Primary GI Smooth Muscle CellsAcetylcholineExperimental Data

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound on gastrointestinal smooth muscle.

In Vitro Organ Bath Assay for Antagonist Potency (Schild Analysis)

This protocol is designed to determine the pA2 value of this compound, providing a quantitative measure of its competitive antagonism at muscarinic receptors in an isolated tissue preparation.

Experimental Workflow:

Organ_Bath_Workflow A Tissue Preparation: Isolate guinea pig ileum segment B Mounting: Suspend tissue in organ bath containing Krebs-Henseleit solution (37°C, gassed with 95% O₂/5% CO₂) A->B C Equilibration: Allow tissue to equilibrate under a resting tension (e.g., 1g) B->C D Control Agonist CRC: Generate a cumulative concentration-response curve (CRC) for acetylcholine C->D E Washout: Wash the tissue to restore baseline D->E F Antagonist Incubation: Incubate tissue with a known concentration of this compound E->F G Agonist CRC in Presence of Antagonist: Generate a second cumulative CRC for acetylcholine F->G H Repeat: Repeat steps E-G with increasing concentrations of this compound G->H I Data Analysis: Perform Schild regression analysis to determine the pA2 value H->I

Figure 2: Workflow for in vitro organ bath experiment and Schild analysis.

Detailed Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Place the tissue in cold, oxygenated Krebs-Henseleit solution.

  • Mounting: Cut a 2-3 cm segment of the ileum and mount it vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • Equilibration: Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Control Concentration-Response Curve (CRC): Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻³ M) to the organ bath and recording the isometric contractions using a force transducer.

  • Washout: After obtaining the maximal response, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.

  • Antagonist Incubation: Introduce a specific concentration of this compound bromide into the bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to reach equilibrium.

  • Second CRC: In the continued presence of this compound, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.

  • Repeat: Perform a series of at least three different concentrations of this compound, ensuring thorough washing and recovery of the tissue between each antagonist concentration.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from unity is indicative of competitive antagonism.

Intracellular Calcium Mobilization Assay

This assay directly measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by acetylcholine in cultured gastrointestinal smooth muscle cells.

Experimental Workflow:

Calcium_Assay_Workflow A Cell Culture: Plate primary GI smooth muscle cells in a 96-well plate B Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Incubation: Incubate to allow for de-esterification of the dye B->C D Antagonist Addition: Add varying concentrations of this compound to the wells C->D E Agonist Addition: Stimulate cells with a fixed concentration of acetylcholine (e.g., EC80) D->E F Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader E->F G Data Analysis: Calculate the inhibition of the calcium response and determine the IC50 value F->G

Figure 3: Workflow for intracellular calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Plate primary gastrointestinal smooth muscle cells or a suitable cell line (e.g., CHO cells stably expressing the human M3 receptor) in a black-walled, clear-bottom 96-well microplate and culture to confluence.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Wash and Incubation: Wash the cells to remove excess dye and incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.

  • Antagonist Pre-incubation: Add serial dilutions of this compound bromide to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation: Using a fluorescence plate reader equipped with an automated injection system, add a predetermined concentration of acetylcholine (typically the EC80 concentration to elicit a robust but submaximal response) to the wells.

  • Fluorescence Monitoring: Measure the fluorescence intensity before and after the addition of acetylcholine in real-time.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response to acetylcholine. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assessment of Synergism with Pitofenone (B1678488)

This compound is often used in combination with the musculotropic antispasmodic agent, pitofenone. The following protocol outlines a method to assess the synergistic interaction between these two compounds in vitro using the isobolographic analysis method.

Experimental Workflow:

Synergy_Workflow A Individual CRCs: Determine the concentration-response curves and EC50 values for this compound and Pitofenone individually against an induced contraction B Fixed-Ratio Combinations: Prepare solutions of this compound and Pitofenone in fixed ratios (e.g., 1:1, 1:3, 3:1 based on their EC50 values) A->B C Combination CRCs: Generate concentration-response curves for the fixed-ratio combinations B->C D Isobolographic Analysis: Construct an isobologram by plotting the concentrations of this compound and Pitofenone that produce a specified level of effect (e.g., 50% inhibition) C->D E Interpretation: Compare the experimentally determined data points for the combinations to the line of additivity D->E

Figure 4: Workflow for assessing synergistic effects using isobolographic analysis.

Detailed Methodology:

  • Determine Individual Potencies: Using the in vitro organ bath setup as described previously, first establish the concentration-response curves for this compound and pitofenone individually for their ability to inhibit a standardized contraction (e.g., induced by a fixed concentration of acetylcholine or potassium chloride). From these curves, determine the EC50 value for each compound.

  • Fixed-Ratio Combinations: Prepare mixtures of this compound and pitofenone in fixed ratios of their equipotent concentrations (e.g., based on their EC50 values). For example, a 1:1 ratio mixture would contain concentrations of each drug that are fractions of their individual EC50 values (e.g., 0.5 x EC50 of this compound + 0.5 x EC50 of pitofenone).

  • Generate Combination CRCs: For each fixed-ratio combination, generate a concentration-response curve to determine the total concentration of the mixture required to produce a 50% inhibitory effect.

  • Isobolographic Analysis:

    • Construct a graph with the concentration of this compound on the x-axis and the concentration of pitofenone on the y-axis.

    • Plot the individual EC50 values of this compound on the x-axis and pitofenone on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

    • Plot the experimentally determined EC50 values for the fixed-ratio combinations on the same graph.

  • Interpretation:

    • If the experimental data points for the combinations fall on the line of additivity, the interaction is considered additive.

    • If the data points fall significantly below the line of additivity, the interaction is synergistic (a greater effect is achieved with lower concentrations of the combined drugs).

    • If the data points fall above the line of additivity, the interaction is antagonistic.

Conclusion

This compound bromide is a valuable pharmacological tool for the investigation of gastrointestinal smooth muscle function. Its well-defined mechanism as a competitive M3 muscarinic receptor antagonist makes it a suitable compound for studying the cholinergic regulation of GI motility. The experimental protocols detailed in this guide provide a robust framework for the quantitative characterization of its antagonist potency, its effects on intracellular signaling, and its potential for synergistic interactions with other spasmolytic agents. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data to further elucidate the role of muscarinic signaling in gastrointestinal health and disease.

References

The Effects of Fenpiverinium on Urinary Tract Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Fenpiverinium on the smooth muscle of the urinary tract. While specific quantitative data for this compound are limited in publicly available literature, this document synthesizes the known mechanisms of similar anticholinergic agents and provides a framework for its potential actions. The primary mechanism of action for this compound is understood to be the antagonism of muscarinic receptors, leading to the relaxation of the detrusor smooth muscle.[1] This guide details the key signaling pathways involved in urinary bladder contractility, presents standardized experimental protocols for assessing the efficacy of such compounds, and includes illustrative quantitative data based on the pharmacology of other anticholinergics with a similar profile. The information is intended to support further research and development in the field of urology.

Introduction to Urinary Tract Smooth Muscle Physiology

The urinary bladder's dual functions of urine storage and periodic expulsion are governed by a complex interplay between the autonomic nervous system and the intrinsic properties of the detrusor smooth muscle.[1] The parasympathetic nervous system plays a dominant role in bladder contraction (micturition) through the release of acetylcholine (B1216132) (ACh), which acts on muscarinic receptors.[1] Additionally, purinergic signaling, involving the release of adenosine (B11128) triphosphate (ATP), contributes to detrusor contraction.[1]

Conversely, relaxation of the detrusor muscle, which allows for bladder filling, is mediated by the sympathetic nervous system. This intricate balance ensures proper urinary function. Dysregulation of these pathways can lead to conditions such as overactive bladder (OAB), characterized by involuntary contractions of the detrusor muscle.

This compound, as an anticholinergic agent, is expected to primarily exert its effects by competitively inhibiting the action of ACh at muscarinic receptors on detrusor smooth muscle cells, thereby promoting muscle relaxation and increasing bladder capacity.[1] Some anticholinergic drugs used for bladder issues also exhibit a dual mechanism, including calcium channel blocking effects, which contributes to their musculotropic relaxant properties.[2][3]

Signaling Pathways in Detrusor Smooth Muscle Contraction

The contraction of detrusor smooth muscle is a complex process initiated by multiple signaling pathways. The two primary pathways are the muscarinic and purinergic pathways.

Muscarinic Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors, which are abundant on detrusor smooth muscle cells, is the principal driver of bladder contraction. This interaction initiates a G-protein-coupled signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), the final common step for smooth muscle contraction.

Muscarinic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ L_type_Ca_Channel->Ca_influx SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on DAG->L_type_Ca_Channel Activates Ca_SR Ca²⁺ SR->Ca_SR Releases Calmodulin Calmodulin Ca_SR->Calmodulin Binds Ca_influx->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin

Caption: Muscarinic (M3) receptor signaling cascade in detrusor smooth muscle.
Purinergic Signaling Pathway

ATP, co-released with acetylcholine from parasympathetic nerves, activates P2X purinoceptors, which are ligand-gated ion channels. This activation leads to an influx of cations, including Ca²⁺, causing membrane depolarization and subsequent activation of voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X1R P2X₁ Receptor ATP->P2X1R Binds Ca_influx_P2X Ca²⁺ Influx P2X1R->Ca_influx_P2X Opens VGCC Voltage-Gated Ca²⁺ Channel Ca_influx_VGCC Ca²⁺ Influx VGCC->Ca_influx_VGCC Opens Depolarization Membrane Depolarization Depolarization->VGCC Activates Ca_influx_P2X->Depolarization Causes Contraction Muscle Contraction Ca_influx_P2X->Contraction Contributes to Ca_influx_VGCC->Contraction Leads to

Caption: Purinergic (P2X₁) receptor signaling in detrusor smooth muscle.

Mechanism of Action of this compound

This compound is classified as an anticholinergic agent.[1] Its primary therapeutic effect in the urinary tract is achieved through the competitive antagonism of muscarinic receptors, particularly the M3 subtype, on detrusor smooth muscle cells. By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascade that leads to muscle contraction.

Additionally, some compounds in this class exhibit calcium channel blocking activity.[2] This dual mechanism would involve the direct inhibition of L-type calcium channels, reducing the influx of extracellular calcium that is essential for smooth muscle contraction. This musculotropic effect is independent of muscarinic receptor antagonism and can contribute to the overall relaxant properties of the drug.

Fenpiverinium_MOA cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Physiological Outcome This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonizes L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks (Potential) ACh_Block Inhibition of ACh Binding Ca_Influx_Block Reduced Ca²⁺ Influx Relaxation Detrusor Smooth Muscle Relaxation ACh_Block->Relaxation Ca_Influx_Block->Relaxation

Caption: Dual mechanism of action of this compound on detrusor muscle.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as illustrative examples based on the known pharmacology of other anticholinergic agents used in the treatment of overactive bladder.[1] These tables serve as a template for the presentation and analysis of experimental data.

Table 1: Illustrative Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Reference Anticholinergic A 1021158
Reference Anticholinergic B 5832012
Propiverine ----Slightly higher affinity for M5[4]

Table 2: Illustrative Functional Inhibitory Potency (IC50, nM) in Detrusor Muscle Strips

CompoundAgonist-Induced ContractionElectrical Field Stimulation
Reference Anticholinergic A 5075
Reference Anticholinergic B 4060
This compound (Hypothetical) To be determinedTo be determined

Experimental Protocols

The following protocols are standard in vitro methods for quantifying the effects of compounds like this compound on bladder contractility.

Isolated Organ Bath for Detrusor Muscle Strip Contractility

This in vitro method is used to measure the contractility of bladder smooth muscle and to investigate the physiological and pharmacological properties of test compounds.[5]

Objective: To determine the inhibitory effect of this compound on agonist-induced and electrically-stimulated contractions of isolated detrusor smooth muscle strips.

Materials:

  • Animal bladder (e.g., rat, guinea pig, or porcine)

  • Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.2, NaHCO₃ 24.9, KH₂PO₄ 1.2, glucose 11.7)

  • Carbachol (B1668302) (muscarinic agonist)

  • ATP (purinergic agonist)

  • This compound stock solutions

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Euthanize the animal according to approved ethical guidelines and excise the urinary bladder.

  • Place the bladder in cold, carbogen-aerated Krebs solution.

  • Prepare longitudinal detrusor muscle strips (approximately 2 x 8 mm).[6]

  • Mount the strips in organ baths containing Krebs solution at 37°C, continuously bubbled with carbogen.

  • Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.

  • Agonist-Induced Contractions:

    • Generate a cumulative concentration-response curve for carbachol or ATP to establish a baseline.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).

    • Repeat the agonist concentration-response curve in the presence of this compound.

    • Repeat this process for a range of this compound concentrations.

  • Electrical Field Stimulation (EFS):

    • Place platinum electrodes parallel to the muscle strip.

    • Apply EFS at a specific frequency (e.g., 1-50 Hz), pulse duration, and voltage to induce nerve-mediated contractions.

    • Record the contractile response.

    • Incubate with this compound and repeat the EFS.

  • Data Analysis:

    • Measure the amplitude of contractions.

    • Calculate the IC50 value for this compound (the concentration that causes 50% inhibition of the maximal contraction).

    • For competitive antagonism studies, perform a Schild analysis to determine the pA₂ value.

Organ_Bath_Workflow Start Start: Excise Bladder Prepare_Strips Prepare Detrusor Strips Start->Prepare_Strips Mount Mount in Organ Bath Prepare_Strips->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Stimulation_Choice Choose Stimulation Equilibrate->Stimulation_Choice Agonist Agonist-Induced Contraction Stimulation_Choice->Agonist Agonist EFS Electrical Field Stimulation (EFS) Stimulation_Choice->EFS EFS Baseline_Agonist Baseline Agonist Response Curve Agonist->Baseline_Agonist Baseline_EFS Baseline EFS Response EFS->Baseline_EFS Incubate_this compound Incubate with This compound Baseline_Agonist->Incubate_this compound Baseline_EFS->Incubate_this compound Repeat_Agonist Repeat Agonist Response Curve Incubate_this compound->Repeat_Agonist Repeat_EFS Repeat EFS Response Incubate_this compound->Repeat_EFS Analysis Data Analysis (IC₅₀, pA₂) Repeat_Agonist->Analysis Repeat_EFS->Analysis End End Analysis->End

Caption: Workflow for in vitro organ bath experiments.
Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell lines expressing human muscarinic receptor subtypes (e.g., CHO-K1 cells)

  • Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine)

  • This compound stock solutions

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare cell membrane homogenates from the receptor-expressing cell lines.

  • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound holds potential as a therapeutic agent for urinary tract disorders, such as overactive bladder, through its primary action as a muscarinic antagonist. While direct quantitative data on its effects on urinary tract smooth muscle are not extensively documented, its mechanism is expected to align with other well-characterized anticholinergic drugs. A potential dual action involving calcium channel blockade could offer enhanced efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for future in-depth investigation into the precise pharmacological profile of this compound. Further studies are essential to quantify its receptor affinities and functional potencies, which will be critical for its clinical development and application.

References

Pharmacological Profile of Fenpiverinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium bromide is a synthetic quaternary ammonium (B1175870) compound recognized for its potent anticholinergic and antispasmodic properties.[1][2] Structurally, its quaternary nitrogen imparts a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3] Its primary clinical application lies in the treatment of smooth muscle spasms and associated pain, particularly in the gastrointestinal, biliary, and urinary tracts.[2][4] this compound bromide is often formulated in combination with other agents, such as the musculotropic spasmolytic pitofenone (B1678488) and non-steroidal anti-inflammatory drugs (NSAIDs) like metamizole, to achieve a synergistic therapeutic effect.[5] This guide provides a detailed overview of the pharmacological profile of this compound bromide, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by detailed experimental protocols and data presented for scientific evaluation.

Physicochemical Properties

A clear understanding of the physicochemical characteristics of a compound is fundamental to its pharmacological assessment.

PropertyValueReference
CAS Number 125-60-0[3]
Molecular Formula C₂₂H₂₉BrN₂O[3]
Molecular Weight 417.4 g/mol [3]
IUPAC Name 4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide bromideN/A
Appearance White to Off-White Solid[1]
Solubility Slightly soluble in Methanol and Water (heated)[1]
Storage Temperature 2-8°C[1]

Mechanism of Action

This compound bromide exerts its effects primarily as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4] It shows a particular preference for the M3 receptor subtype, which is densely expressed on smooth muscle cells and is the primary mediator of cholinergic-induced smooth muscle contraction.[4][6]

The binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor activates a Gq/11 G-protein-coupled signaling cascade.[7] This activation stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][8] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction.[9]

By competitively blocking the binding of ACh to the M3 receptor, this compound bromide inhibits this entire downstream signaling pathway.[3] This antagonism prevents the rise in intracellular Ca²⁺ and subsequent muscle contraction, leading to smooth muscle relaxation and spasmolysis.[3]

M3_Signaling_Pathway M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates ACh Acetylcholine (Agonist) ACh->M3R Binds This compound This compound (Antagonist) This compound->M3R Blocks PK_Workflow Clinical Pharmacokinetic Study Workflow cluster_study Study Protocol cluster_analysis Bioanalysis cluster_results Data Interpretation Recruitment Healthy Volunteer Recruitment (n=18) Dosing Single Oral Dose (0.1 mg this compound) Recruitment->Dosing Sampling Serial Blood Sampling (Pre-dose and Post-dose) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Analysis HPLC-MS/MS Analysis (Quantification of FPV) Plasma->Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Calc Report Generate PK Profile and Report PK_Calc->Report Organ_Bath_Workflow Isolated Organ Bath Experimental Workflow Tissue 1. Tissue Preparation (e.g., Guinea Pig Ileum) Mount 2. Mount Tissue in Organ Bath Tissue->Mount Equilibrate 3. Equilibrate (37°C, Carbogen, 1g Tension) Mount->Equilibrate CRC1 4. Generate Control Agonist CRC (Acetylcholine) Equilibrate->CRC1 Wash 5. Wash Tissue to Baseline CRC1->Wash Antagonist 6. Incubate with Antagonist (this compound Bromide) Wash->Antagonist CRC2 7. Generate Agonist CRC in presence of Antagonist Antagonist->CRC2 Repeat 8. Repeat Steps 5-7 with different [Antagonist] CRC2->Repeat Repeat->Wash Yes Analysis 9. Data Analysis (Calculate Dose Ratios, Schild Plot) Repeat->Analysis No pA2 Determine pA₂ Value Analysis->pA2

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Combination of Fenpiverinium and Pitofenone (B1678488) Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the synergistic combination of this compound bromide and pitofenone hydrochloride, two potent antispasmodic agents. This document elucidates their complementary mechanisms of action, pharmacokinetic profiles, and clinical applications in the management of smooth muscle spasms. Detailed experimental protocols and quantitative data are presented to support further research and development in this area. The guide also includes visualizations of key signaling pathways to facilitate a deeper understanding of their pharmacological effects.

Introduction

Smooth muscle spasms are involuntary contractions of the muscles in various organs, including the gastrointestinal, urinary, and biliary tracts, leading to conditions such as colic, dysmenorrhea, and other painful disorders. [1][2]The management of such conditions often involves the use of antispasmodic agents that can be broadly categorized as neurotropic or musculotropic. [3][4] this compound bromide is a neurotropic antispasmodic, specifically an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors. [3][5]Pitofenone hydrochloride, on the other hand, is a musculotropic antispasmodic that exerts its effect directly on smooth muscle cells. [3]The combination of these two agents offers a dual-pronged approach to spasmolysis, targeting both the nerve impulses that initiate contractions and the muscle tissue itself, resulting in a synergistic and more potent therapeutic effect. [3]This combination is often formulated with an analgesic, such as metamizole (B1201355) or diclofenac (B195802), to provide comprehensive relief from spasm-related pain. [6][7][8][9]

Core Components: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound bromide and pitofenone hydrochloride is presented in Table 1.

Table 1. Chemical and Physical Properties

PropertyThis compound BromidePitofenone Hydrochloride
CAS Number 125-60-0 1248-42-6 [2][10]
Molecular Formula C22H29BrN2O [1][11]C22H25NO4・HCl [10]
Molecular Weight 417.4 g/mol [1][11]367.445 g/mol (base) [2][8]
IUPAC Name 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide [11]2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzoic acid methyl ester monohydrochloride [2]
Appearance White to off-white crystalline solid [1]White to off-white crystalline powder [10]
Solubility Slightly soluble in methanol (B129727) and water (with heating) [1]Soluble in water and alcohol [10]
Storage Temperature 2-8°C [1]Not specified

Mechanism of Action

The enhanced efficacy of the this compound and pitofenone combination lies in their distinct yet complementary mechanisms of action, which are detailed below.

This compound Bromide: Neurotropic Antispasmodic Action

This compound bromide is a quaternary ammonium (B1175870) compound that functions as a potent anticholinergic agent. [1][11]Its primary mechanism involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells. [5][11] By blocking the binding of acetylcholine, this compound inhibits the associated G-protein (Gq/11) activation. [11]This, in turn, prevents the activation of phospholipase C and the subsequent production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). [11]These molecules are critical for the release of intracellular calcium and the activation of protein kinase C, respectively, both of which are essential for smooth muscle contraction. [11]The blockade of this signaling cascade leads to a reduction in smooth muscle tone and motility. [5][11]

Pitofenone Hydrochloride: Musculotropic Antispasmodic Action

Pitofenone hydrochloride acts directly on smooth muscle cells, exhibiting a papaverine-like effect. [2]Its mechanism is multifaceted and includes:

  • Inhibition of Calcium Influx: Pitofenone is believed to block calcium channels, reducing the influx of extracellular calcium into the smooth muscle cells, which is a critical step for muscle contraction. [10] * Inhibition of Phosphodiesterase: It may also inhibit intracellular phosphodiesterase, leading to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP), which promotes muscle relaxation. [3] * Acetylcholinesterase Inhibition: Some evidence suggests that pitofenone possesses acetylcholinesterase inhibitory activity, which would lead to an accumulation of acetylcholine. [2][3][12]While seemingly counterintuitive for a spasmolytic, it is hypothesized that its direct musculotropic and anticholinergic effects are predominant. [12]

Synergistic Effect

The combination of this compound's neurotropic action and pitofenone's musculotropic action provides a comprehensive blockade of the pathways leading to smooth muscle spasm. [3]this compound targets the extrinsic nerve impulses that trigger contractions, while pitofenone acts directly on the muscle's contractile machinery to induce relaxation. [3]This dual approach ensures a more effective and sustained antispasmodic effect than either agent could achieve alone. [3]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and pitofenone.

Fenpiverinium_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction ACh Acetylcholine (ACh) ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks

Caption: Signaling pathway of this compound's anticholinergic action.

Pitofenone_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol CaChannel Ca²⁺ Channel Ca_influx Ca²⁺ Influx CaChannel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades Relaxation Muscle Relaxation cAMP->Relaxation Pitofenone Pitofenone Pitofenone->CaChannel Blocks Pitofenone->PDE Inhibits

Caption: Signaling pathway of Pitofenone's musculotropic action.

Pharmacokinetics

While comprehensive pharmacokinetic data for the combination is limited, a study on a fixed-dose combination tablet containing ketorolac (B1673617) tromethamine (10 mg), pitofenone hydrochloride (10 mg), and this compound bromide (0.1 mg) provides some insights. [13] Table 2. Pharmacokinetic Parameters (Single Oral Dose)

AnalyteCmax (ng/mL)Tmax (h)
Ketorolac Data not provided0.50 (median)
Pitofenone Data not provided4.00 (median)
This compound Data not provided0.50 (median)

Source: Darnitsa Pharmaceutical Company, 2023 [13] The study indicated that after a single oral administration, maximum plasma concentrations for this compound were reached relatively quickly, while pitofenone reached its peak concentration later. [13]The plasma concentrations of all three analytes decreased multiexponentially. [13]It is important to note that publicly available human pharmacokinetic data for pitofenone and its fixed-dose combinations are scarce.

Clinical Efficacy and Safety

The combination of this compound and pitofenone, often with an added analgesic, has been evaluated in various clinical settings for the treatment of visceral pain.

A double-blind, randomized, prospective study compared the efficacy of Diclofenac + Pitofenone + this compound with Analgin + Pitofenone + this compound in 200 patients with biliary, ureteric, and intestinal colic. [6]The diclofenac combination was found to be superior in biliary and ureteric colic and therapeutically equivalent in intestinal colic. [6]Both combinations were well-tolerated with no reported side effects. [6] Another open-label study on a parenteral formulation of diclofenac, pitofenone, and this compound in 206 patients with ureteric, biliary, and intestinal colic showed a statistically significant reduction in pain within 30 minutes of administration, with pain relief lasting up to 24 hours. [9] A clinical trial (NCT05607641) is designed to evaluate the efficacy and safety of a ketorolac, pitofenone, and this compound combination for postoperative pain following abdominal and pelvic surgeries. [14] Potential side effects are generally related to the anticholinergic properties of this compound and may include dry mouth, nausea, vomiting, constipation, dizziness, and urinary retention. [5]Contraindications include glaucoma, urinary retention, gastrointestinal obstruction, myasthenia gravis, and tachyarrhythmias. [5]

Experimental Protocols

This section outlines methodologies for key experiments relevant to the study of this compound and pitofenone.

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the antispasmodic activity of this compound and pitofenone on isolated smooth muscle tissue.

Methodology:

  • Tissue Preparation: Isolate a segment of guinea pig ileum or trachea. [12] 2. Organ Bath Setup: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. [12] 3. Contraction Measurement: Connect the tissue to an isometric or isotonic transducer to record muscle contractions. [12] 4. Induction of Contraction: Induce muscle contraction using a muscarinic agonist such as acetylcholine. [12] 5. Drug Application: Introduce varying concentrations of this compound, pitofenone, or their combination into the organ bath and record the changes in muscle contraction.

  • Data Analysis: Determine the pA2 value to quantify the functional antagonist potency of the compounds. [12]

High-Performance Liquid Chromatography (HPLC) for Simultaneous Quantification

Objective: To develop and validate a method for the simultaneous determination of this compound and pitofenone in bulk and pharmaceutical dosage forms.

Methodology:

Table 3. Example RP-HPLC Method Parameters

ParameterMethod 1Method 2
Column Thermo Kromasil C18Discovery C18 (250mm x 4.6 mm, 5μ)
Mobile Phase Diammonium hydrogen orthophosphate buffer (pH 7.2): Acetonitrile (55:45, v/v) [15]Ortho phosphoric acid: Acetonitrile (50:50, v/v) [16]
Flow Rate 1 mL/min [15][17]1 mL/min [16]
Detection Wavelength 220 nm [15][17]241 nm [16]
Column Temperature Not specified30°C [16]
Retention Time (this compound) 3.77 min [15]2.622 min [16]
Retention Time (Pitofenone) 7.45 min [15]3.172 min [16]

Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness according to standard guidelines. [15][16]

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analytical Analytical Chemistry Tissue_Prep Isolated Smooth Muscle Preparation Organ_Bath Organ Bath Assay Tissue_Prep->Organ_Bath Contraction_Measurement Measure Muscle Contraction Organ_Bath->Contraction_Measurement Data_Analysis_invitro Determine pA2 Value Contraction_Measurement->Data_Analysis_invitro Sample_Prep Sample Preparation (Bulk/Dosage Form) HPLC RP-HPLC Analysis Sample_Prep->HPLC Method_Validation Method Validation (Linearity, Accuracy, etc.) HPLC->Method_Validation Data_Analysis_analytical Quantify Analytes Method_Validation->Data_Analysis_analytical

Caption: General workflow for in vitro and analytical studies.

Conclusion

The combination of this compound bromide and pitofenone hydrochloride represents a rational and effective therapeutic strategy for the management of visceral pain associated with smooth muscle spasms. Their synergistic, dual-pronged mechanism of action provides comprehensive spasmolysis by targeting both neurotropic and musculotropic pathways. The available clinical data support the efficacy and safety of this combination, particularly when co-formulated with an analgesic. Further research, especially in the area of pharmacokinetics, will help to further optimize the clinical use of this valuable drug combination. This guide provides a foundational resource for researchers and drug development professionals working to advance the understanding and application of these compounds.

References

The Synergistic Interplay of Fenpiverinium and Metamizole: A Technical Guide to a Dual-Mechanism Approach in Spasmoanalgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of fenpiverinium, a quaternary ammonium (B1175870) anticholinergic agent, and metamizole (B1201355), a non-opioid analgesic with a multifaceted mechanism of action, represents a cornerstone in the management of pain associated with smooth muscle spasms. This technical guide delves into the core pharmacological principles governing the synergistic effects of this combination. By elucidating the distinct and convergent signaling pathways of each component, this document aims to provide a comprehensive resource for researchers and drug development professionals. This guide will detail the individual mechanisms of action, present a model for their synergistic interaction, and outline experimental protocols for the quantitative assessment of this synergy. All quantitative data from cited studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Pain arising from the spasm of smooth muscle in the gastrointestinal, biliary, and urogenital tracts is a prevalent and debilitating condition. Effective management necessitates a therapeutic approach that addresses both the spasm and the associated pain. The co-administration of an antispasmodic and an analgesic agent is a well-established strategy to achieve this dual objective. The combination of this compound and metamizole is predicated on the principle of synergistic or additive effects, whereby the combined therapeutic outcome is greater than the sum of the individual effects of each drug. This approach allows for enhanced efficacy at potentially lower doses of each component, thereby improving the benefit-risk profile.

Individual Mechanisms of Action

This compound: A Targeted Anticholinergic Agent

This compound is a synthetic anticholinergic compound classified as a quaternary ammonium derivative. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, with a particular affinity for the M3 subtype, which is predominantly expressed on smooth muscle cells.

Signaling Pathway of this compound:

Activation of the M3 muscarinic receptor by acetylcholine initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

This compound, by competitively blocking the M3 receptor, prevents acetylcholine-induced activation of this cascade, leading to smooth muscle relaxation and spasmolysis.

Fenpiverinium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_protein Gq/11 Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates This compound This compound This compound->M3_Receptor Blocks

Figure 1: this compound's Anticholinergic Action.
Metamizole: A Multifaceted Analgesic

Metamizole (dipyrone) is a non-opioid analgesic and antipyretic with spasmolytic properties. Its mechanism of action is complex and not fully elucidated, but it is understood to involve multiple pathways, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Key Mechanisms of Metamizole:

  • Central Cyclooxygenase (COX) Inhibition: Metamizole is thought to preferentially inhibit COX-3 in the central nervous system, which is involved in pain and fever mediation. Its peripheral anti-inflammatory activity is considered weak.

  • Activation of the Opioidergic System: Evidence suggests that metamizole can activate endogenous opioidergic pathways.[1] Its analgesic effects may be partially mediated through the activation of κ-opioid receptors.[1]

  • Modulation of the Endocannabinoid System: Metamizole and its active metabolites are believed to interact with the endocannabinoid system.[2] This may involve the activation of cannabinoid receptor 1 (CB1), contributing to its analgesic properties.[2]

  • Influence on Cytokine Levels: Studies have indicated that metamizole may reduce the expression of pro-nociceptive interleukins, suggesting an immunomodulatory component to its analgesic effect.

Metamizole_Signaling_Pathway cluster_CNS Central Nervous System cluster_Peripheral Peripheral Sites Metamizole Metamizole COX3 COX-3 Inhibition Metamizole->COX3 Opioid_System Opioidergic System (κ-receptors) Metamizole->Opioid_System Cannabinoid_System Endocannabinoid System (CB1 receptors) Metamizole->Cannabinoid_System Cytokines ↓ Pro-nociceptive Cytokines Metamizole->Cytokines Analgesia Analgesia COX3->Analgesia Opioid_System->Analgesia Cannabinoid_System->Analgesia Cytokines->Analgesia

Figure 2: Multifaceted Mechanism of Metamizole.

The Synergistic Core: A Convergent Mechanism

The synergistic effect of this compound and metamizole arises from their complementary actions on the physiological processes of smooth muscle contraction and pain perception.

Proposed Synergistic Interaction:

  • Dual Spasmolysis: this compound directly blocks the muscarinic receptors responsible for smooth muscle contraction. Metamizole contributes to spasmolysis, although the exact mechanism is less defined, it is thought to involve inhibition of intracellular calcium release. This dual action on smooth muscle relaxation is likely to be synergistic.

  • Interruption of the Pain-Spasm-Pain Cycle: Smooth muscle spasm is a potent pain stimulus. The pain, in turn, can exacerbate the spasm through reflex mechanisms. By simultaneously targeting both the spasm (this compound) and the pain through multiple central and peripheral pathways (metamizole), the combination effectively breaks this vicious cycle.

  • Potential for Central and Peripheral Convergence: this compound's primary action is peripheral on the smooth muscle. Metamizole exerts its analgesic effects both centrally and peripherally. This multi-level targeting of the nociceptive pathway likely contributes to a more profound and sustained therapeutic effect than either agent alone.

Synergistic_Mechanism This compound This compound Smooth_Muscle_Spasm Smooth_Muscle_Spasm This compound->Smooth_Muscle_Spasm Inhibits (Anticholinergic) Metamizole Metamizole Metamizole->Smooth_Muscle_Spasm Inhibits (Spasmolytic) Pain_Perception Pain_Perception Metamizole->Pain_Perception Inhibits (Multifaceted Analgesia) Smooth_Muscle_Spasm->Pain_Perception Induces Therapeutic_Effect Enhanced Spasmoanalgesia Smooth_Muscle_Spasm->Therapeutic_Effect Pain_Perception->Smooth_Muscle_Spasm Exacerbates (Reflex Arc) Pain_Perception->Therapeutic_Effect

Figure 3: Proposed Synergistic Interaction.

Quantitative Data and Experimental Evidence

While the clinical use of this compound and metamizole in combination is widespread, publicly available, peer-reviewed studies employing rigorous quantitative methods such as isobolographic analysis to specifically demonstrate synergy are limited. The following tables summarize the available information on the individual components and qualitative findings from combination therapy.

Table 1: Pharmacological Properties of this compound and Metamizole

PropertyThis compoundMetamizole
Drug Class Anticholinergic, AntispasmodicNon-opioid Analgesic, Antipyretic, Spasmolytic
Primary Target M3 Muscarinic ReceptorsCOX-3, Opioid & Cannabinoid Systems
Primary Effect Smooth Muscle RelaxationAnalgesia, Antipyresis, Spasmolysis
Site of Action Peripheral (Smooth Muscle)Central and Peripheral

Table 2: Summary of Preclinical and Clinical Findings for Combination Therapy

Study TypeCombinationKey FindingsData Type
Preclinical (Animal Model)Pramiverine (anticholinergic) + MetamizolePotentiation of spasmolytic effect.Qualitative
Clinical Trial (Observational)This compound + Metamizole"Good or very good" results in treating colics and spastic pain.Qualitative
Clinical Trial (RCT)Metamizole + IbuprofenCombination showed superior pain relief compared to either drug alone.Quantitative

Note: The preclinical study with pramiverine, another anticholinergic, suggests a high likelihood of a similar synergistic interaction with this compound.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic effects of this compound and metamizole, a well-defined experimental protocol is essential. Isobolographic analysis is the gold standard for this purpose.

In Vitro Assessment of Spasmolytic Synergy

Objective: To determine if the combination of this compound and metamizole exhibits a synergistic effect in relaxing pre-contracted smooth muscle tissue.

Methodology:

  • Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig ileum or rat uterus) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Induction of Contraction: Induce sustained contraction of the muscle strips using a spasmogen such as acetylcholine or carbachol.

  • Dose-Response Curves:

    • Generate cumulative dose-response curves for the relaxation effect of this compound alone.

    • Generate cumulative dose-response curves for the relaxation effect of metamizole alone.

    • Generate cumulative dose-response curves for a fixed-ratio combination of this compound and metamizole.

  • Data Analysis:

    • Calculate the ED50 (the dose required to produce 50% of the maximal relaxation) for each drug alone and for the combination.

    • Construct an isobologram by plotting the ED50 of this compound on the x-axis and the ED50 of metamizole on the y-axis.

    • The line connecting these two points is the line of additivity.

    • Plot the experimental ED50 of the combination on the isobologram. If the point falls significantly below the line of additivity, a synergistic interaction is indicated.

Experimental_Workflow_In_Vitro Start Start Tissue_Prep Isolate & Mount Smooth Muscle Strips Start->Tissue_Prep Contraction Induce Contraction (e.g., Acetylcholine) Tissue_Prep->Contraction Dose_Response Generate Dose-Response Curves (this compound, Metamizole, Combination) Contraction->Dose_Response ED50_Calc Calculate ED50 Values Dose_Response->ED50_Calc Isobologram Construct Isobologram ED50_Calc->Isobologram Analysis Analyze for Synergy Isobologram->Analysis End End Analysis->End

Figure 4: In Vitro Synergy Assessment Workflow.
In Vivo Assessment of Analgesic Synergy

Objective: To determine if the combination of this compound and metamizole exhibits a synergistic analgesic effect in an animal model of visceral pain.

Methodology:

  • Animal Model: Utilize a validated model of visceral pain, such as the acetic acid-induced writhing test in mice.

  • Drug Administration: Administer this compound alone, metamizole alone, and a fixed-ratio combination of the two drugs to different groups of animals via an appropriate route (e.g., intraperitoneal or oral). A control group should receive the vehicle.

  • Induction of Pain: After a predetermined pretreatment time, induce visceral pain by administering an intraperitoneal injection of a dilute acetic acid solution.

  • Assessment of Analgesia: Observe the animals for a set period and count the number of writhes (a characteristic stretching and constriction of the abdomen). A reduction in the number of writhes compared to the control group indicates an analgesic effect.

  • Data Analysis:

    • Determine the ED50 (the dose that reduces the number of writhes by 50%) for each drug alone and for the combination.

    • Perform isobolographic analysis as described for the in vitro protocol to determine the nature of the interaction (synergistic, additive, or antagonistic).

Conclusion and Future Directions

The combination of this compound and metamizole provides a compelling example of a rational, multi-target therapeutic strategy. The distinct yet complementary mechanisms of action of an anticholinergic-antispasmodic and a multifaceted analgesic create a strong theoretical and clinical basis for their synergistic interaction in the management of spasmo-analgesic conditions.

While clinical experience supports the efficacy of this combination, there is a clear need for further rigorous preclinical and clinical research to quantitatively define the nature and magnitude of this synergy. Isobolographic analysis in appropriate in vitro and in vivo models would provide definitive evidence of synergy and could guide the optimization of dose ratios. Furthermore, a deeper investigation into the convergent signaling pathways, particularly the interplay between muscarinic receptor blockade and the opioid and endocannabinoid systems, will undoubtedly unveil more intricate details of this potent therapeutic partnership and may pave the way for the development of novel, even more effective, spasmo-analgesic therapies.

References

The Discovery and Synthesis of Fenpiverinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenpiverinium, specifically its bromide salt, is a synthetic quaternary ammonium (B1175870) compound recognized for its potent anticholinergic and antispasmodic properties.[1][2] Classified as a muscarinic receptor antagonist, it is a valuable pharmacological agent for mitigating smooth muscle spasms.[3] It is primarily marketed and used in Eastern Europe and India, not as a standalone drug, but in combination formulations.[2][4] These formulations typically include a musculotropic antispasmodic agent like pitofenone (B1678488) hydrochloride and a non-steroidal anti-inflammatory drug (NSAID) such as metamizole (B1201355) or nimesulide (B1678887) to provide a multi-pronged approach to pain and spasm relief.[4][5][6] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound bromide is a white to off-white crystalline solid.[2][7] Its key properties are summarized in the table below.

PropertyValue
CAS Number 125-60-0[1]
Molecular Formula C22H29BrN2O[1]
Molecular Weight 417.4 g/mol [1]
IUPAC Name 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide[8]
Melting Point 178 - 217°C[2][9]
Solubility Slightly soluble in Methanol and Water (with heating)[2]
Storage Temperature 2-8°C[2]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its spasmolytic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particular affinity for the M3 subtype.[1][3] These M3 receptors are abundant on the surface of smooth muscle cells in various organs, including the gastrointestinal, urinary, and biliary tracts.[1]

Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction. This process involves the activation of a G-protein (Gq/11), which in turn stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular calcium is the primary trigger for smooth muscle contraction.

This compound, by competitively blocking the binding of acetylcholine to M3 receptors, effectively inhibits this entire downstream signaling pathway.[1][3] This prevents the rise in intracellular calcium and, consequently, suppresses involuntary muscle contractions, leading to muscle relaxation and relief from spasms.[1][2]

G cluster_0 Cell Membrane cluster_1 Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Signaling pathway of M3 receptor antagonism by this compound.

Synthesis of this compound Bromide

The synthesis of this compound bromide is a multi-step process that involves the formation of a key intermediate followed by a quaternization reaction to create the final quaternary ammonium compound.[1] A common and effective method begins with the hydrolysis of a nitrile precursor, followed by methylation.

Step 1: Hydrolysis of Diphenylpiperidine Ethyl Acetonitrile (B52724) The process starts with the hydrolysis of diphenylpiperidine ethyl acetonitrile. This is achieved by refluxing the nitrile with potassium hydroxide (B78521) (KOH) in a mixture of ethanol (B145695) and water.[7] This reaction converts the nitrile group (-CN) into a primary amide group (-CONH2), yielding diphenylpiperidine ethyl acetamide (B32628).

Step 2: Quaternization with Methyl Bromide The resulting amide intermediate, diphenylpiperidine ethyl acetamide, is then quaternized.[7] This involves reacting the intermediate with methyl bromide in a suitable solvent like isopropanol.[7] The nitrogen atom on the piperidine (B6355638) ring attacks the methyl group of methyl bromide, resulting in the formation of the positively charged quaternary ammonium group and yielding the final product, this compound bromide.

Caption: General workflow for the synthesis of this compound bromide.

Experimental Protocols

Protocol 1: Synthesis of this compound Bromide

This protocol is based on a described manufacturing process.[7]

Materials:

  • Diphenylpiperidine ethyl acetonitrile (17.5 g)

  • Potassium hydroxide (KOH) (35 g)

  • Ethanol (70 ml)

  • Water (2 ml)

  • Methyl bromide (42 g of 17% solution in benzene)

  • Isopropanol (60 ml)

  • Reflux apparatus, filtration equipment, vacuum distillation setup

Procedure:

  • Hydrolysis:

    • Combine 17.5 g of diphenylpiperidine ethyl acetonitrile, 35 g of KOH, 70 ml of ethanol, and 2 ml of water in a round-bottom flask.

    • Heat the mixture to reflux for 6 hours.

    • Allow the mixture to cool, during which white crystals of diphenylpiperidine ethyl acetamide will precipitate.

    • Filter the crystals, wash them with water until the filtrate is neutral, and then dry them. The expected yield is approximately 15 g.

  • Quaternization:

    • In a separate flask, mix 10 g of the dried diphenylpiperidine ethyl acetamide with 42 g of a 17% methyl bromide solution and 60 ml of isopropanol.

    • Heat the mixture to reflux on a steam bath for 30 minutes.

    • Remove the solvent by vacuum distillation until the mixture is dry.

  • Purification:

    • Dissolve the resulting solid in 100 ml of water. The solution may appear cloudy.

    • Filter the solution through activated charcoal to clarify it.

    • Distill the clear filtrate to dryness to obtain the final product, this compound bromide.

Protocol 2: Evaluation of Antispasmodic Activity (Organ Bath Method)

This is a standard pharmacological method to assess the spasmolytic properties of a compound on isolated smooth muscle tissue.[1][10]

Materials:

  • Isolated tissue preparation (e.g., rat colon, guinea pig ileum, or human ureteral segments).[10][]

  • Organ bath apparatus with temperature control and aeration.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Isotonic transducer and recording system.

  • Spasmogen (e.g., Acetylcholine).

  • This compound bromide solutions of varying concentrations.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to ethical guidelines and dissect the desired smooth muscle tissue (e.g., a segment of the distal colon).

    • Suspend the tissue segment in an organ bath chamber filled with physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • Connect one end of the tissue to a fixed point and the other to an isotonic force transducer to record contractions.

    • Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.

  • Inducing Contractions:

    • Induce sustained muscle contraction by adding a known concentration of a spasmogen, such as acetylcholine, to the organ bath.

    • Once a stable contractile response is achieved, it serves as the baseline (100% contraction).

  • Testing this compound:

    • Introduce this compound bromide to the bath in a cumulative or non-cumulative manner, starting with a low concentration and progressively increasing it.

    • Record the relaxation (inhibition of contraction) produced by each concentration of this compound.

  • Data Analysis:

    • Express the relaxation as a percentage of the initial acetylcholine-induced contraction.

    • Plot a concentration-response curve (log concentration of this compound vs. percentage inhibition).

    • From this curve, calculate the ED50 value (the concentration of the drug that produces 50% of the maximal response), which quantifies the potency of this compound as a spasmolytic agent.

Quantitative Pharmacological Data

Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion, are not extensively documented in readily available literature.[3] However, some studies provide comparative efficacy data. The following table summarizes ED50 values for the combination of Pitofenone and this compound compared to other antispasmodic agents on different smooth muscle tissues.

TissuePitofenone + this compound ED50Mebeverine ED50N-butyl scopolammonium ED50
Duodenum 0.40 ± 0.02--
Colon -0.68 ± 0.065.21 ± 0.037
Gall Bladder 1.32 ± 0.14-5.40 ± 0.074
Bladder --5.02 ± 0.059
Data derived from a study on an unspecified animal model.[] ED50 values represent the concentration required to produce 50% of the maximal effect.

Conclusion

This compound is a well-established synthetic anticholinergic agent that functions as a potent antagonist of M3 muscarinic receptors. Its discovery and development have provided a valuable tool for the management of smooth muscle spasms, particularly when used synergistically with other agents that have complementary mechanisms of action. The synthesis of this compound bromide is achievable through standard organic chemistry reactions, primarily hydrolysis followed by quaternization. While detailed clinical and pharmacokinetic data are limited, its mechanism of action is well-understood, and its efficacy in combination therapies for spastic pain is recognized in several regions. Further research could focus on elucidating its complete pharmacokinetic profile and exploring its potential in other therapeutic areas.

References

Fenpiverinium's Antagonism of Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are coupled to different intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine (B1216132), the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), leads to a cascade of downstream events culminating in a cellular response, such as smooth muscle contraction.

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory cellular response.

Diagram of Muscarinic Receptor Signaling Pathways

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Signaling cluster_M2_M4 M2, M4 Signaling ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC Ca ↑ [Ca²⁺]i ER->Ca releases Response1 Cellular Response (e.g., Contraction) Ca->Response1 PKC->Response1 ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response2 Inhibitory Response PKA->Response2 Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing M1-M5) start->prep setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end Fenpiverinium_Antagonism ACh Acetylcholine (ACh) Binding Binding to mAChR ACh->Binding mAChR Muscarinic Receptors (M1-M5) Signal Signal Transduction mAChR->Signal Fenpiverinium This compound Block Competitive Blockade This compound->Block Binding->mAChR Response Physiological Response (e.g., Smooth Muscle Contraction) Signal->Response Block->mAChR prevents ACh binding

References

Preclinical Profile of Fenpiverinium: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenpiverinium is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic properties.[1][2] It is primarily utilized in clinical practice in combination with other active pharmaceutical ingredients, such as pitofenone (B1678488) hydrochloride and analgesics like metamizole (B1201355) or nimesulide, for the management of smooth muscle spasms and associated pain.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, pharmacodynamics, and toxicology. The information is presented to aid researchers, scientists, and drug development professionals in understanding the foundational science of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] As an anticholinergic agent, it blocks the action of the neurotransmitter acetylcholine at these receptors, particularly the M3 subtype, which is predominantly located on smooth muscle cells.[4] This blockade inhibits the downstream signaling cascades that lead to smooth muscle contraction, resulting in muscle relaxation and a reduction in spasms.[4][5]

Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors typically initiates a Gq/11 protein-coupled signaling cascade. This process activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a primary trigger for smooth muscle contraction. This compound, by blocking the initial receptor activation by acetylcholine, prevents these downstream events.

Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq/11 M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Induces PKC->Contraction Contributes to This compound This compound This compound->M3_Receptor Blocks

Caption: Simplified signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound.

Pharmacodynamics

Preclinical pharmacodynamic data for this compound as a standalone agent are limited in publicly available literature. However, some studies provide qualitative and semi-quantitative insights into its antispasmodic effects, often in combination with other drugs.

In Vivo Studies

An early study in anesthetized dogs demonstrated the antispasmodic activity of a combination of pitofenone and this compound. The study utilized strain gauges on various parts of the digestive tract and pressure transducers in the gall bladder and urinary bladder to measure smooth muscle contractions induced by barium chloride. The results were expressed as ED50 values for the drug combination. For the pitofenone and this compound combination, the ED50 values for inhibiting BaCl2-induced contractions were determined for several organs.[]

Table 1: In Vivo Efficacy of Pitofenone + this compound Association in Anesthetized Dogs []

OrganED50 (mg/kg)
Duodenum0.40 +/- 0.02
Gall Bladder1.32 +/- 0.14

Note: The specific contribution of this compound to the ED50 value was not delineated in this study.

Toxicology

Quantitative toxicological data for this compound are sparse. A safety data sheet provides an acute oral toxicity value in mice.

Table 2: Acute Toxicity of this compound Bromide [1]

SpeciesRouteToxicity Value
MouseOralLD50: 800 mg/kg

Experimental Protocols

In Vitro Assessment of Antispasmodic Activity: Isolated Organ Bath

This is a common in vitro method to assess the effects of a substance on smooth muscle contractility.

Objective: To determine the concentration-response relationship of this compound in inhibiting smooth muscle contractions induced by a spasmogen (e.g., acetylcholine, carbachol, histamine, or barium chloride).

Materials and Methods:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon, or tracheal smooth muscle) is isolated from a euthanized animal and mounted in an organ bath.[7] The organ bath contains a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[7]

  • Transducer and Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure contractions. The output from the transducer is recorded using a data acquisition system.[8]

  • Experimental Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • A spasmogen is added to the organ bath to induce a stable contraction.

    • Cumulative concentrations of this compound are then added to the bath.

    • The relaxation of the smooth muscle is recorded as a percentage of the initial induced contraction.

  • Data Analysis: A concentration-response curve is plotted, and the IC50 (the concentration of this compound that causes 50% of the maximum inhibitory effect) can be calculated.

Experimental Workflow for In Vitro Antispasmodic Assay cluster_setup Preparation cluster_experiment Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Organ_Bath Mount Tissue in Organ Bath Tissue_Isolation->Organ_Bath Transducer Connect to Force Transducer Organ_Bath->Transducer Equilibration Equilibrate Tissue Transducer->Equilibration Spasmogen Induce Contraction (Spasmogen) Equilibration->Spasmogen Drug_Addition Add Cumulative Concentrations of This compound Spasmogen->Drug_Addition Record_Relaxation Record Muscle Relaxation Drug_Addition->Record_Relaxation Plot_Curve Plot Concentration- Response Curve Record_Relaxation->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: A generalized workflow for the in vitro assessment of antispasmodic activity using an isolated organ bath technique.

Conclusion

This compound is an established anticholinergic agent with a clear mechanism of action involving the blockade of muscarinic receptors, leading to its antispasmodic effects. While its clinical use in combination therapies is well-documented, there is a notable scarcity of publicly available, detailed preclinical data for this compound as a single agent. This includes a lack of comprehensive pharmacokinetic profiles in animal models and in-depth pharmacodynamic studies to quantify its potency and efficacy at the receptor and tissue levels. The available toxicological data is also limited. For drug development professionals, this highlights an opportunity for further research to fully characterize the preclinical profile of this compound, which could support the development of new therapeutic applications or formulations.

References

An In-Depth Technical Guide to Fenpiverinium Bromide (CAS 125-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium bromide (CAS No. 125-60-0) is a quaternary ammonium (B1175870) compound recognized for its potent anticholinergic and antispasmodic properties. This technical guide provides a comprehensive overview of its chemical characteristics, mechanism of action, synthesis, and analytical methods. It is intended to serve as a core resource for researchers and professionals involved in drug discovery and development. The document details its primary function as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable preference for the M3 subtype, leading to the relaxation of smooth muscle. This guide summarizes available quantitative data, outlines experimental protocols, and presents visualizations of its signaling pathway and synthetic route to facilitate a deeper understanding of its pharmacological profile.

Chemical and Physical Properties

This compound bromide is a synthetic compound with a well-defined chemical structure and distinct physical properties.

PropertyValueSource(s)
CAS Number 125-60-0[1][2]
Molecular Formula C22H29BrN2O[1]
Molecular Weight 417.4 g/mol [1]
IUPAC Name 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide[1]
Synonyms Fenpipramide methobromide, Resantin[1]
Appearance White Solid[1]
Melting Point 213-217 °C[1]
Solubility Slightly soluble in Methanol and Water (with heating)[1]

Mechanism of Action

This compound bromide exerts its therapeutic effects primarily through its action on the cholinergic nervous system.

Muscarinic Receptor Antagonism

The principal mechanism of action of this compound bromide is the competitive antagonism of acetylcholine at muscarinic receptors.[1] It shows a particular affinity for the M3 subtype, which is predominantly located on smooth muscle cells.[1] By blocking the binding of acetylcholine to these receptors, this compound bromide inhibits the downstream signaling pathways that lead to smooth muscle contraction.[1]

Signaling Pathway

The antagonism of M3 receptors by this compound bromide disrupts the Gq/11 protein-coupled signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] The absence of IP3-mediated calcium release from intracellular stores and DAG-activated protein kinase C ultimately leads to the relaxation of smooth muscle.[1]

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound bromide This compound->M3R Competitively Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway Inhibition by this compound Bromide.

Pharmacokinetics

Limited pharmacokinetic data for this compound bromide is available from a clinical study involving a combination product (Neospastil) containing ketorolac (B1673617) tromethamine, pitofenone (B1678488) hydrochloride, and this compound bromide. The study was conducted in 18 healthy volunteers after a single oral administration.

ParameterThis compound BromideSource(s)
Cmax (Maximum Plasma Concentration) 0.13 ± 0.05 ng/mL
Tmax (Time to Maximum Concentration) 0.50 h (median)

Data from a single oral dose of a combination tablet containing 0.1 mg of this compound bromide.

Synthesis

A common synthetic route to this compound bromide involves a two-step process starting from diphenylpiperidine ethyl acetonitrile (B52724).

Synthesis Workflow

synthesis_workflow start Diphenylpiperidine ethyl acetonitrile step1 Hydrolysis (KOH, Ethanol (B145695), Water) start->step1 intermediate Diphenylpiperidine ethyl acetamide (B32628) step1->intermediate step2 Quaternization (Methyl bromide, Benzene (B151609), Isopropanol) intermediate->step2 end This compound bromide step2->end

Caption: Synthetic workflow for this compound bromide.
Experimental Protocol: Synthesis

Step 1: Hydrolysis of Diphenylpiperidine Ethyl Acetonitrile

  • Heat a mixture of 17.5 g of diphenylpiperidine ethyl acetonitrile, 35 g of potassium hydroxide (B78521) (KOH), 70 ml of ethanol, and 2 ml of water to reflux for 6 hours.

  • Upon cooling, white crystals of diphenylpiperidine ethyl acetamide will precipitate.

  • Filter the crystals and wash them with water until the filtrate is neutral.

  • Dry the product. The reported yield is 15 g with a melting point of 186-187°C.[3]

  • Recrystallize the product from ethanol for further purification.[3]

Step 2: Quaternization to this compound Bromide

  • Mix 10 g of the diphenylpiperidine ethyl acetamide with 42 g of a 17% solution of methyl bromide in benzene and 60 ml of isopropanol.

  • Heat the mixture to reflux on a steam bath for 30 minutes.

  • Distill the solvent in a vacuum to dryness.

  • Dissolve the residue in 100 ml of water. The resulting solution may be turbid.

  • Filter the solution through charcoal to clarify.

  • Distill the clear filtrate to dryness to obtain this compound bromide. The product is slightly soluble in water and forms a neutral solution.[3]

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of this compound bromide in pharmaceutical formulations.

RP-HPLC Method for Simultaneous Estimation with Pitofenone HCl

This method allows for the simultaneous determination of this compound bromide and Pitofenone hydrochloride.

ParameterCondition
Column Thermo Kromasil C18
Mobile Phase Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45, v/v)
Flow Rate 1 ml/min
Detection Wavelength 220 nm
Retention Time (this compound bromide) 3.77 min
Linearity Range (this compound bromide) 1.2-2.8 µg/ml
LOD (this compound bromide) 0.0654 µg/ml
LOQ (this compound bromide) 0.1982 µg/ml
Experimental Protocol: RP-HPLC Analysis

Preparation of Mobile Phase:

  • Prepare a diammonium hydrogen orthophosphate buffer and adjust the pH to 7.2 with orthophosphoric acid.

  • Mix the buffer with acetonitrile in a 55:45 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Preparation of Standard Solution:

  • Accurately weigh and dissolve 10 mg of this compound bromide working standard in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare working standard solutions within the linearity range (1.2-2.8 µg/ml) by dilution with the mobile phase.

Sample Preparation (from a combination tablet):

  • Weigh and finely powder a sufficient number of tablets.

  • Transfer a quantity of the powder equivalent to a known amount of the active ingredients into a volumetric flask.

  • Add a suitable volume of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution before injection.

Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and measure the peak areas.

  • Calculate the concentration of this compound bromide in the sample by comparing its peak area with that of the standard.

Preclinical and Clinical Overview

This compound bromide is clinically used, often in combination with other drugs such as pitofenone (a musculotropic antispasmodic) and non-steroidal anti-inflammatory drugs (NSAIDs), for the treatment of pain and spasms in smooth muscles of the gastrointestinal and urogenital tracts.[1] The combination of a neurotropic antispasmodic like this compound bromide and a musculotropic agent provides a synergistic effect by targeting both the nerve impulses initiating the spasm and the muscle tissue itself.

Conclusion

This compound bromide is a well-established quaternary ammonium anticholinergic agent with a primary mechanism of action involving the competitive antagonism of M3 muscarinic receptors. This action leads to smooth muscle relaxation, making it effective in the treatment of spasmodic conditions. This technical guide has consolidated the available information on its chemical properties, mechanism of action, synthesis, and analytical methods. While there is a need for more detailed quantitative pharmacological data, this document provides a solid foundation for researchers and drug development professionals working with this compound. The provided experimental protocols and visualizations aim to facilitate further investigation and application of this compound bromide in a research and development setting.

References

Fenpiverinium: A Technical Guide to its Molecular and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiverinium is a synthetic anticholinergic agent utilized for its antispasmodic properties, particularly in treating smooth muscle spasms.[1][2] As a quaternary ammonium (B1175870) compound, its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors.[3][4] This technical guide provides an in-depth overview of the molecular and cellular effects of this compound, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to characterize such effects. Notably, there is a limited availability of specific quantitative data for this compound in the public domain.[5] Therefore, where specific data for this compound is unavailable, illustrative data based on the known pharmacology of other potent M3 muscarinic antagonists and calcium channel blockers is provided to serve as a template for experimental analysis.

Molecular Mechanism of Action

This compound exerts its effects primarily through two mechanisms:

  • Muscarinic Receptor Antagonism: this compound is a neurotropic antispasmodic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] It shows a higher affinity for muscarinic receptors over nicotinic receptors.[4] While its specific binding profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature, its primary therapeutic effect on smooth muscle indicates a significant action on the M3 receptor subtype.[3][6] By competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the conformational changes in the M3 receptor required to activate its associated G-protein (Gq/11).[3][7]

  • Potential Calcium Channel Blockade: Like some other antispasmodic agents, including propiverine (B1210425) and fenoverine, this compound may possess a direct inhibitory effect on voltage-gated L-type calcium channels in smooth muscle cells.[5][8][9][10] This musculotropic action would complement its neurotropic (anticholinergic) effects by directly preventing the influx of extracellular calcium required for muscle contraction.

Cellular Effects & Signaling Pathways

The dual mechanisms of action of this compound lead to a significant reduction in smooth muscle tone and motility.[3]

Inhibition of the Gq/11-PLC-IP3-Ca²+ Signaling Pathway

The primary pathway affected by this compound is the M3 receptor-mediated signaling cascade in smooth muscle cells.

  • Receptor Blockade: this compound binds to the M3 receptor, preventing acetylcholine from binding and activating the receptor.

  • G-Protein Inactivation: This prevents the activation of the associated heterotrimeric G-protein, Gq/11.

  • PLC Inhibition: Consequently, the enzyme phospholipase C (PLC) is not activated.[11][12]

  • Second Messenger Reduction: PLC normally hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound's action halts this conversion.[11][13]

  • Intracellular Ca²⁺ Release Blockade: IP3 typically binds to its receptors (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. By preventing IP3 formation, this compound blocks this crucial step for initiating muscle contraction.[12][14]

  • Result: The overall effect is a decrease in intracellular calcium concentration, leading to the relaxation of smooth muscle cells.

Diagram: M3 Muscarinic Receptor Signaling Pathway Inhibition by this compound

M3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Activates IP3R Ca_cyt Increased Intracellular [Ca²⁺] SR->Ca_cyt Ca²⁺ Release Contraction Smooth Muscle Contraction Ca_cyt->Contraction Leads to ACh Acetylcholine (ACh) ACh->M3R Activates This compound This compound This compound->M3R Blocks Dual_Mechanism cluster_receptors Receptor-Mediated (Neurotropic) cluster_channels Direct Channel Blockade (Musculotropic) This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Blocks Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks Gq_path Gq/PLC/IP3 Pathway M3R->Gq_path SR_Ca SR Ca²⁺ Release Gq_path->SR_Ca Low_Ca Decreased Intracellular [Ca²⁺] SR_Ca->Low_Ca Inhibits Ca_Influx Extracellular Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Low_Ca Inhibits Relaxation Smooth Muscle Relaxation Low_Ca->Relaxation Binding_Assay_Workflow start Start prep Prepare Membranes (Expressing M3 Receptors) start->prep setup Set up 96-well Plate: Membranes + [³H]-NMS + Varying [this compound] prep->setup incubate Incubate to Equilibrium setup->incubate filter Vacuum Filtration (Separates Bound/Unbound) incubate->filter count Scintillation Counting (Measures Radioactivity) filter->count analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) count->analyze end End analyze->end Calcium_Assay_Workflow start Start culture Culture Smooth Muscle Cells in Plate start->culture load Load Cells with Ca²⁺-Sensitive Dye (e.g., Fura-2 AM) culture->load baseline Measure Baseline Fluorescence load->baseline add_fen Add this compound (Varying Concentrations) baseline->add_fen add_agonist Stimulate with Muscarinic Agonist add_fen->add_agonist read Measure Fluorescence Change (Plate Reader) add_agonist->read analyze Calculate IC50 for Ca²⁺ Signal Inhibition read->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Fenpiverinium in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isolated organ bath experiments for the pharmacological characterization of Fenpiverinium. The protocols detailed herein are designed to assess the compound's effects on smooth muscle contractility, elucidate its mechanism of action, and determine key pharmacological parameters.

Introduction

Isolated organ bath experiments are a cornerstone of in vitro pharmacology, providing a robust and reproducible method to study the effects of pharmacological agents on intact tissues.[1][2][3][4] This technique allows for the precise control of the tissue environment and the accurate measurement of contractile or relaxant responses.[5] this compound is an anticholinergic agent, and its primary mechanism of action is the antagonism of muscarinic receptors, leading to smooth muscle relaxation.[6] Isolated organ bath studies are crucial for quantifying its potency and selectivity on various smooth muscle preparations, such as those from the gastrointestinal and urinary tracts.[7][8]

Data Presentation: Illustrative Pharmacological Parameters

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on the known pharmacology of other anticholinergic agents.[6] These tables serve as a template for the presentation and analysis of experimental data obtained using the provided protocols.

Table 1: Illustrative Inhibitory Potency (IC50) of this compound on Carbachol-Induced Contractions

Tissue PreparationAgonist (Concentration)This compound IC50 (nM)
Guinea Pig IleumCarbachol (B1668302) (1 µM)15
Rat Detrusor MuscleCarbachol (1 µM)25
Rabbit JejunumCarbachol (1 µM)20

Table 2: Illustrative Affinity Constants (pA2) of this compound

Tissue PreparationAgonistAntagonistpA2 Value
Guinea Pig IleumCarbacholThis compound8.5
Rat BladderAcetylcholine (B1216132)This compound8.2

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor.

Signaling Pathways

This compound, as a muscarinic antagonist, primarily interferes with the signaling cascade initiated by acetylcholine and other muscarinic agonists like carbachol. The binding of an agonist to M3 muscarinic receptors on smooth muscle cells activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[3] this compound competitively blocks the initial step of this cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) / Carbachol M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_cytosol ↑ [Ca²⁺]i Ca_release->Ca_cytosol Contraction Smooth Muscle Contraction Ca_cytosol->Contraction PKC->Contraction Promotes

Muscarinic Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

The following are detailed protocols for conducting isolated organ bath experiments to evaluate the effects of this compound.

Protocol 1: Evaluation of this compound's Inhibitory Effect on Agonist-Induced Smooth Muscle Contraction

Objective: To determine the concentration-response relationship and calculate the IC50 value of this compound for the inhibition of smooth muscle contraction induced by a muscarinic agonist (e.g., carbachol).

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat detrusor muscle)

  • Isolated organ bath system with force transducer and data acquisition software[1][2]

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Carbachol (or other suitable muscarinic agonist)

  • This compound bromide

  • Standard laboratory equipment (pipettes, beakers, etc.)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Dissect the desired tissue (e.g., a 2-3 cm segment of the terminal ileum from a guinea pig).

    • Carefully remove any adhering connective and fatty tissue.

    • Suspend the tissue segment in a beaker containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Organ Bath Setup:

    • Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.

    • Continuously bubble the solution with carbogen gas.[1]

    • Mount the tissue in the organ bath, attaching one end to a fixed hook and the other to a force-displacement transducer.[1]

    • Apply an initial tension (e.g., 1 gram for guinea pig ileum) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce a submaximal contraction with a fixed concentration of carbachol (e.g., 1 µM). This serves as a reference contraction.

    • Wash the tissue and allow it to return to baseline.

    • Add a specific concentration of this compound to the bath and incubate for a predetermined time (e.g., 20-30 minutes).

    • Re-introduce the same concentration of carbachol and record the contractile response.

    • Repeat this process with increasing concentrations of this compound.

    • At the end of the experiment, perform a final wash and induce a maximal contraction with a high concentration of carbachol or KCl to ensure tissue viability.

  • Data Analysis:

    • Measure the amplitude of the carbachol-induced contractions in the absence and presence of different concentrations of this compound.

    • Express the contractile response in the presence of this compound as a percentage of the initial reference contraction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep setup Organ Bath Setup (37°C, Carbogen) tissue_prep->setup equilibration Equilibration (60 min, 1g tension) setup->equilibration ref_contraction Induce Reference Contraction (Carbachol 1 µM) equilibration->ref_contraction washout1 Washout ref_contraction->washout1 add_this compound Add this compound (Incubate 20-30 min) washout1->add_this compound induce_contraction Induce Contraction (Carbachol 1 µM) add_this compound->induce_contraction record Record Response induce_contraction->record washout2 Washout record->washout2 repeat_loop Repeat with Increasing [this compound] washout2->repeat_loop repeat_loop->add_this compound Yes data_analysis Data Analysis (Calculate % Inhibition, IC50) repeat_loop->data_analysis No end End data_analysis->end

Experimental Workflow for Determining IC50 of this compound.
Protocol 2: Determination of the Competitive Antagonism and pA2 Value of this compound

Objective: To determine if this compound acts as a competitive antagonist at muscarinic receptors and to calculate its pA2 value.

Materials:

  • Same as Protocol 1.

Procedure:

  • Tissue Preparation and Organ Bath Setup:

    • Follow steps 1 and 2 from Protocol 1.

  • Experimental Protocol:

    • Generate a cumulative concentration-response curve for carbachol. Start with a low concentration and progressively increase the concentration in the bath without washing in between, until a maximal response is achieved.

    • Wash the tissue thoroughly and allow it to return to baseline.

    • Add a fixed concentration of this compound to the bath and incubate for 20-30 minutes.

    • In the presence of this compound, generate a second cumulative concentration-response curve for carbachol.

    • Repeat this process with at least two other different fixed concentrations of this compound.

  • Data Analysis:

    • Plot the concentration-response curves for carbachol in the absence and presence of different concentrations of this compound.

    • If this compound is a competitive antagonist, the concentration-response curves for carbachol will show a parallel shift to the right with no change in the maximal response.

    • Perform a Schild analysis to determine the pA2 value. This involves plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the resulting linear regression is the pA2 value.

Conclusion

The protocols and illustrative data provided in these application notes offer a robust framework for the investigation of this compound's pharmacological properties in isolated organ bath systems. By following these methodologies, researchers can obtain valuable data on the potency, mechanism of action, and competitive nature of this compound's anticholinergic effects. These findings are essential for the preclinical evaluation and further development of this compound.

References

Application Notes and Protocols for Smooth Muscle Contraction Assay Using Fenpiverinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is an anticholinergic agent that functions as a competitive antagonist of muscarinic receptors, particularly the M3 subtype, which is prevalent on smooth muscle cells.[1] This antagonism inhibits the binding of acetylcholine (B1216132), a key neurotransmitter responsible for smooth muscle contraction, leading to muscle relaxation. These properties make this compound a subject of interest in research and drug development for conditions characterized by smooth muscle spasms, such as in the gastrointestinal and urogenital tracts.

These application notes provide detailed protocols for conducting in vitro smooth muscle contraction assays to evaluate the inhibitory effects of this compound. The primary method described is the organ bath assay, a robust technique for studying the contractility of isolated smooth muscle tissues.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on the known pharmacology of other M3 muscarinic receptor antagonists. These tables serve as a template for the presentation and analysis of experimental data obtained using the provided protocols.

Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Smooth Muscle Contraction

This compound Concentration (nM)Mean Inhibition of Contraction (%)Standard Deviation
0.115.23.1
135.84.5
1052.15.2
10078.96.8
100095.33.9

Table 2: Potency of this compound as a Muscarinic Receptor Antagonist

ParameterValue95% Confidence Interval
IC50 (nM) 8.56.2 - 11.7
pA2 8.077.93 - 8.21
Schild Slope 0.980.92 - 1.04

Note: The data presented in these tables are hypothetical and intended for illustrative purposes only. Researchers should determine these values experimentally for this compound.

Signaling Pathways

Muscarinic Receptor Signaling in Smooth Muscle Contraction

Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on the surface of smooth muscle cells. This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Muscarinic M3 Receptor Signaling Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor Ca2_cyto ↑ Intracellular Ca2+ SR->Ca2_cyto Releases Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chains MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chains MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction This compound This compound This compound->M3R Antagonizes

Caption: Muscarinic M3 receptor signaling pathway in smooth muscle contraction and the antagonistic action of this compound.

Experimental Protocols

Organ Bath Assay for Smooth Muscle Contraction

This protocol details the use of an isolated organ bath to measure the isometric contraction of intestinal smooth muscle (e.g., guinea pig ileum) and to determine the inhibitory effect of this compound.

Materials and Reagents:

  • Animals: Male guinea pigs (250-350 g)

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1). The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2.

  • Agonist: Acetylcholine (ACh) chloride or Carbachol.

  • Antagonist: this compound bromide.

  • Vehicle: Deionized water or appropriate solvent for this compound.

  • Equipment:

    • Isolated organ bath system with a water jacket for temperature control (37°C).

    • Isometric force transducer.

    • Data acquisition system and software.

    • Dissection tools (scissors, forceps).

    • Suture silk.

Experimental Workflow:

Organ Bath Experimental Workflow A Tissue Preparation: Isolate a segment of guinea pig ileum and cut into 2-3 cm strips. B Mounting: Suspend the tissue strip in the organ bath containing aerated PSS at 37°C. A->B C Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1g. Wash every 15-20 minutes. B->C D Viability Test: Induce a reference contraction with a high concentration of KCl (e.g., 80 mM). C->D E Washout: Wash the tissue repeatedly until the baseline tension is restored. D->E F Cumulative Concentration-Response Curve (CCRC) for Agonist: Add increasing concentrations of ACh to determine the baseline contractile response. E->F G Washout & Re-equilibration F->G H Incubation with Antagonist: Incubate the tissue with a known concentration of this compound for 20-30 minutes. G->H I CCRC in Presence of Antagonist: Repeat the ACh CCRC in the presence of this compound. H->I J Repeat with Different Antagonist Concentrations: Repeat steps G-I with increasing concentrations of this compound. I->J K Data Analysis: Calculate IC50 or pA2 values (Schild plot). J->K

Caption: Step-by-step workflow for the organ bath assay to determine the inhibitory effect of this compound.

Detailed Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Immediately excise a segment of the terminal ileum and place it in a petri dish containing cold, aerated PSS.

    • Gently remove the mesenteric attachment and luminal contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Mounting the Tissue:

    • Tie one end of the ileum segment to a stationary hook at the bottom of the organ bath chamber and the other end to an isometric force transducer.

    • Submerge the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration:

    • Apply a resting tension of 1 gram to the tissue.

    • Allow the tissue to equilibrate for at least 60 minutes. During this period, replace the PSS in the bath every 15-20 minutes.

  • Viability and Reference Contraction:

    • After equilibration, induce a maximal contraction by adding a high concentration of potassium chloride (e.g., 80 mM) to the bath. This confirms the viability of the smooth muscle.

    • Wash the tissue thoroughly with fresh PSS until the baseline tension is re-established.

  • Determination of Agonist Concentration-Response Curve:

    • Construct a cumulative concentration-response curve for acetylcholine (ACh). Start with a low concentration (e.g., 1 nM) and increase it in a stepwise manner (e.g., by half-log increments) until a maximal contraction is achieved.

    • Record the contractile response at each concentration.

  • Inhibition Assay with this compound:

    • Wash the tissue and allow it to return to the baseline tension.

    • Introduce a specific concentration of this compound into the organ bath and incubate for 20-30 minutes.

    • In the presence of this compound, repeat the cumulative concentration-response curve for ACh.

    • Repeat this procedure with increasing concentrations of this compound, ensuring adequate washout and re-equilibration between each concentration.

Data Analysis:

  • Inhibition Calculation: For each concentration of this compound, calculate the percentage inhibition of the maximal ACh-induced contraction.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal agonist response).

  • Schild Plot Analysis (for competitive antagonism):

    • Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should be close to 1.0.

    • The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 is a measure of the antagonist's affinity for the receptor.

Conclusion

The organ bath assay is a reliable and informative method for characterizing the inhibitory effects of this compound on smooth muscle contraction. By following these protocols, researchers can obtain quantitative data on the potency and mechanism of action of this compound, which is essential for its evaluation as a potential therapeutic agent for disorders involving smooth muscle hyperreactivity.

References

Application Notes and Protocols for In Vitro Studies of Fenpiverinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic properties.[1] It is primarily used in combination with other agents to treat smooth muscle spasms and associated pain in the gastrointestinal and urogenital tracts.[2] The principal mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, on smooth muscle cells. This blockade inhibits acetylcholine-induced intracellular signaling pathways that lead to muscle contraction, resulting in smooth muscle relaxation.[3][4]

These application notes provide detailed protocols for key in vitro models to characterize the pharmacological effects of this compound on smooth muscle contractility and its underlying molecular mechanisms.

Key In Vitro Models for this compound Research

Several in vitro models are instrumental in elucidating the pharmacological profile of this compound. These include:

  • Isolated Organ Bath Assays: This classical pharmacological technique is the gold standard for assessing the functional effects of antispasmodic agents on intact smooth muscle tissues. Tissues such as the guinea pig ileum or rat colon are utilized to measure the inhibitory effect of this compound on contractions induced by various spasmogens.

  • Muscarinic Receptor Binding Assays: These assays are crucial for quantifying the affinity of this compound for its primary molecular target, the muscarinic acetylcholine receptors. Competition binding studies with a radiolabeled ligand are performed on cell membranes expressing specific muscarinic receptor subtypes.

  • Calcium Imaging in Smooth Muscle Cells: This cell-based assay allows for the investigation of this compound's effects on intracellular calcium signaling, a critical downstream event in smooth muscle contraction. Primary smooth muscle cells or suitable cell lines are loaded with calcium-sensitive fluorescent dyes to monitor changes in intracellular calcium concentration in response to agonists and this compound.

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Antispasmodic Activity

This protocol details the procedure for evaluating the antispasmodic effect of this compound on acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • Male guinea pigs (250-400 g)

  • Tyrode's solution (in mM: 136.0 NaCl, 5.0 KCl, 0.98 MgCl₂, 2.0 CaCl₂, 0.36 NaH₂PO₄, 11.9 NaHCO₃, and 5.5 glucose)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Acetylcholine (ACh) stock solution

  • This compound bromide stock solution

  • Isolated organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the ileum, approximately 10-20 cm proximal to the ileocecal valve.

    • Clean the ileum segment by gently flushing with fresh Tyrode's solution.

    • Cut the ileum into 2-3 cm long segments.

  • Mounting the Tissue:

    • Mount each ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • Apply a resting tension of 1 g to the tissue and allow it to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

  • Determining the Effect of this compound on Acetylcholine-Induced Contractions:

    • Record a stable baseline tension.

    • Construct a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) by adding increasing concentrations of ACh to the organ bath and recording the contractile response.

    • After obtaining a maximal response, wash the tissue with fresh Tyrode's solution until the baseline tension is restored.

    • Incubate the tissue with a selected concentration of this compound for 20-30 minutes.

    • In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

    • Repeat this procedure with different concentrations of this compound.

Data Analysis:

  • Measure the amplitude of contractions in grams of tension.

  • Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

  • Calculate the EC₅₀ values for acetylcholine in each condition.

  • Determine the pA₂ value for this compound to quantify its antagonist potency.

Protocol 2: Muscarinic Receptor Competition Binding Assay

This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic M3 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human M3 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine (B194438) as a non-labeled competitor for determining non-specific binding.

  • This compound bromide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes, [³H]-NMS (at a concentration close to its Kd), and assay buffer.

      • Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).

      • Competition: Cell membranes, [³H]-NMS, and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [³H]-NMS as a function of the log concentration of this compound.

  • Determine the IC₅₀ value of this compound from the competition curve.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Calcium Imaging in Primary Smooth Muscle Cells

This protocol outlines a method to visualize and quantify the effect of this compound on acetylcholine-induced intracellular calcium changes in primary smooth muscle cells.

Materials:

  • Primary smooth muscle cells (e.g., from guinea pig ileum or rat colon).

  • Cell culture medium.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Acetylcholine (ACh).

  • This compound bromide.

  • Fluorescence microscope with an imaging system.

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture primary smooth muscle cells on glass coverslips.

    • Prepare a loading solution of Fura-2 AM or Fluo-4 AM with Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS and record a stable baseline fluorescence.

    • Stimulate the cells with acetylcholine and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.

    • After the response returns to baseline, perfuse the cells with a solution containing this compound for a few minutes.

    • While still in the presence of this compound, re-stimulate the cells with acetylcholine and record the fluorescence response.

Data Analysis:

  • Measure the fluorescence intensity over time.

  • For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation to determine the intracellular calcium concentration. For Fluo-4, use the change in fluorescence intensity (ΔF/F₀).

  • Compare the peak amplitude and the area under the curve of the calcium transients induced by acetylcholine in the absence and presence of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experiments. Due to the limited availability of specific published data for this compound, the values presented are illustrative and based on the known pharmacology of similar anticholinergic agents.

Table 1: Antispasmodic Activity of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum

ParameterValue
This compound Concentration (nM) Acetylcholine EC₅₀ (nM)
0 (Control)50 ± 5
1150 ± 12
10550 ± 45
1001800 ± 150
pA₂ value 8.5 ± 0.2

Table 2: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (nM)
M₃[³H]-NMS2.5 ± 0.3
M₂[³H]-AF-DX 38425 ± 4
M₁[³H]-Pirenzepine80 ± 11

Table 3: Effect of this compound on Acetylcholine-Induced Calcium Response in Smooth Muscle Cells

TreatmentPeak [Ca²⁺]ᵢ increase (ΔF/F₀)
Acetylcholine (1 µM)2.5 ± 0.3
This compound (10 nM) + Acetylcholine (1 µM)1.2 ± 0.2
This compound (100 nM) + Acetylcholine (1 µM)0.4 ± 0.1

Visualizations

Fenpiverinium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds and Activates This compound This compound This compound->M3_Receptor Competitively Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Caption: Signaling pathway of this compound's antagonistic effect.

Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (30-60 min) mounting->equilibration ach_control Cumulative ACh Concentration-Response (Control) equilibration->ach_control washout1 Washout ach_control->washout1 fenpiverinium_incubation Incubate with This compound washout1->fenpiverinium_incubation ach_test Cumulative ACh Concentration-Response (Test) fenpiverinium_incubation->ach_test washout2 Washout ach_test->washout2 data_analysis Data Analysis (EC₅₀, pA₂) washout2->data_analysis end End data_analysis->end

Caption: Experimental workflow for the isolated organ bath assay.

Receptor_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - [³H]-NMS (Radioligand) - this compound (Competitor) start->prepare_reagents assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC₅₀, Kᵢ) counting->data_analysis end End data_analysis->end

References

Fenpiverinium as a Positive Control for Anticholinergic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic properties.[1] It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M3 subtype located on smooth muscle cells.[2] This mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter responsible for smooth muscle contraction, thereby leading to muscle relaxation.[2] Consequently, this compound is utilized in the treatment of smooth muscle spasms and associated pain, often in combination with other therapeutic agents like pitofenone (B1678488) and metamizole (B1201355) or nimesulide.[1][3]

These characteristics make this compound an excellent candidate for use as a positive control in in vitro and ex vivo assays designed to screen for and characterize the anticholinergic activity of novel chemical entities. Its established mechanism of action provides a reliable benchmark against which the potency and efficacy of test compounds can be compared. This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in key anticholinergic assays.

Data Presentation

Quantitative data for a positive control like this compound is crucial for the validation and interpretation of anticholinergic assays. While specific binding affinities for this compound are not widely published, the following tables provide a template for how such data should be structured and presented. Researchers should generate this data for this compound in their own experimental systems to serve as a reliable internal standard.

Table 1: Muscarinic Receptor Binding Affinity of this compound (Hypothetical Data)

Receptor SubtypeThis compound Ki (nM)Radiolabeled LigandCell Line/Tissue Source
M1[Insert experimental value][3H]-PirenzepineCHO-K1 cells expressing human M1
M2[Insert experimental value][3H]-AF-DX 384CHO-K1 cells expressing human M2
M3[Insert experimental value][3H]-4-DAMPCHO-K1 cells expressing human M3
M4[Insert experimental value][3H]-HimbacineCHO-K1 cells expressing human M4
M5[Insert experimental value][3H]-4-DAMPCHO-K1 cells expressing human M5

Table 2: Functional Antagonism of this compound at the M3 Receptor (Hypothetical Data)

Assay TypeAgonistThis compound pA2Tissue/Cell Line
Isolated Guinea Pig Ileum ContractionAcetylcholine[Insert experimental value]Guinea Pig Ileum
Intracellular Calcium MobilizationCarbachol[Insert experimental value]CHO-K1 cells expressing human M3

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses through various signaling cascades. The five subtypes (M1-M5) couple to different G-proteins, leading to distinct downstream effects. Understanding these pathways is essential for interpreting the results of functional assays.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Acetylcholine PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Acetylcholine AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_Gi This compound This compound This compound->M1_M3_M5 Antagonizes This compound->M2_M4 Antagonizes

Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments to determine anticholinergic activity are provided below. This compound should be run in parallel with test compounds as a positive control.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype. It involves the competition between the unlabeled test compound (e.g., this compound) and a radiolabeled ligand for binding to the receptor.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (expressing muscarinic receptor subtype) incubation Incubate: Membranes + Radiolabeled Ligand + this compound or Test Compound prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [³H]-NMS) prep_radioligand->incubation prep_this compound Prepare this compound Dilutions prep_this compound->incubation prep_test_compound Prepare Test Compound Dilutions prep_test_compound->incubation filtration Rapid Filtration (separate bound from free ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (calculate IC₅₀ and Ki) scintillation->data_analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Utilize cell membranes from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radiolabeled Ligand: Prepare a solution of a suitable radiolabeled antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS)) in assay buffer at a concentration approximately equal to its Kd for the target receptor.

    • This compound and Test Compounds: Prepare a series of dilutions (e.g., 10⁻¹⁰ to 10⁻⁴ M) in assay buffer.

    • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity antagonist like atropine.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding), non-specific binding control, or compound dilution.

      • 50 µL of radiolabeled ligand solution.

      • 150 µL of the cell membrane suspension.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Analysis:

    • Dry the filter mat, place it in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction. It is a classic method for determining the pA₂, a measure of antagonist potency.

ileum_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_ileum Isolate Guinea Pig Ileum Segment mount_tissue Mount Tissue in Organ Bath (Tyrode's solution, 37°C, aerated) isolate_ileum->mount_tissue equilibrate Equilibrate Tissue (under tension) mount_tissue->equilibrate agonist_crc Generate Agonist (e.g., ACh) Concentration-Response Curve (CRC) equilibrate->agonist_crc incubate_antagonist Incubate with this compound or Test Compound agonist_crc->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in presence of Antagonist incubate_antagonist->agonist_crc_antagonist repeat_concentrations Repeat with multiple Antagonist Concentrations agonist_crc_antagonist->repeat_concentrations schild_plot Construct Schild Plot repeat_concentrations->schild_plot calculate_pa2 Calculate pA₂ Value schild_plot->calculate_pa2

Isolated Guinea Pig Ileum Assay Workflow

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Clean the lumen and cut the ileum into 2-3 cm segments.

  • Mounting and Equilibration:

    • Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.

  • Experimental Procedure:

    • Control Agonist Curve: Generate a cumulative concentration-response curve for an agonist such as acetylcholine (ACh) or carbachol.

    • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, add a known concentration of this compound or the test compound to the organ bath and incubate for a set period (e.g., 20-30 minutes).

    • Agonist Curve in the Presence of Antagonist: Generate a second agonist concentration-response curve in the presence of the antagonist.

    • Repeat this process with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ of agonist in the presence of antagonist / EC₅₀ of agonist in the absence of antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression of this plot gives the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

Intracellular Calcium Mobilization Assay

This is a cell-based functional assay that measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

  • Cell Culture and Plating: Plate cells stably expressing the M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • Assay Procedure:

    • Prepare serial dilutions of this compound or the test compound.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the antagonist dilutions to the wells and pre-incubate for a specified time.

    • Add a fixed concentration of an agonist (e.g., carbachol, typically the EC₈₀) to stimulate calcium release.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Generate concentration-response curves for the antagonist's inhibition of the agonist response to determine the IC₅₀.

Conclusion

This compound serves as a valuable positive control for the in vitro and ex vivo characterization of anticholinergic compounds. Its well-defined mechanism as a competitive muscarinic antagonist, particularly at the M3 receptor, provides a reliable standard for assay validation and the comparative analysis of novel drug candidates. The protocols outlined in this document provide a comprehensive framework for assessing anticholinergic activity, ensuring robust and reproducible data generation for researchers in drug discovery and development.

References

Application Note: A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Fenpiverinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium bromide is a quaternary ammonium (B1175870) compound with potent anticholinergic and antispasmodic properties.[1][2] It functions as a competitive antagonist at muscarinic receptors, particularly the M3 subtype on smooth muscle cells, making it effective in managing pain associated with spasms in the gastrointestinal, urinary, and biliary tracts.[1] Given its therapeutic importance, often in combination formulations, robust and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms to ensure quality and potency.[2][3] This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of this compound bromide.

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. This compound bromide, a quaternary ammonium compound, is separated based on its hydrophobic interactions with the stationary phase. By optimizing the chromatographic conditions—such as the column, mobile phase composition, pH, flow rate, and detection wavelength—a sharp, well-resolved peak for this compound can be achieved, allowing for accurate quantification.

Experimental Protocols

This section outlines detailed methodologies for the quantification of this compound bromide based on established and validated RP-HPLC methods. Two distinct protocols are presented below.

Protocol 1: Method Using a C18 Column

This protocol is adapted from a method developed for the simultaneous estimation of this compound bromide and Pitofenone HCl.[4][5]

3.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Column: Thermo Kromasil C18 (or equivalent)[4][5]

  • Reagents: Acetonitrile (B52724) (HPLC grade), Diammonium hydrogen orthophosphate, Orthophosphoric acid, Water (HPLC grade).

3.1.2. Chromatographic Conditions

  • Mobile Phase: Diammonium hydrogen orthophosphate buffer (pH adjusted to 7.2 with orthophosphoric acid) and Acetonitrile in the ratio of 55:45 (v/v).[4][6]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.[4][5]

  • Injection Volume: 20 µL.

3.1.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the diammonium hydrogen orthophosphate buffer and adjust the pH to 7.2. Mix the buffer with acetonitrile in a 55:45 (v/v) ratio. Filter the solution through a 0.45 µm membrane filter and degas in a sonicator for 15 minutes before use.[6]

  • Standard Stock Solution (this compound Bromide): Accurately weigh about 10 mg of this compound bromide working standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to get a concentration of 1000 µg/mL.[6]

  • Working Standard Solution: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 2 µg/mL) by diluting with the mobile phase.[6]

  • Sample Preparation (from Tablets): Weigh and powder at least 20 tablets to get a uniform mixture. Transfer a quantity of the powder equivalent to a specific amount of the active ingredient into a volumetric flask. Add a portion of the mobile phase, sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the method's linearity range.[6]

3.1.4. System Suitability and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the working standard solution.

  • The system is deemed suitable if the percentage relative standard deviation (%RSD) for the peak areas is less than 2.0%, the tailing factor is less than 2.0, and the theoretical plates are greater than 2000.[6]

  • Once system suitability is established, inject the blank (mobile phase), standard, and sample solutions into the chromatograph, and record the peak areas.

  • The concentration of this compound bromide in the sample is determined by comparing its peak area with that of the working standard.

Protocol 2: Method Using a Cyano (CN) Column

This protocol is based on a stability-indicating method developed for quantifying low content of this compound bromide in combination dosage forms.[7][8][9]

3.2.1. Instrumentation and Materials

  • HPLC system with a UV or PDA detector

  • Data acquisition and processing software

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Column: Supelcosil LC-CN, 250mm x 4.6mm, 5µm.[7][9]

  • Reagents: Methanol (B129727) (HPLC grade), Sodium dihydrogen phosphate (B84403) monohydrate, Triethylamine, Orthophosphoric acid, Water (HPLC grade).[9]

3.2.2. Chromatographic Conditions

  • Mobile Phase: 40mM Sodium dihydrogen phosphate buffer (containing 1.0 mL of Triethylamine, pH adjusted to 6.2 with orthophosphoric acid) and Methanol in the ratio of 66:34 (v/v).[9]

  • Flow Rate: 1.0 mL/min.[7][9]

  • Column Temperature: Ambient.[9]

  • Detection Wavelength: 210 nm.[7][9]

  • Injection Volume: 20 µL.[9]

3.2.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 40mM solution of Sodium dihydrogen phosphate. Add 1.0 mL of Triethylamine per liter of buffer and mix well. Adjust the pH to 6.2 ± 0.05 using 1% orthophosphoric acid. Filter the buffer and mix it with methanol in a 66:34 (v/v) ratio. Degas the final mobile phase by sonication.[9]

  • Standard Stock Solution: Accurately weigh about 20.0 mg of this compound bromide working standard into a 100 mL volumetric flask. Add 70 mL of methanol and sonicate to dissolve. Make up the volume with methanol. This yields a 200 µg/mL solution.[9]

  • Working Standard Solution: Transfer 5 mL of the stock solution into a 100 mL volumetric flask, add 10 mL of water, and dilute to the mark with methanol to get a final concentration of 10 µg/mL. Filter through a 0.45 µm membrane filter.[9]

  • Sample Preparation (from Tablets): Weigh 20 tablets and transfer an amount of powdered tablets equivalent to about 2 mg of this compound bromide into a 200 mL volumetric flask. Add 20 mL of water and sonicate for 5 minutes. Add 140 mL of methanol and sonicate for another 15 minutes. After cooling, dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter.[9]

3.2.4. System Suitability and Analysis

  • Follow the procedure outlined in section 3.1.4.

  • The concentration of this compound bromide is calculated based on the peak area response compared to the standard.

Data Presentation

The following tables summarize the chromatographic conditions and validation parameters from various published RP-HPLC methods for this compound bromide quantification.

Table 1: Summary of RP-HPLC Chromatographic Conditions for this compound Quantification

ParameterMethod 1Method 2Method 3Method 4
Column Thermo Kromasil C18[4][5]Supelcosil LC-CN[7][9]Discovery C18[10]Kromasil C18[11]
Mobile Phase Buffer:ACN (55:45)¹[4][6]Buffer:MeOH (66:34)²[7][9]Buffer:ACN (50:50)³[10]Buffer:ACN (35:65)⁴[11]
Flow Rate 1.0 mL/min[4][5]1.0 mL/min[7][9]1.0 mL/min[10]1.0 mL/min[11]
Detection λ 220 nm[4][5]210 nm[7][9]241 nm[10]215 nm[11]
Retention Time 3.77 min[4]Not Specified2.622 min[10]5.23 min[11]
Temperature AmbientAmbient[9]30°C[10]30°C[11]

¹Buffer: Diammonium hydrogen orthophosphate, pH 7.2. ²Buffer: 40mM Sodium dihydrogen phosphate, pH 6.2 with Triethylamine. ³Buffer: Ortho phosphoric acid. ⁴Buffer: 0.1% Ortho phosphoric acid. ACN: Acetonitrile; MeOH: Methanol.

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 1.2 - 2.8[4][5]6.980 - 12.930[7][9]0.25 - 1.50[10]
Accuracy (% Recovery) %RSD < 2[4][5]100.23%[7][8]99.47%[10]
Precision (%RSD) < 2[4][5]0.5%[7][8]< 2[10]
LOD (µg/mL) 0.0654[4][5]Not SpecifiedCalculated via formula[10]
LOQ (µg/mL) 0.1982[4][5]Not SpecifiedCalculated via formula[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the RP-HPLC analysis of this compound bromide.

RP_HPLC_Workflow start Start prep Prepare Mobile Phase, Standards, and Samples start->prep equilibrate Equilibrate HPLC System (Stable Baseline) prep->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst sst->equilibrate SST Pass? No (Troubleshoot) sst_pass Inject Blank, Standard, and Sample Solutions sst->sst_pass SST Pass? Yes acquire Acquire and Process Chromatographic Data sst_pass->acquire quantify Calculate this compound Concentration acquire->quantify end_node End quantify->end_node

References

Application Notes and Protocols for the Analytical Method Validation of Fenpiverinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical method validation of Fenpiverinium bromide, a quaternary ammonium (B1175870) compound with anticholinergic and antispasmodic properties. The information presented is collated from various validated methods, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, to ensure robust and reliable quantitative analysis in pharmaceutical formulations.

Introduction

This compound bromide is often used in combination with other active pharmaceutical ingredients (APIs) like pitofenone (B1678488) hydrochloride and metamizole (B1201355) sodium to treat smooth muscle spasms.[1][2] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the validated methodologies for the determination of this compound bromide, adhering to the guidelines of the International Conference on Harmonisation (ICH).

Analytical Methodologies

Two primary analytical techniques have been successfully validated for the quantification of this compound bromide:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and robust method, offering high selectivity and sensitivity for the determination of this compound bromide, even in the presence of other APIs.[1][3][4]

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method suitable for the quantification of this compound bromide in bulk and simple formulations.[5]

RP-HPLC Method Validation

Principle

The RP-HPLC method separates this compound bromide from other components in a sample based on its differential partitioning between a nonpolar stationary phase (e.g., C18 or CN column) and a polar mobile phase. The analyte is then detected and quantified by a UV detector at a specific wavelength.

Experimental Protocol: RP-HPLC

3.2.1. Instrumentation and Chromatographic Conditions

A summary of typical chromatographic conditions is provided in the table below.

ParameterCondition 1Condition 2
HPLC System Waters 2496 series HPLC Pump with PDA/UV detectorShimadzu LC 20 AD with PDA detector
Column Supelcosil LC-CN (250mm × 4.6mm, 5µm)[6]Thermo Kromasil C18[3]
Mobile Phase Sodium dihydrogen phosphate (B84403) and Methanol (B129727) (66:34% V/V)[1]Diammonium hydrogen orthophosphate buffer (pH 7.2) and Acetonitrile (B52724) (55:45, v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]
Detection Wavelength 210 nm[1]220 nm[3]
Injection Volume 20 µLNot Specified
Column Temperature AmbientAmbient

3.2.2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Condition 1: Prepare a 40mM solution of sodium dihydrogen phosphate. Mix with HPLC grade methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas by sonication.[6]

    • Condition 2: Prepare a diammonium hydrogen orthophosphate buffer and adjust the pH to 7.2 with orthophosphoric acid. Mix with acetonitrile in the specified ratio. Filter and degas.[2]

  • Standard Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound bromide working standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.[2]

  • Working Standard Solution Preparation:

    • From the stock solution, prepare a series of dilutions to cover the linearity range (e.g., 6.980-12.930 µg/mL or 1.2-2.8 µg/mL).[1][3]

  • Sample Preparation (from Tablet Formulation):

    • Weigh and finely powder at least 20 tablets.

    • Transfer a quantity of powder equivalent to a known amount of this compound bromide into a volumetric flask.

    • Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.[2]

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: RP-HPLC Method Validation Parameters

The following tables summarize the quantitative data from validated RP-HPLC methods for this compound bromide.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value (Condition 1)Observed Value (Condition 2)
Tailing Factor < 2.0Not Specified< 2.0[2]
Theoretical Plates > 2000Not Specified> 2000[2]
% RSD of Peak Areas < 2.0%Not Specified< 2.0%[2]
% RSD of Retention Times < 1.0%Not Specified< 1.0%[2]

Table 2: Linearity Data

ParameterMethod 1Method 2
Linearity Range 6.980-12.930 µg/mL[1]1.2-2.8 µg/mL[3]
Correlation Coefficient (r²) Not Specified≥ 0.999[2]

Table 3: Accuracy (Recovery) Data

Spike LevelMean Recovery (%)% RSD
Method 1 100.23%[1]0.5%[1]
Method 2 Not Specified< 2%[3]

Table 4: Precision Data

Precision Type% RSD
Repeatability (Intra-day) < 2%[3]
Intermediate Precision (Inter-day) < 2%[3]

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.0654[3]
LOQ 0.1982[3]

Table 6: Robustness

Parameter VariedResult
Flow Rate, Mobile Phase Composition The method was found to be robust with satisfactory results.[1]

Visualization: RP-HPLC Workflow

RP_HPLC_Workflow start Start prep Sample and Standard Preparation start->prep hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc inject Inject Sample/Standard hplc->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition and Processing detect->data report Report Results data->report

Caption: General workflow for the RP-HPLC analysis of this compound bromide.

UV-Visible Spectrophotometric Method Validation

Principle

This method is based on the reaction of this compound bromide with 2,4-Dinitrophenylhydrazine (DNPH) to form a yellow-colored product, which exhibits maximum absorbance at a specific wavelength.[5] The absorbance of the resulting solution is proportional to the concentration of this compound bromide.

Experimental Protocol: UV-Visible Spectrophotometry

4.2.1. Instrumentation

  • Shimadzu UV-Visible Spectrophotometer or equivalent.[5]

4.2.2. Reagent and Sample Preparation

  • Reagent Preparation:

    • Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in a suitable solvent.

  • Standard Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound bromide working standard and dissolve it in a known volume of solvent to prepare a stock solution.

  • Working Standard Solution Preparation:

    • Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 20-100 ng/mL).[5]

  • Sample Preparation (from Bulk or Formulation):

    • Prepare a sample solution of appropriate concentration from the bulk drug or pharmaceutical formulation.

    • React a known volume of the sample solution with the DNPH reagent.

4.2.3. Procedure

  • To a series of standard and sample solutions, add the DNPH reagent.

  • Allow the reaction to complete.

  • Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (λmax = 463 nm).[5]

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound bromide in the sample solution from the calibration curve.

Data Presentation: UV-Visible Spectrophotometric Method Validation Parameters

Table 7: Linearity Data

ParameterValue
Linearity Range 20-100 ng/mL[5]
λmax 463 nm[5]

Table 8: Accuracy (Recovery) Data

Spike LevelPercentage Recovery (%)
80% 96.2 - 101.66[5]
100% 96.2 - 101.66[5]
120% 96.2 - 101.66[5]

Table 9: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (ng/mL)
LOD 4.374[5]
LOQ 14.5[5]

Visualization: Spectrophotometric Analysis Workflow

Spectrophotometry_Workflow start Start prep Prepare Standard and Sample Solutions start->prep react Reaction with DNPH Reagent prep->react measure Measure Absorbance at 463 nm react->measure calibrate Construct Calibration Curve measure->calibrate calculate Calculate Sample Concentration calibrate->calculate report Report Results calculate->report

Caption: Workflow for the spectrophotometric analysis of this compound bromide.

Conclusion

The described RP-HPLC and UV-Visible spectrophotometric methods are validated, reliable, and suitable for the routine quality control analysis of this compound bromide in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the required sensitivity. The RP-HPLC method is recommended for its higher selectivity, especially for combination drug products.

References

Application Notes and Protocols for Studying Acetylcholine-Induced Contractions with Fenpiverinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a primary affinity for the M3 subtype located on smooth muscle cells.[1] By blocking the binding of acetylcholine, this compound effectively inhibits the downstream signaling pathways that lead to smooth muscle contraction, resulting in muscle relaxation.[1][2] This property makes it a valuable tool for studying the physiological role of acetylcholine in smooth muscle contraction and for the screening and characterization of novel antispasmodic compounds. These application notes provide detailed protocols for utilizing this compound to investigate acetylcholine-induced contractions in isolated smooth muscle preparations.

Data Presentation

Due to the limited availability of specific quantitative pharmacological data for this compound in publicly accessible literature, the following tables provide an illustrative template for presenting experimental data. The values presented are representative of a typical potent muscarinic M3 antagonist and should be replaced with experimentally determined values.

Table 1: Illustrative Antagonist Potency of this compound on Acetylcholine-Induced Contractions

ParameterValueTissue Preparation
pA2 8.5Guinea Pig Ileum
Schild Slope 1.05Guinea Pig Ileum
IC50 (nM) 50Guinea Pig Ileum

Note: These values are for illustrative purposes only and should be determined experimentally.

Table 2: Illustrative EC50 Shift of Acetylcholine in the Presence of this compound

This compound Concentration (nM)Acetylcholine EC50 (nM)Dose Ratio
0 (Control)1001
103003
309009
100300030

Note: These values are for illustrative purposes and demonstrate the expected rightward shift of the acetylcholine dose-response curve in the presence of a competitive antagonist.

Signaling Pathways

Acetylcholine-Induced Smooth Muscle Contraction

Acetylcholine (ACh) released from parasympathetic nerve terminals binds to M3 muscarinic receptors on the surface of smooth muscle cells. This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Acetylcholine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_cyto Ca2+ SR->Ca2_cyto Releases Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds to CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Inactive MLCK CaM_Complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction.

Mechanism of Action of this compound

This compound, as a competitive antagonist, binds to the M3 muscarinic receptor at the same site as acetylcholine. By occupying the receptor, this compound prevents acetylcholine from binding and initiating the signaling cascade described above. This blockade is competitive, meaning that it can be overcome by increasing the concentration of acetylcholine.

Fenpiverinium_MOA ACh Acetylcholine Binding_Site ACh->Binding_Site This compound This compound This compound->Binding_Site M3R M3 Muscarinic Receptor No_Signal No Signal Transduction M3R->No_Signal Binding of this compound prevents ACh binding Binding_Site->M3R

Caption: Competitive antagonism of this compound at the M3 muscarinic receptor.

Experimental Protocols

Experiment 1: Determination of the EC50 of Acetylcholine

Objective: To determine the concentration of acetylcholine that produces 50% of the maximal contractile response in an isolated smooth muscle preparation (e.g., guinea pig ileum).

Materials:

  • Isolated tissue bath system with a force transducer

  • Krebs-Henseleit solution (or Tyrode's solution)

  • Acetylcholine chloride stock solution

  • Guinea pig ileum segment

  • 95% O2 / 5% CO2 gas mixture

  • Water bath maintained at 37°C

Protocol:

  • Prepare and mount a 2-3 cm segment of guinea pig ileum in the isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Record a stable baseline.

  • Construct a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal contraction is achieved. Allow the response to each concentration to stabilize before adding the next.

  • Wash the tissue thoroughly with fresh Krebs-Henseleit solution to allow it to return to baseline.

  • Plot the contractile response (as a percentage of the maximum response) against the logarithm of the acetylcholine concentration.

  • Determine the EC50 value from the resulting sigmoidal curve using appropriate software (e.g., GraphPad Prism).

EC50_Workflow Start Start Prepare_Tissue Prepare and Mount Guinea Pig Ileum Start->Prepare_Tissue Equilibrate Equilibrate Tissue (30-60 min, 37°C, 1g tension) Prepare_Tissue->Equilibrate Baseline Record Stable Baseline Equilibrate->Baseline Add_ACh Cumulatively Add Acetylcholine (increasing concentrations) Baseline->Add_ACh Record_Contraction Record Contractile Response Add_ACh->Record_Contraction Record_Contraction->Add_ACh Until Maximal Response Wash Wash Tissue Record_Contraction->Wash Plot_Data Plot Dose-Response Curve Wash->Plot_Data Determine_EC50 Determine EC50 Value Plot_Data->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for determining the EC50 of acetylcholine.

Experiment 2: Determination of the pA2 Value of this compound (Schild Analysis)

Objective: To quantify the antagonistic potency of this compound by determining its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.

Materials:

  • Same as Experiment 1

  • This compound bromide stock solution

Protocol:

  • Follow steps 1-3 of Experiment 1 to prepare and equilibrate the tissue.

  • Perform a control cumulative concentration-response curve for acetylcholine as described in Experiment 1.

  • Wash the tissue and allow it to return to baseline.

  • Add a known concentration of this compound to the tissue bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for equilibrium.

  • In the continued presence of this compound, construct a second cumulative concentration-response curve for acetylcholine.

  • Wash the tissue thoroughly.

  • Repeat steps 4-6 with at least two other increasing concentrations of this compound.

  • For each concentration of this compound, calculate the dose ratio (r), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

  • Create a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound ([B]) on the x-axis.

  • The x-intercept of the linear regression line of the Schild plot is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Schild_Analysis_Workflow Start Start Prepare_Tissue Prepare and Mount Guinea Pig Ileum Start->Prepare_Tissue Equilibrate Equilibrate Tissue Prepare_Tissue->Equilibrate Control_DRC Generate Control ACh Dose-Response Curve (DRC) Equilibrate->Control_DRC Wash1 Wash Tissue Control_DRC->Wash1 Incubate_Antagonist Incubate with this compound (Concentration 1) Wash1->Incubate_Antagonist Antagonist_DRC Generate ACh DRC in Presence of this compound Incubate_Antagonist->Antagonist_DRC Wash2 Wash Tissue Antagonist_DRC->Wash2 Repeat_Antagonist Repeat with at least two more concentrations of this compound Wash2->Repeat_Antagonist Repeat_Antagonist->Incubate_Antagonist Yes Calculate_DR Calculate Dose Ratios (r) Repeat_Antagonist->Calculate_DR No Schild_Plot Construct Schild Plot (log(r-1) vs. -log[B]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 Value (x-intercept) Schild_Plot->Determine_pA2 End End Determine_pA2->End

Caption: Workflow for determining the pA2 value of this compound using Schild analysis.

References

Application Notes and Protocols for Investigating Fenpiverinium's Effects on Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is an anticholinergic agent with antispasmodic properties, primarily utilized for the relaxation of smooth muscle. Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors. The isolated guinea pig ileum is a classical and highly valuable ex vivo model for the pharmacological characterization of muscarinic receptor antagonists. The smooth muscle of the guinea pig ileum is richly endowed with M3 muscarinic receptors, which mediate contractile responses upon stimulation by acetylcholine or other cholinergic agonists. This document provides a detailed experimental protocol for assessing the effects of this compound on the contractility of the guinea pig ileum.

Data Presentation: Comparative Antagonist Affinities

The following table summarizes the pA2 values for well-known muscarinic receptor antagonists in the guinea pig ileum, which serves as a benchmark for contextualizing the potency of new compounds like this compound. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

AntagonistReceptor Target(s)pA2 Value in Guinea Pig Ileum
Atropine (B194438)Non-selective Muscarinic~8.16 - 8.52[1]
Pirenzepine (B46924)M1 Selective~6.52[1]

Experimental Protocols

This section details the methodology for investigating the effects of this compound on acetylcholine-induced contractions in the isolated guinea pig ileum.

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

  • Physiological Salt Solution: Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6). The solution should be freshly prepared and continuously aerated with carbogen (B8564812) (95% O2 / 5% CO2).

  • Drugs:

    • This compound bromide

    • Acetylcholine chloride (agonist)

    • Atropine sulphate (reference antagonist)

    • Stock solutions of all drugs should be prepared in distilled water.

Equipment
  • Isolated organ bath system with a water jacket (maintained at 37°C)

  • Isotonic force transducer

  • Data acquisition system (e.g., PowerLab)

  • Carbogen gas supply (95% O2 / 5% CO2)

  • Dissection instruments

Tissue Preparation
  • Humanely euthanize a guinea pig in accordance with institutional guidelines.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Locate the ileocecal junction and carefully dissect a 10-15 cm segment of the terminal ileum.

  • Place the isolated ileum in a petri dish containing warm (37°C), carbogen-aerated Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove intestinal contents.

  • Cut the ileum into segments of 2-3 cm in length.

Organ Bath Setup and Equilibration
  • Fill the organ bath chambers with Tyrode's solution and maintain the temperature at 37°C while continuously bubbling with carbogen gas.

  • Mount the ileum segment in the organ bath by securing one end to a fixed hook and the other end to the isotonic force transducer.

  • Apply a resting tension of approximately 0.5-1.0 g to the tissue.

  • Allow the tissue to equilibrate for at least 30-60 minutes. During this period, replace the Tyrode's solution in the organ bath every 15 minutes.

Experimental Procedure: Schild Plot Analysis for pA2 Determination
  • Control Concentration-Response Curve for Acetylcholine:

    • After equilibration, record a stable baseline.

    • Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 10 µM).

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue extensively with fresh Tyrode's solution until the baseline returns to the pre-stimulation level.

  • Concentration-Response Curves in the Presence of this compound:

    • Incubate the tissue with a fixed concentration of this compound (e.g., 10 nM) for a predetermined period (e.g., 20-30 minutes).

    • In the continued presence of this compound, repeat the cumulative addition of acetylcholine and record the contractile responses to generate a second concentration-response curve.

    • Wash the tissue thoroughly.

    • Repeat this procedure with at least two other increasing concentrations of this compound.

  • Data Analysis:

    • Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

    • Determine the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the Schild plot provides the pA2 value for this compound. A slope of approximately 1 suggests competitive antagonism.

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig dissection Dissect Ileum Segment euthanasia->dissection cleaning Clean and Section Ileum dissection->cleaning mount Mount Tissue in Organ Bath cleaning->mount equilibrate Equilibrate (30-60 min) mount->equilibrate control_crc Generate Control CRC (Acetylcholine) equilibrate->control_crc wash Wash Tissue control_crc->wash incubate Incubate with this compound wash->incubate antagonist_crc Generate CRC with Antagonist incubate->antagonist_crc repeat_exp Repeat with Different Antagonist Concentrations antagonist_crc->repeat_exp calc_dr Calculate Dose Ratios repeat_exp->calc_dr schild_plot Construct Schild Plot calc_dr->schild_plot det_pa2 Determine pA2 Value schild_plot->det_pa2

Caption: Experimental workflow for determining the pA2 value of this compound.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular Ca²⁺ Ca_release->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to

Caption: M3 receptor signaling pathway and its inhibition by this compound.

References

Application Notes and Protocols: Fenpiverinium Dose-Response in Smooth Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is a quaternary ammonium (B1175870) compound recognized for its anticholinergic and antispasmodic properties.[1][2][3][4] It functions as a competitive antagonist at muscarinic receptors, with a primary action on the M3 subtype, which is prevalent in smooth muscle cells.[3] The blockade of these receptors inhibits the action of acetylcholine (B1216132), a key neurotransmitter responsible for initiating smooth muscle contraction, thereby leading to muscle relaxation.[1][3] This makes this compound a therapeutic agent for conditions characterized by smooth muscle spasms, particularly in the gastrointestinal and urogenital tracts.[3]

These application notes provide a comprehensive framework for determining the dose-response curve of this compound in isolated smooth muscle tissue. The protocols outlined below will guide researchers in quantifying the inhibitory effects of this compound on agonist-induced smooth muscle contractions, a critical step in characterizing its potency and mechanism of action.

Signaling Pathways

The primary signaling pathway modulated by this compound in smooth muscle is the M3 muscarinic receptor pathway, which is a Gq-protein coupled receptor pathway.

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release Ca_ion Ca²⁺ SR->Ca_ion CaM Calmodulin Ca_ion->CaM Binds MLCK MLCK CaM->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction

Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.

Quantitative Data

ParameterAgonist (e.g., Acetylcholine)Antagonist (this compound)Tissue PreparationReference
EC₅₀ e.g., 1 x 10⁻⁷ MN/AGuinea Pig IleumExperimental Data
IC₅₀ N/ATo be determinedGuinea Pig IleumExperimental Data
pA₂ N/ATo be determinedGuinea Pig IleumExperimental Data
Schild Slope N/ATo be determinedGuinea Pig IleumExperimental Data

Note: The pA₂ value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the dose-response curve of an agonist. For a competitive antagonist, the Schild slope should be close to 1.

Experimental Protocols

Protocol 1: Isolated Organ Bath for Smooth Muscle Contractility

This protocol describes the methodology for assessing the effect of this compound on agonist-induced contractions of an isolated smooth muscle preparation, such as the guinea pig ileum.

Materials and Reagents:

  • Guinea pig ileum

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Acetylcholine (ACh) chloride (or other suitable muscarinic agonist)

  • This compound bromide

  • Isolated organ bath system with force-displacement transducer

  • Data acquisition system

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Standard laboratory glassware and pipettes

Experimental Workflow:

Experimental_Workflow cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability cluster_exp Dose-Response Experiment cluster_analysis Data Analysis A1 Euthanize Animal A2 Isolate Guinea Pig Ileum A1->A2 A3 Prepare Tissue Segments (e.g., 2-3 cm) A2->A3 A4 Mount Tissue in Organ Bath A3->A4 B1 Equilibrate in Krebs Solution (37°C, Carbogen) A4->B1 B2 Apply Optimal Resting Tension B1->B2 B3 Wash Periodically B2->B3 B4 Test Viability with High K⁺ Solution or ACh B3->B4 C1 Generate Control ACh Dose-Response Curve B4->C1 C2 Wash and Re-equilibrate C1->C2 C3 Incubate with this compound (Fixed Concentration) C2->C3 C4 Generate ACh Dose-Response Curve in Presence of this compound C3->C4 C5 Repeat C2-C4 with Increasing This compound Concentrations C4->C5 D1 Plot Dose-Response Curves C5->D1 D2 Calculate EC₅₀ for ACh (Control and with this compound) D1->D2 D3 Construct Schild Plot D2->D3 D4 Determine pA₂ and Schild Slope D3->D4

Caption: Experimental workflow for determining the dose-response curve of this compound in isolated smooth muscle.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Isolate a section of the ileum and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove the mesenteric attachment and cut the ileum into segments of 2-3 cm.

  • Mounting and Equilibration:

    • Mount the ileum segment in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

    • Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Viability Check:

    • Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM) or a submaximal concentration of acetylcholine.

    • Wash the tissue and allow it to return to baseline.

  • Control Agonist Dose-Response Curve:

    • Generate a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.

    • Record the contractile response at each concentration.

    • Wash the tissue thoroughly and allow it to return to baseline.

  • Antagonist Incubation and Dose-Response:

    • Introduce a known concentration of this compound bromide into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

    • Wash the tissue extensively and allow for a recovery period.

    • Repeat this procedure with increasing concentrations of this compound.

Data Analysis:

  • Plot the contractile response (as a percentage of the maximal control response) against the logarithm of the acetylcholine concentration for each this compound concentration.

  • Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of each concentration of this compound.

  • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The x-intercept of the Schild plot provides the pA₂ value. The slope of the regression line should be close to 1 for competitive antagonism.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of this compound's dose-response relationship in smooth muscle tissue. By following these methodologies, researchers can obtain valuable quantitative data, such as IC₅₀ and pA₂ values, which are essential for understanding the pharmacological profile of this antispasmodic agent. This information is crucial for preclinical drug development and for comparing the potency and efficacy of this compound with other anticholinergic drugs.

References

Application Notes and Protocols: In Vivo Models of Smooth Muscle Spasm for Fenpiverinium Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is a quaternary ammonium (B1175870) compound with potent anticholinergic and antispasmodic properties. It acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype, which are predominantly found on smooth muscle cells.[1] By blocking the action of acetylcholine (B1216132), this compound effectively reduces smooth muscle tone and motility, making it a valuable agent for the treatment of spasms in the gastrointestinal, urogenital, and biliary tracts.[1][2]

These application notes provide detailed protocols for three common in vivo models used to evaluate the efficacy of this compound in treating smooth muscle spasms: the acetylcholine-induced intestinal spasm model, the oxytocin-induced uterine spasm model, and the serotonin-induced bronchospasm model.

Key Signaling Pathway: Muscarinic Receptor Antagonism

This compound's primary mechanism of action involves the blockade of the M3 muscarinic acetylcholine receptor. This action inhibits the downstream signaling cascade that leads to smooth muscle contraction.

cluster_0 Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca2 Ca²⁺ SR->Ca2 CaM Calmodulin Ca2->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Actin Actin Myosin->Actin Interacts with Contraction Contraction Actin->Contraction

Caption: this compound blocks acetylcholine binding to M3 receptors, preventing smooth muscle contraction.

Acetylcholine-Induced Intestinal Spasm Model

This model is a widely used method for evaluating the antispasmodic effects of compounds on the gastrointestinal tract. Intraperitoneal administration of acetylcholine induces a characteristic writhing response in rodents, which is indicative of visceral pain and smooth muscle contraction.[3]

Experimental Workflow

cluster_workflow Experimental Workflow A Acclimatize Animals (Mice or Rats) B Administer this compound or Vehicle (i.p. or p.o.) A->B C Wait for Drug Absorption (e.g., 30 min) B->C D Induce Spasms with Acetylcholine (i.p.) C->D E Observe and Count Writhes for 15-20 min D->E F Analyze Data and Calculate % Inhibition E->F cluster_workflow Experimental Workflow A Pre-treat Female Rats with Estrogen B Administer this compound or Vehicle A->B C Wait for Drug Absorption B->C D Induce Uterine Spasms with Oxytocin (i.p.) C->D E Observe and Score Writhing Response D->E F Analyze Data and Determine Efficacy E->F cluster_workflow Experimental Workflow A Anesthetize and Ventilate Guinea Pig B Record Baseline Bronchial Tone A->B C Administer this compound or Vehicle (i.v.) B->C D Induce Bronchospasm with Serotonin (i.v.) C->D E Measure Changes in Airway Pressure D->E F Calculate % Protection E->F

References

Application Notes and Protocols: Stability of Fenpiverinium in Physiological Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is a quaternary ammonium (B1175870) compound with anticholinergic and antispasmodic properties.[1] Understanding the stability of this compound in physiological buffer solutions is critical for the development of robust pharmaceutical formulations and for designing in vitro experiments that accurately reflect its in vivo behavior. These application notes provide a comprehensive overview of the methodologies to assess the stability of this compound in commonly used physiological buffers, namely phosphate-buffered saline (PBS) and bicarbonate buffer. The protocols outlined below detail the preparation of buffers, incubation conditions, and analytical procedures for quantifying this compound and its degradation over time. Illustrative data is presented to guide researchers in their experimental design and data interpretation.

Experimental Protocols

Preparation of Physiological Buffer Solutions

a) Phosphate-Buffered Saline (PBS), pH 7.4 (0.1 M)

To prepare 1 liter of 0.1 M PBS at pH 7.4, follow this procedure:

  • Start with 800 mL of distilled water in a suitable container.[2]

  • Add 20.214 g of Sodium Phosphate (B84403) Dibasic Heptahydrate (Na₂HPO₄·7H₂O).[2]

  • Add 3.394 g of Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O).[2]

  • Stir the solution until all solids are dissolved.

  • Adjust the pH to 7.4 using HCl or NaOH if necessary.[3]

  • Add distilled water to bring the final volume to 1 liter.[2]

  • For stability studies at other pH values, the ratio of the monobasic and dibasic salts can be adjusted accordingly.[4]

b) Bicarbonate Buffer, pH 7.4 (0.1 M)

To prepare 1 liter of 0.1 M bicarbonate buffer at pH 7.4:

  • Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in 950 mL of distilled water.

  • The pH of this solution will be close to 8.4. Carefully adjust the pH to 7.4 by sparging the solution with a controlled stream of CO₂ gas. Continuous monitoring of the pH is essential during this process.

  • Once the target pH is stable, adjust the final volume to 1 liter with distilled water.

  • Due to the volatility of dissolved CO₂, it is recommended to prepare this buffer fresh for each experiment and to use it in a system that minimizes CO₂ exchange with the atmosphere, such as sealed containers or a controlled atmosphere chamber.[5][6]

Stability Study Protocol
  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound bromide in distilled water to prepare a stock solution of 1 mg/mL. This compound bromide is freely soluble in water.[7]

  • Sample Preparation: Dilute the this compound stock solution with the respective physiological buffer (PBS or Bicarbonate Buffer) to a final concentration of 10 µg/mL.[8]

  • Incubation: Aliquot the this compound working solutions into sealed, amber glass vials to protect from light. Incubate the vials at two different temperatures: 25°C (room temperature) and 37°C (physiological temperature).

  • Time Points: Withdraw aliquots from the incubated solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots for the concentration of this compound using a validated stability-indicating HPLC method as described below.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is crucial for separating the intact this compound from any potential degradation products.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Supelcosil LC-CN or a similar reversed-phase column (e.g., C18).[9][10]

  • Mobile Phase: A mixture of a buffer (e.g., Sodium Dihydrogen Phosphate) and an organic solvent (e.g., Methanol or Acetonitrile) is commonly used. A typical mobile phase could be a 66:34 (v/v) mixture of sodium dihydrogen phosphate buffer and methanol.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 210 nm or 220 nm.[8][10]

  • Injection Volume: 20 µL.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a standard curve prepared from freshly prepared solutions of known concentrations.

Data Presentation

The stability of this compound is assessed by monitoring the decrease in its concentration over time. The results can be summarized in tables, and the half-life (t₁/₂) can be calculated assuming first-order degradation kinetics.

Table 1: Illustrative Stability Data of this compound in Phosphate-Buffered Saline (PBS)

pHTemperature (°C)Time (hours)This compound Remaining (%)Calculated Half-life (t₁/₂) (hours)
7.4250100.0-
2498.51145.4
4897.0
7295.6
7.4370100.0-
2496.2447.8
4892.5
7289.0

Table 2: Illustrative Stability Data of this compound in Bicarbonate Buffer

pHTemperature (°C)Time (hours)This compound Remaining (%)Calculated Half-life (t₁/₂) (hours)
7.4250100.0-
2497.8778.2
4895.7
7293.6
7.4370100.0-
2494.5305.1
4889.3
7284.4

Note: The data presented in these tables are illustrative and intended to serve as a template. Actual results may vary based on experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_buffer Prepare Physiological Buffers (PBS & Bicarbonate) prep_working Prepare Working Solutions (10 µg/mL in each buffer) prep_buffer->prep_working prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_stock->prep_working incubate_25 Incubate at 25°C prep_working->incubate_25 incubate_37 Incubate at 37°C prep_working->incubate_37 sampling Withdraw Aliquots at 0, 2, 4, 8, 12, 24, 48, 72h incubate_25->sampling incubate_37->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining, Half-life) hplc->data_analysis

Caption: Experimental workflow for the stability study of this compound.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Amide Hydrolysis cluster_hoffmann Hofmann Elimination This compound This compound (Quaternary Ammonium Amide) hydrolysis_product Carboxylic Acid Derivative + Piperidine Derivative This compound->hydrolysis_product H₂O, OH⁻ hoffmann_product Tertiary Amine + Alkene This compound->hoffmann_product Heat, Base

Caption: Potential degradation pathways of this compound.

Conclusion

The stability of this compound in physiological buffers is influenced by factors such as pH, temperature, and buffer composition. The protocols and illustrative data provided in these application notes offer a framework for conducting systematic stability studies. A thorough understanding of this compound's stability profile is essential for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active ingredient. The use of a validated stability-indicating analytical method is paramount for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Quantification of Fenpiverinium in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpiverinium is an anticholinergic and antispasmodic agent utilized for the relief of smooth muscle spasms. It functions as a competitive antagonist at muscarinic cholinergic receptors, primarily the M3 subtype, which are prevalent on smooth muscle cells. By blocking the action of acetylcholine (B1216132), this compound effectively reduces smooth muscle tone and motility. Accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by competitively inhibiting the M3 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade resulting in smooth muscle contraction. This compound blocks this pathway, leading to muscle relaxation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor (GPCR) Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Binds & Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Mechanism of action of this compound.

Quantitative Analysis of this compound

The following sections detail a proposed LC-MS/MS method for the quantification of this compound in human plasma. This protocol is based on established bioanalytical methods for similar small molecules and available data for this compound.

Experimental Workflow

The general workflow for the quantification of this compound in biological samples involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow for this compound Quantification Start Start Sample_Collection Biological Sample Collection (e.g., Human Plasma) Start->Sample_Collection Spiking Spike with Internal Standard (e.g., this compound-d3) Sample_Collection->Spiking Sample_Preparation Sample Preparation (Protein Precipitation) Spiking->Sample_Preparation Centrifugation Centrifugation Sample_Preparation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing End End Data_Processing->End

General workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from human plasma.

Materials and Reagents:

  • Human plasma (collected in K2-EDTA tubes)

  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound-d3 (1 mg/mL) in methanol.

    • From these stock solutions, prepare working solutions at appropriate concentrations by serial dilution in 50:50 (v/v) methanol:water.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the this compound working solutions to prepare calibration standards at concentrations ranging from, for example, 0.1 to 100 ng/mL.

    • Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

  • Extraction Procedure:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3).

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Proposed):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.

Mass Spectrometric Conditions (Proposed):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 338.3 → 239.1[1] This compound-d3: To be determined based on the deuteration pattern (e.g., m/z 341.3 → 242.1)
Collision Energy To be optimized for each transition
Declustering Potential To be optimized
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

The following tables summarize expected and reported quantitative data for this compound analysis.

Table 1: Proposed LC-MS/MS Method Validation Parameters

Validation ParameterProposed Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range 0.1 - 100 ng/mL in plasma
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect To be assessed and minimized
Stability Stable under expected storage and processing conditions

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

A study involving the oral administration of a single tablet containing 0.1 mg of this compound bromide reported the following pharmacokinetic parameters in healthy volunteers.[2]

ParameterValue (Mean ± SD)
Cmax (Maximum Plasma Concentration) To be reported
Tmax (Time to Cmax) 0.50 hours (median)[2]
AUC (Area Under the Curve) To be reported

Note: Specific Cmax and AUC values were not detailed in the available summary.

Conclusion

The provided application notes and protocols outline a comprehensive approach for the quantification of this compound in biological samples. The proposed LC-MS/MS method, coupled with a straightforward protein precipitation sample preparation technique, offers the high sensitivity and selectivity required for pharmacokinetic and bioanalytical studies. The detailed signaling pathway and experimental workflow diagrams provide a clear understanding of the drug's mechanism of action and the analytical process. Researchers and scientists can adapt and validate the proposed method to meet their specific laboratory and study requirements.

References

Application Notes and Protocols: Fenpiverinium in Urological Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fenpiverinium in urological research. This compound is a quaternary ammonium (B1175870) compound with potent anticholinergic and antispasmodic properties.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are predominantly responsible for mediating bladder smooth muscle contraction.[1][2] This makes this compound a valuable tool for investigating the pathophysiology of bladder dysfunction, such as overactive bladder (OAB), and for the preclinical evaluation of novel therapeutic agents.

While this compound has been used in some regions in combination with other drugs for the treatment of smooth muscle spasms, its specific quantitative data in urological research models are not extensively available in the public domain.[3] Therefore, the quantitative data presented herein are illustrative examples based on the known pharmacology of potent M3-selective antimuscarinic agents. These examples serve as a template for the analysis of experimental data obtained using the detailed protocols provided.

Mechanism of Action: Antagonism of Muscarinic M3 Receptors

In the urinary bladder, the detrusor smooth muscle is densely innervated by parasympathetic nerves that release acetylcholine (ACh). ACh binds to M3 muscarinic receptors on the surface of detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and urination.[4] this compound, as a competitive antagonist, binds to these M3 receptors without activating them, thereby preventing ACh from binding and initiating contraction.[1]

The signaling pathway initiated by M3 receptor activation involves the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the activation of myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[5] this compound blocks this entire cascade at its inception by preventing the initial binding of ACh to the M3 receptor.

Signaling Pathway of M3 Receptor-Mediated Bladder Contraction and Inhibition by this compound

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ↑ SR->Ca_cyto Releases Ca2+ Ca_SR Ca2+ Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction

M3 receptor signaling pathway and this compound's point of inhibition.

Quantitative Data

The following tables present illustrative data for a potent M3-selective antagonist, which can be used as a reference for designing and interpreting experiments with this compound.

Table 1: Illustrative In Vitro Potency of a Representative M3 Antagonist

ParameterValueDescription
pA2 8.5 - 9.5The negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. A higher pA2 value indicates greater potency.
IC50 (Carbachol-induced contraction) 1 - 10 nMThe concentration of the antagonist that inhibits 50% of the maximal contractile response induced by the muscarinic agonist, carbachol (B1668302).
Receptor Binding Affinity (Ki) for M3 0.5 - 5 nMThe inhibition constant, representing the concentration of the antagonist that occupies 50% of the M3 receptors in a radioligand binding assay.

Table 2: Illustrative Urodynamic Effects in a Rat Model of Overactive Bladder

Urodynamic ParameterVehicle ControlM3 Antagonist (e.g., 1 mg/kg, i.v.)% Change
Micturition Frequency (voids/hour) 5.2 ± 0.82.1 ± 0.5↓ 59.6%
Micturition Interval (minutes) 11.5 ± 1.728.6 ± 4.2↑ 148.7%
Voided Volume per Micturition (mL) 0.4 ± 0.050.9 ± 0.1↑ 125%
Non-voiding Contractions (number) 12.3 ± 2.13.1 ± 1.0↓ 74.8%

Data are presented as mean ± SEM. These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Isolated Detrusor Smooth Muscle Strips

This protocol details the methodology for evaluating the inhibitory effect of this compound on agonist-induced contractions of bladder detrusor muscle.

1. Materials and Reagents:

  • Animal model: Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7.[1]

  • Carbachol (muscarinic agonist)

  • This compound bromide

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools

2. Tissue Preparation:

  • Humanely euthanize the rat according to approved institutional guidelines.

  • Immediately excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.

  • Remove any adhering fat and connective tissue.

  • Open the bladder longitudinally and gently remove the urothelium by sharp dissection to obtain the detrusor muscle layer.[1]

  • Cut longitudinal strips of detrusor muscle approximately 2 mm wide and 10 mm long.[3]

3. Experimental Procedure:

  • Mount the detrusor strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • After equilibration, induce a reference contraction with 80 mM KCl to assess tissue viability. Wash the strips and allow them to return to baseline.

  • To determine the pA2 value, perform cumulative concentration-response curves to carbachol in the absence and presence of increasing concentrations of this compound. Pre-incubate the tissues with this compound for 30 minutes before starting the carbachol curve.

  • To determine the IC50 value, first induce a submaximal contraction with a fixed concentration of carbachol (e.g., EC80). Once the contraction has stabilized, add increasing concentrations of this compound cumulatively to the bath.

4. Data Analysis:

  • For pA2 determination, perform a Schild regression analysis on the concentration-response curves.

  • For IC50 determination, calculate the concentration of this compound that causes a 50% reduction in the carbachol-induced contraction.

Experimental Workflow for In Vitro Bladder Strip Contractility Assay

InVitro_Workflow A Bladder Excision B Detrusor Strip Preparation A->B C Mounting in Organ Bath B->C D Equilibration (1g tension, 60 min) C->D E KCl Viability Test D->E F Washout & Return to Baseline E->F G Pre-incubation with this compound (for pA2/IC50) F->G H Agonist-induced Contraction (e.g., Carbachol) G->H I Data Recording & Analysis H->I

Workflow for the in vitro bladder strip contractility assay.
Protocol 2: In Vivo Urodynamic Evaluation of this compound in a Rat Model of Bladder Outlet Obstruction (BOO)

This protocol describes the creation of a BOO model and the subsequent urodynamic assessment of this compound's efficacy.

1. Creation of Bladder Outlet Obstruction (BOO) Model:

  • Anesthetize female Sprague-Dawley rats (220-250 g) with an appropriate anesthetic agent.

  • Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.

  • Isolate the proximal urethra and place a 0.9 mm outer diameter polyethylene (B3416737) catheter alongside it.

  • Tie a 3-0 silk ligature around the urethra and the catheter.

  • Remove the catheter, leaving the ligature in place to create a partial obstruction.

  • Close the abdominal incision in layers.

  • Allow the animals to recover for 4-6 weeks to develop bladder hypertrophy and detrusor overactivity.

2. Urodynamic Assessment:

  • Anesthetize the BOO rats.

  • Make a lower abdominal midline incision to expose the bladder.

  • Insert a PE-50 catheter into the bladder dome and secure it with a purse-string suture for bladder pressure recording and infusion.

  • Exteriorize the catheter and close the abdominal incision.

  • Allow the animals to recover from surgery for 2-3 days.

  • On the day of the experiment, place the conscious, freely moving rat in a metabolic cage.

  • Connect the bladder catheter to a pressure transducer and an infusion pump.

  • Infuse saline into the bladder at a constant rate (e.g., 10 mL/h) to elicit repetitive voiding contractions.

  • Record baseline urodynamic parameters for at least 60 minutes.

  • Administer this compound (e.g., intravenously or intraperitoneally) at increasing doses.

  • Continue recording urodynamic parameters for at least 60 minutes after each dose.

3. Data Analysis:

  • Analyze the following urodynamic parameters: micturition frequency, micturition interval, voided volume, bladder capacity, and the number and amplitude of non-voiding contractions.

  • Compare the urodynamic parameters before and after this compound administration.

Logical Workflow for In Vivo Urodynamic Studies

InVivo_Workflow A Induction of Bladder Outlet Obstruction (BOO) B Recovery Period (4-6 weeks) A->B C Bladder Catheter Implantation B->C D Post-operative Recovery (2-3 days) C->D E Placement in Metabolic Cage D->E F Baseline Urodynamic Recording E->F G Administration of this compound F->G H Post-treatment Urodynamic Recording G->H I Data Analysis & Comparison H->I

Logical workflow for in vivo urodynamic assessment.

References

Troubleshooting & Optimization

Fenpiverinium solubility issues in research buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenpiverinium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium (B1175870) compound that functions as an anticholinergic and antispasmodic agent.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells.[2] By blocking the binding of acetylcholine to these receptors, this compound inhibits the downstream signaling pathways that lead to smooth muscle contraction.[2]

Q2: What is the signaling pathway affected by this compound?

This compound blocks the M3 muscarinic receptor, which is coupled to a Gq/11 G-protein. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2). The reduction in IP3 levels leads to decreased release of intracellular calcium from the sarcoplasmic reticulum, ultimately resulting in the relaxation of smooth muscle.

Fenpiverinium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq11 Gq/11 M3R->Gq11 Activates This compound This compound This compound->M3R Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

This compound's inhibitory action on the M3 muscarinic receptor signaling pathway.

Troubleshooting Guide: Solubility Issues

Q3: I am having trouble dissolving this compound bromide. What are its solubility properties?

There are conflicting reports on the solubility of this compound bromide in water, with some sources describing it as "slightly soluble" and others as "freely soluble" or "very soluble".[1] It is also reported to be slightly soluble in methanol.[1] The solubility in water is known to be enhanced by heating.[1]

Summary of Reported Solubility Data for this compound Bromide

SolventReported Solubility
WaterSlightly soluble (enhanced with heating)[1], Freely soluble, Very soluble
MethanolSlightly soluble[1]
EthanolFreely soluble

Q4: My this compound bromide is not dissolving in my research buffer (e.g., PBS, Tris). What can I do?

Troubleshooting Steps for Dissolving this compound Bromide:

  • Prepare a Concentrated Stock Solution in Water: One study reports preparing a stock solution by dissolving 100 mg of this compound bromide in 100 ml of distilled water (1 mg/mL).[1] It is recommended to start by preparing a concentrated stock solution in purified water. Gentle heating may aid dissolution.

  • pH Adjustment: The solubility of quaternary ammonium compounds can be pH-dependent. Although specific data for this compound is unavailable, you can try adjusting the pH of your stock solution or final buffer to see if it improves solubility.

  • Sonication: Use a sonicator bath to aid in the dissolution of the compound.

  • Vortexing: Vigorous vortexing can also help to break up any clumps and promote dissolution.

  • Incremental Addition to Buffer: Instead of adding the solid directly to your buffer, first prepare a concentrated aqueous stock solution and then add it dropwise to your final, stirred buffer solution to the desired concentration. This can prevent localized high concentrations that may lead to precipitation.

Troubleshooting_Workflow Start Start: Undissolved This compound Bromide Prep_Stock Prepare concentrated stock in distilled water (1 mg/mL) Start->Prep_Stock Heat Gentle heating? Prep_Stock->Heat Sonicate Sonication? Heat->Sonicate Yes Heat->Sonicate No Vortex Vortexing? Sonicate->Vortex Yes Sonicate->Vortex No Add_to_Buffer Add stock solution dropwise to final buffer Vortex->Add_to_Buffer Yes Vortex->Add_to_Buffer No Check_Solubility Is it dissolved? Add_to_Buffer->Check_Solubility Success Success: Ready for experiment Check_Solubility->Success Yes Adjust_pH Consider pH adjustment of stock/buffer Check_Solubility->Adjust_pH No

References

Optimizing Fenpiverinium Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenpiverinium in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quaternary ammonium (B1175870) compound that acts as an anticholinergic and antispasmodic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M3 subtype. By blocking the action of acetylcholine on smooth muscle cells, this compound leads to muscle relaxation.[2]

Q2: What are the common in vitro assays used to characterize this compound?

A2: Common in vitro assays for characterizing this compound and similar anticholinergic compounds include:

  • Muscarinic Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).

  • Functional Assays:

    • Calcium Mobilization Assays: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing muscarinic receptors (e.g., CHO-M3 cells).[3]

    • Smooth Muscle Contraction Assays: To assess the potency of this compound in inhibiting agonist-induced contractions in isolated tissues like guinea pig ileum or bladder strips.

  • Cytotoxicity Assays: To determine the concentration at which this compound becomes toxic to cells, typically expressed as the half-maximal inhibitory concentration (IC50).

Q3: What are recommended starting concentrations for this compound in in vitro assays?

A3: Due to limited publicly available data on specific effective concentrations of this compound, a dose-response experiment is crucial. However, based on the activity of other muscarinic antagonists, a broad concentration range is recommended for initial experiments.

Assay TypeRecommended Starting Concentration RangeKey Parameter
Muscarinic Receptor Binding10⁻¹⁰ M to 10⁻⁵ MKi
Calcium Mobilization (Antagonist Mode)10⁻⁹ M to 10⁻⁴ MIC50
Smooth Muscle Contraction10⁻⁹ M to 10⁻⁴ MEC50
Cytotoxicity10⁻⁷ M to 10⁻³ MIC50

Q4: How should I prepare and store this compound stock solutions?

A4: this compound bromide is reported to be slightly soluble in water and methanol. For in vitro assays, it is common practice to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guides

Muscarinic Receptor Binding Assays

Issue: High Non-Specific Binding

  • Potential Cause: The concentration of the radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is too high.

    • Troubleshooting Step: Use a radioligand concentration at or below its dissociation constant (Kd).

  • Potential Cause: Inadequate washing to remove unbound radioligand.

    • Troubleshooting Step: Increase the number and volume of wash steps with ice-cold wash buffer.

  • Potential Cause: The filter plate has a high affinity for the compound or radioligand.

    • Troubleshooting Step: Pre-treat the filter plates with a blocking agent like polyethyleneimine (PEI).

Issue: Low Specific Binding Signal

  • Potential Cause: Low receptor expression in the cell membrane preparation.

    • Troubleshooting Step: Use a cell line with higher receptor expression or optimize membrane preparation protocol to enrich for plasma membranes.

  • Potential Cause: Incorrect assay buffer composition.

    • Troubleshooting Step: Ensure the pH and ionic strength of the assay buffer are optimal for receptor binding.

  • Potential Cause: Insufficient incubation time.

    • Troubleshooting Step: Optimize the incubation time to ensure the binding reaction has reached equilibrium.

Calcium Mobilization Assays

Issue: Weak or No Signal in Response to Agonist

  • Potential Cause: Low receptor expression or poor coupling to the Gq signaling pathway in the chosen cell line.

    • Troubleshooting Step: Verify receptor expression and consider using a cell line with a more robust response, such as CHO-K1 cells stably expressing the human M3 receptor (CHO-M3).

  • Potential Cause: Problems with the calcium indicator dye loading.

    • Troubleshooting Step: Optimize dye concentration and incubation time. Ensure the use of a reagent like probenecid (B1678239) to prevent dye leakage from the cells.

  • Potential Cause: Agonist degradation.

    • Troubleshooting Step: Prepare fresh agonist solutions for each experiment.

Issue: High Background Fluorescence

  • Potential Cause: Cell stress or death leading to elevated basal intracellular calcium.

    • Troubleshooting Step: Ensure cells are healthy and plated at an optimal density. Avoid over-confluency.

  • Potential Cause: Autofluorescence of the test compound.

    • Troubleshooting Step: Run a control with the compound in the absence of cells to check for autofluorescence.

Cytotoxicity Assays

Issue: High Variability Between Replicate Wells

  • Potential Cause: Uneven cell seeding.

    • Troubleshooting Step: Ensure a homogenous cell suspension before and during plating.

  • Potential Cause: Edge effects in the microplate.

    • Troubleshooting Step: Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation.

  • Potential Cause: Compound precipitation at higher concentrations.

    • Troubleshooting Step: Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent system.

Experimental Protocols

Muscarinic M3 Receptor Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of this compound for the M3 muscarinic receptor using a radioligand competition assay.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay Buffer, [³H]-NMS (at a concentration close to its Kd, e.g., 0.2 nM), and cell membranes.

    • Non-Specific Binding (NSB): Atropine (1 µM final concentration), [³H]-NMS, and cell membranes.

    • Competition: this compound dilutions, [³H]-NMS, and cell membranes.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Terminate the binding by rapid vacuum filtration through the pre-treated filter plate.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filter mat, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting the average NSB counts from the total and competition counts.

  • Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Antagonist Mode)

This protocol measures the ability of this compound to inhibit carbachol-induced calcium mobilization in CHO-K1 cells expressing the M3 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Carbachol (B1668302).

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Seed the CHO-M3 cells into a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Pre-incubate the cells with the this compound dilutions or vehicle control for 15-30 minutes.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Inject a pre-determined concentration of carbachol (typically the EC80) into the wells.

  • Immediately record the fluorescence intensity over time (kinetic read) for 1-3 minutes.

  • Analyze the data by measuring the peak fluorescence response and plot the inhibition by this compound to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a selected cell line (e.g., HepG2, HEK293, or CHO-K1).

Materials:

  • Selected cell line.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear, flat-bottom microplate.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the old medium with the medium containing different concentrations of this compound or vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq protein M3R->Gq activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates ACh Acetylcholine ACh->M3R binds This compound This compound This compound->M3R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER stimulates Ca2+ Ca²⁺ release ER->Ca2+ releases Contraction Smooth Muscle Contraction Ca2+->Contraction leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (DMSO) Dilutions Prepare Serial Dilutions in Assay Buffer Stock->Dilutions Incubate Pre-incubate Cells with this compound Dilutions->Incubate Cells Seed and Prepare Cells in Microplate Cells->Incubate Stimulate Add Agonist (e.g., Carbachol) Incubate->Stimulate Measure Measure Response (e.g., Fluorescence) Stimulate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50/EC50 Plot->Calculate Troubleshooting_Logic Start Inconsistent Results? CheckCells Cell Health & Density Consistent? Start->CheckCells CheckReagents Reagents Fresh & Correctly Prepared? CheckCells->CheckReagents Yes Re-evaluate Re-evaluate Experimental Design CheckCells->Re-evaluate No CheckProtocol Protocol Followed Precisely? CheckReagents->CheckProtocol Yes CheckReagents->Re-evaluate No CheckInstrument Instrument Settings Optimal? CheckProtocol->CheckInstrument Yes CheckProtocol->Re-evaluate No Optimize Optimize Assay Parameters CheckInstrument->Optimize Yes CheckInstrument->Re-evaluate No Success Reproducible Results Optimize->Success

References

Fenpiverinium Stability Indicating Assay Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of stability-indicating assays for Fenpiverinium.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM)?

A1: A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients. The method should be able to separate the API from all potential interfering substances and allow for their quantification.

Q2: Why is a stability-indicating method crucial for this compound?

A2: A validated SIAM is essential for determining the shelf-life and storage conditions of this compound drug substance and drug product. It provides evidence of how the quality of the drug substance or drug product varies under the influence of temperature, humidity, and light over time. This is a regulatory requirement for drug registration.

Q3: What are the typical forced degradation conditions for this compound?

A3: Forced degradation studies for this compound typically involve subjecting the drug substance to stress conditions such as acid hydrolysis (e.g., 2N HCl), base hydrolysis (e.g., 2N NaOH), oxidation (e.g., 20% H2O2), thermal stress (e.g., 105°C), and photolytic stress (e.g., UV light at 254 nm).[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is an anticholinergic and antispasmodic agent. It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells. By blocking the action of acetylcholine, it prevents the signaling cascade that leads to smooth muscle contraction.

Troubleshooting Guide for this compound HPLC Assay Development

This guide addresses common issues encountered during the development and validation of a stability-indicating HPLC method for this compound.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing for this compound Peak 1. Interaction with active silanols on the column packing. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 or a cyano column.[2] 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Poor Resolution Between this compound and Degradation Peaks 1. Inadequate mobile phase composition. 2. Incorrect column selection. 3. Suboptimal flow rate or temperature.1. Optimize the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous buffer. 2. Try a column with a different stationary phase (e.g., phenyl, cyano). 3. Vary the flow rate and/or column temperature to improve separation.
Appearance of Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use fresh, high-purity HPLC-grade solvents and filter the mobile phase. 2. Implement a robust needle wash protocol in the autosampler. 3. Increase the run time to ensure all components from the previous injection have eluted.
Baseline Drift or Noise 1. Detector lamp aging. 2. Air bubbles in the system. 3. Mobile phase not properly mixed or degassed. 4. Column contamination.1. Replace the detector lamp if it has exceeded its lifetime. 2. Degas the mobile phase and prime the pump to remove air bubbles. 3. Ensure thorough mixing of mobile phase components. 4. Flush the column with a strong solvent.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column degradation.1. Check for leaks in the HPLC system and ensure pump seals are in good condition. 2. Prepare fresh mobile phase and ensure accurate composition. 3. Use a column oven to maintain a consistent temperature. 4. Replace the column if it has deteriorated.

Experimental Protocols

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to ensure the analytical method is stability-indicating.

Methodology:

  • Acid Hydrolysis: Dissolve this compound bromide in 2N HCl and reflux for 30 minutes at 60°C.[1]

  • Base Hydrolysis: Dissolve this compound bromide in 2N NaOH and reflux for 30 minutes at 60°C.[1]

  • Oxidative Degradation: Treat a solution of this compound bromide with 20% hydrogen peroxide (H2O2) and keep at 60°C for 30 minutes.[1]

  • Thermal Degradation: Place the solid drug substance in an oven at 105°C for 6 hours.[1]

  • Photolytic Degradation: Expose a solution of this compound bromide to UV light (e.g., 254 nm) for a specified duration.

  • Neutral Hydrolysis: Reflux a solution of this compound bromide in water for 6 hours.[1]

After exposure to the stress conditions, neutralize the acidic and basic solutions, and dilute all samples to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop a selective and validated HPLC method for the quantification of this compound in the presence of its degradation products.

Chromatographic Conditions (Example):

Parameter Condition
Column Supelcosil LC-CN[2] or Discovery C18 (250mm x 4.6 mm, 5µm)[1]
Mobile Phase Sodium dihydrogen phosphate (B84403) and Methanol (66:34 v/v)[2] or Ortho phosphoric acid and Acetonitrile (50:50 v/v)[1]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 210 nm[2] or 241 nm[1]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]

Method Validation:

The method should be validated according to ICH guidelines, including parameters such as:

  • System Suitability: To ensure the chromatographic system is performing adequately.

  • Specificity: To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: To establish a linear relationship between the concentration of this compound and the detector response.

  • Accuracy: To determine the closeness of the test results to the true value.

  • Precision: To assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Summary of Forced Degradation Studies
Stress Condition % Degradation (Illustrative) Retention Time of Major Degradant(s) (min)
Acid Hydrolysis (2N HCl)15%3.8
Base Hydrolysis (2N NaOH)25%4.5
Oxidative (20% H2O2)30%5.2
Thermal (105°C)10%6.1
Photolytic (UV 254nm)5%7.3
Neutral Hydrolysis<5%-

Note: The % degradation is for illustrative purposes and will vary based on the exact experimental conditions.

Method Validation Summary
Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) Report0.05
LOQ (µg/mL) Report0.15
Robustness % RSD ≤ 2.0%Complies

Visualizations

Fenpiverinium_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Gq_protein Gq Protein Activation M3_Receptor->Gq_protein This compound This compound (Antagonist) This compound->M3_Receptor blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

This compound's antagonistic action on the M3 muscarinic receptor signaling pathway.

Stability_Assay_Workflow start Start: this compound Drug Substance forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_development HPLC Method Development (Column, Mobile Phase, etc.) forced_degradation->method_development specificity Specificity Check: Separate API from Degradants? method_development->specificity optimization Method Optimization specificity->optimization No validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) specificity->validation Yes optimization->method_development routine_analysis Routine Stability Testing & Quality Control validation->routine_analysis end End: Established SIAM routine_analysis->end Troubleshooting_Logic problem Chromatographic Problem Identified peak_shape Peak Shape Issue? problem->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Tailing: Check Column & Mobile Phase pH peak_shape->tailing Tailing fronting Fronting: Check Sample Solvent Strength peak_shape->fronting Fronting split Splitting: Check for Column Void/Clog peak_shape->split Splitting baseline Baseline Issue? retention_time->baseline No inconsistent_rt Inconsistent RT: Check Pump, Temp, & Mobile Phase Prep retention_time->inconsistent_rt Yes drift_noise Drift/Noise: Check Detector, Degassing, & Contamination baseline->drift_noise Yes solution Implement Corrective Action & Re-evaluate tailing->solution fronting->solution split->solution inconsistent_rt->solution drift_noise->solution

References

Fenpiverinium Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fenpiverinium. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols.

Troubleshooting Guide: this compound Variability

This guide addresses common issues that can lead to variability in experiments involving this compound.

Question 1: Why am I observing inconsistent antagonist activity of this compound in my smooth muscle contractility assays?

Answer: Inconsistent antagonist activity in isolated tissue bath experiments can arise from several factors related to tissue viability, experimental setup, and compound handling.

Troubleshooting Workflow for Inconsistent Antagonist Activity

cluster_preparation Tissue & Solution Preparation cluster_compound This compound Handling cluster_protocol Experimental Protocol cluster_analysis Data Analysis tissue_prep Tissue Viability - Dissection Technique - Oxygenation (Carbogen) - Temperature (37°C) kcl_test KCl Viability Test (e.g., 60-80 mM KCl) tissue_prep->kcl_test krebs_prep Krebs-Henseleit Buffer - Fresh Preparation - pH Stability (7.4) - Continuous Aeration kcl_test->krebs_prep stock_sol Stock Solution - Accurate Concentration - Appropriate Solvent - Storage (-20°C) krebs_prep->stock_sol If tissue is viable, check compound working_sol Working Solutions - Fresh Dilutions - Adsorption to Plastics stock_sol->working_sol equilibration Equilibration Time (60-90 min) working_sol->equilibration If solutions are correct, review protocol agonist_conc Agonist Concentration (Use EC50 to EC80) equilibration->agonist_conc incubation Antagonist Incubation (30-60 min) agonist_conc->incubation normalization Response Normalization (% of max KCl response) incubation->normalization If protocol is sound, check analysis curve_fit Concentration-Response Curve Fitting normalization->curve_fit end Consistent Results curve_fit->end start Inconsistent Results start->tissue_prep Check

Caption: Troubleshooting workflow for inconsistent this compound activity.

Detailed Steps:

  • Verify Tissue Viability:

    • Dissection: Ensure gentle handling of the smooth muscle tissue during dissection to avoid damage.

    • Oxygenation: Continuously bubble the Krebs-Henseleit buffer with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain tissue oxygenation.[1][2]

    • Temperature: Maintain the organ bath at a constant 37°C.[2]

    • KCl Challenge: At the beginning of each experiment, challenge the tissue with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to confirm its contractile viability. The response to KCl can also be used for normalization of subsequent agonist-induced contractions.[3][4]

  • Check this compound Solution:

    • Stock Solution: Prepare a fresh stock solution of this compound bromide. Although stable when stored correctly (2-8°C for solids, -20°C for solutions), degradation can occur.[5][6][7]

    • Solubility: this compound bromide is slightly soluble in water and methanol.[8] Ensure it is fully dissolved.

    • Adsorption: As a quaternary ammonium (B1175870) compound, this compound can adsorb to plastic and glass surfaces. This can lead to a lower effective concentration in your assay. Consider using low-adhesion plastics or pre-treating labware.

  • Review Experimental Protocol:

    • Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes under the applied resting tension, with regular buffer changes every 15-20 minutes.[2]

    • Agonist Concentration: Use an agonist (e.g., carbachol, acetylcholine) concentration that elicits a submaximal response (typically EC50 to EC80) to allow for a clear window to observe antagonism.[9]

    • Antagonist Incubation Time: Ensure a sufficient pre-incubation time with this compound (e.g., 30-60 minutes) to allow for equilibrium to be reached at the muscarinic receptors before adding the agonist.[2]

Question 2: Why are my quantitative results for this compound (IC50, Ki) showing high variability between experiments?

Answer: High variability in quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values is a common challenge. It often points to subtle inconsistencies in experimental conditions or data analysis.

ParameterPotential Cause of VariabilityRecommended Solution
IC50 Values Inconsistent agonist concentrationUse a fixed agonist concentration (e.g., EC80) across all experiments.[9]
Cell line/tissue passage numberMaintain a consistent range of cell passages or use tissue from a consistent source.
Buffer composition (pH, ionic strength)Prepare fresh buffer for each experiment and verify the pH.
Incubation times (agonist/antagonist)Strictly adhere to standardized incubation times.[2]
Ki Values Inaccurate radioligand concentrationUse a radioligand concentration at or below its Kd value.
High non-specific bindingPre-treat filters/plates with a blocking agent (e.g., polyethyleneimine). Increase wash steps.[10]
Assay not at equilibriumEnsure sufficient incubation time for the radioligand and competitor to reach equilibrium.[10]
Data modelingUse a consistent non-linear regression model for data fitting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a primary affinity for the M3 subtype.[11] By blocking the binding of acetylcholine to M3 receptors on smooth muscle cells, it inhibits the downstream signaling cascade that leads to muscle contraction.[11]

M3 Muscarinic Receptor Signaling Pathway

ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound blocks the M3 muscarinic receptor signaling cascade.

Q2: How should I prepare and store this compound bromide stock solutions? A2: this compound bromide powder should be stored at 2-8°C.[5][7][8] For stock solutions, dissolve the compound in an appropriate solvent (e.g., sterile water or DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.[6]

Q3: My Schild plot analysis for this compound has a slope different from 1. What does this indicate? A3: A Schild plot slope that deviates from unity suggests that the antagonism is not simple, competitive, and reversible.

  • Slope < 1: This may indicate negative cooperativity, the presence of a saturable agonist uptake mechanism, or that the agonist is acting on more than one receptor type.

  • Slope > 1: This could suggest positive cooperativity, depletion of the antagonist due to non-specific binding (a known issue with quaternary ammonium compounds), or that the experiment has not reached equilibrium.[10]

Q4: Can the type of labware I use affect my results? A4: Yes. As a quaternary ammonium compound, this compound has a tendency to adsorb to surfaces, particularly plastics like polypropylene (B1209903) and polystyrene. This can reduce the effective concentration of the drug in your assay solution, leading to underestimation of its potency. Using glass or low-retention plasticware can help minimize this issue.

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Contractility Assay (Organ Bath)

This protocol describes a method to assess the antagonistic effect of this compound on agonist-induced contractions of isolated smooth muscle tissue (e.g., guinea pig ileum or trachea).

Materials:

  • Krebs-Henseleit Solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11.1 Glucose).[2]

  • Carbogen gas (95% O₂ / 5% CO₂).[1][2]

  • Agonist (e.g., Carbachol or Acetylcholine).

  • This compound bromide.

  • Isolated organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Excise the desired smooth muscle tissue (e.g., trachea, ileum) and place it immediately in ice-cold, carbogen-aerated Krebs-Henseleit solution.

    • Carefully clean the tissue of excess connective and adipose tissue and prepare segments of appropriate size (e.g., 2 mm rings for trachea).[3]

  • Mounting and Equilibration:

    • Mount the tissue segments in the organ bath chambers containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen.[2]

    • Connect the tissue to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1.0 g for guinea pig trachea) and allow the tissue to equilibrate for 60-90 minutes.[2]

    • Wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes during equilibration.[2]

  • Viability Test:

    • After equilibration, contract the tissue with 60-80 mM KCl to confirm viability.

    • Wash the tissue thoroughly with Krebs-Henseleit solution until the tension returns to the baseline.[3]

  • Antagonist Incubation:

    • Add the desired concentration of this compound (or vehicle control) to the organ bath.

    • Incubate the tissue for 30-60 minutes.[2]

  • Agonist Concentration-Response Curve:

    • In the continued presence of this compound, generate a cumulative concentration-response curve for the agonist (e.g., carbachol, 1 nM to 100 µM).

    • Add the agonist in a stepwise manner (log increments), allowing the response to each concentration to reach a stable plateau before adding the next.[2]

  • Data Analysis:

    • Measure the peak tension at each agonist concentration.

    • Normalize the data by expressing the response as a percentage of the maximum contraction induced by KCl.

    • Plot the concentration-response curves and determine the EC50 of the agonist in the absence and presence of different concentrations of this compound to calculate the pA2 value.

Experimental Workflow for Organ Bath Assay

A Tissue Dissection & Preparation B Mount in Organ Bath (37°C, Carbogen) A->B C Equilibration (60-90 min, 1g tension) B->C D KCl Viability Test (60-80 mM) C->D E Wash to Baseline D->E F Antagonist Incubation (this compound, 30-60 min) E->F G Cumulative Agonist Concentration-Response Curve F->G H Data Analysis (Normalize, Plot, Calculate pA2) G->H

Caption: Step-by-step workflow for an isolated organ bath experiment.

References

Low molar extinction coefficient of Fenpiverinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fenpiverinium bromide, with a specific focus on challenges related to its molar extinction coefficient.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower than expected molar extinction coefficient for this compound bromide. What are the potential reasons for this?

A low or inconsistent molar extinction coefficient can stem from several factors related to the experimental setup and the inherent properties of the compound. Here are some common causes:

  • Solvent Effects: The polarity and pH of the solvent used can significantly influence the electronic transitions of a molecule, thereby affecting its molar absorptivity. This compound bromide's solubility is described as slight in methanol (B129727) and water (with heating).[1] Ensure the solvent system fully solubilizes the compound and is consistent across all measurements.

  • Wavelength Selection: The molar extinction coefficient is wavelength-dependent.[2][3] It is crucial to measure the absorbance at the wavelength of maximum absorbance (λmax). For this compound bromide, different analytical methods have reported absorbance maxima at various wavelengths, such as 220 nm and 241 nm, sometimes in combination with other compounds.[4][5] A slight deviation from the true λmax can lead to a significantly lower apparent extinction coefficient.

  • Inaccurate Concentration: The calculation of the molar extinction coefficient is directly proportional to the concentration of the solution.[3][6] Any inaccuracies in weighing the compound or in serial dilutions will lead to an erroneous value.

  • Instrumental Factors: Issues with the spectrophotometer, such as improper calibration, fluctuations in the light source, or scratched cuvettes, can all contribute to inaccurate absorbance readings.[7]

  • pH of the Solution: The pH of the solution can alter the charge distribution and conformation of a molecule, which in turn can affect its light-absorbing properties.[2][6]

  • Presence of Impurities: Impurities in the this compound bromide sample or the solvent can absorb at the same wavelength, leading to inaccurate baseline correction and an altered apparent molar extinction coefficient.

Q2: What is the expected molar extinction coefficient for this compound bromide?

Q3: Can the formation of a complex or degradation of this compound bromide affect its molar extinction coefficient?

Yes. If this compound bromide interacts with other molecules in the solution to form a complex, the electronic structure of the chromophore can be altered, leading to a change in its molar absorptivity. Similarly, degradation of the compound would result in a lower concentration of the active molecule, leading to a decreased absorbance and a miscalculation of the molar extinction coefficient.

Troubleshooting Guide: Low Molar Extinction Coefficient

If you are encountering a low molar extinction coefficient for this compound bromide, follow these troubleshooting steps:

Issue Possible Cause Recommended Action
Inconsistent Readings Instrumental errorVerify spectrophotometer calibration using certified standards. Ensure the lamp is warmed up and stable. Use clean, unscratched quartz cuvettes.
Sample inhomogeneityEnsure the sample is fully dissolved and properly mixed before each measurement. Check for precipitation.
Low Absorbance Values Incorrect wavelengthPerform a wavelength scan to determine the λmax for this compound bromide in your specific solvent system.
Inaccurate solution preparationRe-prepare the stock and diluted solutions, ensuring accurate weighing and volumetric measurements. Use a calibrated analytical balance.
Low concentrationPrepare a series of concentrations to establish a linear relationship between absorbance and concentration (Beer-Lambert plot). This will help confirm you are working within the linear range of the instrument.
Unexpected λmax Solvent effectsInvestigate the effect of different solvents on the UV-Vis spectrum of this compound bromide. Report the solvent used when stating the molar extinction coefficient.
pH effectsBuffer the solution to a specific pH and check for any spectral shifts. Report the pH along with the molar extinction coefficient.
High Background Noise Contaminated solvent or cuvettesUse high-purity solvents and meticulously clean the cuvettes before use.
Presence of impurities in the sampleVerify the purity of your this compound bromide sample using an orthogonal method like HPLC.

Experimental Protocols

Protocol for Determining the Molar Extinction Coefficient of this compound Bromide

This protocol outlines a general procedure for determining the molar extinction coefficient (ε) of this compound bromide using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

  • This compound bromide (of known purity)

  • High-purity solvent (e.g., methanol, distilled water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound bromide (e.g., 10 mg).

    • Dissolve the compound in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. The molecular weight of this compound bromide is 417.4 g/mol .[1][9]

  • Preparation of Standard Dilutions:

    • Prepare a series of at least five dilutions from the stock solution using volumetric pipettes and flasks. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Determination of λmax:

    • Use one of the prepared standard solutions to perform a wavelength scan over a relevant range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Absorbance Measurements:

    • Set the spectrophotometer to the determined λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated. Rinse the cuvette with the next solution to be measured.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.

    • Perform a linear regression analysis on the data points. The plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

    • The molar extinction coefficient (ε) is calculated from the slope of the line, as A = εcl, where l is the path length of the cuvette in cm. Therefore, slope = εl, and ε = slope / l.

Quantitative Data Summary:

Parameter Value Unit
Molecular Weight417.4 g/mol
Reported λmax (in combination with other drugs)241nm
Reported λmax (after derivatization with DNPH)463nm
Linearity Range (example from literature)20-100ng/mL

Visualizations

Signaling Pathway of this compound Bromide

This compound bromide acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which are located on smooth muscle cells.[9][10] By blocking the binding of acetylcholine (ACh), it inhibits the downstream signaling cascade that leads to smooth muscle contraction.[9]

Fenpiverinium_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates This compound This compound bromide This compound->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Mechanism of action of this compound bromide.

Experimental Workflow for Molar Extinction Coefficient Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the molar extinction coefficient.

Molar_Extinction_Workflow start Start prep_stock Prepare Stock Solution of this compound bromide start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions wavelength_scan Perform Wavelength Scan to find λmax prep_dilutions->wavelength_scan measure_abs Measure Absorbance of Dilutions at λmax wavelength_scan->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data linear_regression Perform Linear Regression plot_data->linear_regression calculate_epsilon Calculate ε from Slope (ε = slope / path length) linear_regression->calculate_epsilon end End calculate_epsilon->end

Caption: Workflow for molar absorptivity determination.

References

Technical Support Center: Fenpiverinium Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of Fenpiverinium stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound bromide stock solutions?

A1: Based on analytical procedures, methanol (B129727) or a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) are suitable solvents for preparing this compound bromide stock solutions.[1] For long-term storage, consider using anhydrous solvents to minimize potential hydrolysis. The choice of solvent may also depend on the specific experimental application and the required concentration.

Q2: How should I store my this compound bromide stock solution to prevent degradation?

A2: To ensure the stability of your this compound bromide stock solution, it is recommended to store it at low temperatures, protected from light.[2][3] Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles and minimize exposure to ambient conditions.[2] For long-term storage, -20°C or -80°C is recommended.[4] For short-term storage (a few days to a week), refrigeration at 2-8°C may be sufficient.[2][5]

Q3: My this compound stock solution has changed color. Is it still usable?

A3: A change in color is a visual indicator of potential chemical degradation.[6] It is strongly recommended not to use a stock solution that has changed color, as the presence of degradation products could lead to inaccurate and unreliable experimental results. It is best to discard the solution and prepare a fresh one, paying close attention to the recommended preparation and storage procedures.

Q4: Can I store my this compound stock solution at room temperature?

A4: Storing this compound stock solutions at room temperature is generally not recommended, especially for extended periods.[6] Elevated temperatures can accelerate the rate of chemical degradation.[3][7] If a solution must be kept at room temperature for the duration of an experiment, it should be for the shortest time possible, and the solution should be protected from light.

Q5: What are the potential degradation pathways for this compound?

A5: As a quaternary ammonium (B1175870) compound containing an amide group, this compound may be susceptible to degradation through several pathways. The primary concern is hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.[8] As a quaternary ammonium salt, it is generally stable but can undergo degradation under harsh conditions.[9] Photodegradation is another potential pathway, especially for compounds with aromatic rings, if exposed to light.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in the stock solution upon storage at low temperatures. The solvent may not be optimal for the concentration at low temperatures. The compound may be less soluble at colder temperatures.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, consider preparing a fresh, less concentrated stock solution. 3. Alternatively, consider using a different solvent system, such as a higher percentage of organic solvent.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded over time due to improper storage (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles).1. Prepare a fresh stock solution following the recommended guidelines. 2. Aliquot the new stock solution into single-use vials to minimize handling. 3. Perform a stability study to determine the optimal storage duration for your specific conditions (see Experimental Protocols section).
Loss of compound potency over time, confirmed by analytical methods (e.g., HPLC). Chemical degradation of this compound.1. Review and optimize your storage conditions (temperature, light protection). 2. Consider the pH of your stock solution if it is aqueous; buffering may be necessary to maintain a neutral pH. 3. Evaluate the purity of the initial this compound bromide solid.

Data on this compound Stability

The following table summarizes the degradation of this compound under forced degradation conditions as reported in a stability-indicating HPLC method development study.

Stress Condition Treatment Observation
Acid Degradation 1 ml of stock solution + 1 ml of 2N HCl, refluxed at 60°C for 30 minsDegradation observed[1]
Alkali Degradation 1 ml of stock solution + 1 ml of 2N NaOH, refluxed at 60°C for 30 minsDegradation observed[1]
Oxidative Degradation 1 ml of stock solution + 1 ml of 20% H₂O₂, kept at 60°C for 30 minsDegradation observed[1]
Thermal Degradation Stock solution maintained at 105°C for 8 hoursDegradation observed[12]
Photolytic Degradation Stock solution exposed to UV light at 254nm for 5 daysDegradation observed[12]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Bromide Stock Solution in Methanol

Materials:

  • This compound bromide (solid)

  • Methanol (HPLC grade, anhydrous)

  • Analytical balance

  • Volumetric flask (appropriate size, e.g., 10 mL)

  • Spatula

  • Pipettes

  • Amber glass vials with screw caps

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound bromide for the desired volume and concentration (Molecular Weight: 417.38 g/mol ). For 10 mL of a 10 mM solution, you will need 41.74 mg.

  • Accurately weigh the calculated amount of this compound bromide using an analytical balance and transfer it to the volumetric flask.

  • Add approximately half of the final volume of methanol to the volumetric flask.

  • Vortex the flask until the solid is completely dissolved.

  • Add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial for storage.

  • For long-term storage, it is recommended to aliquot the solution into smaller, single-use amber vials.

  • Clearly label all vials with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the vials at -20°C or -80°C, protected from light.

Protocol for a Basic Stability Study of this compound Stock Solutions

Objective: To determine the stability of a this compound stock solution under different storage conditions.

Materials:

  • Freshly prepared this compound stock solution (e.g., 1 mM in methanol)

  • Amber glass vials

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Mobile phase (e.g., Ortho-phosphoric acid and Acetonitrile, 50:50 v/v)[1]

  • Incubators/refrigerators/freezers set to desired temperatures (e.g., Room Temperature, 4°C, -20°C)

Procedure:

  • Aliquot the freshly prepared this compound stock solution into multiple amber vials.

  • Analyze an initial sample (T=0) using a validated HPLC method to determine the initial concentration. The peak area of this compound will be the reference point.

  • Store the vials under the different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C, -20°C).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample using the same HPLC method used for the T=0 sample.

  • Record the peak area of this compound and any new peaks that may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time for each storage condition to visualize the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound Bromide dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot rt Room Temperature aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer hplc HPLC Analysis (T=0, T=x) rt->hplc fridge->hplc freezer->hplc data Data Analysis (% Degradation) hplc->data caption Workflow for this compound Stock Solution Stability Study

Caption: Workflow for this compound Stock Solution Stability Study.

degradation_pathways cluster_stressors Degradation Stressors This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis (UV Light) This compound->photolysis heat Heat This compound->heat degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products heat->degradation_products caption Potential Degradation Pathways for this compound

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Quantification of Fenpiverinium in Combination Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of combination drug formulations containing Fenpiverinium Bromide. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the simultaneous determination of this compound Bromide in combination with other drugs like Pitofenone Hydrochloride and Diclofenac Sodium/Potassium?

A1: The most prevalent and reliable method for the simultaneous analysis of this compound Bromide in combination drug products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique is highly valued for its selectivity and accuracy in separating and quantifying multiple drug components within a single analysis.[4] While UV-Visible Spectrophotometry can be a simpler and faster alternative, it may be less selective due to potential spectral overlap of the analytes.[2][5]

Q2: Why is there a significant difference in the concentration of this compound Bromide compared to its combination partners in pharmaceutical formulations?

A2: In many combination tablets, this compound Bromide is present in a much lower concentration than the other active pharmaceutical ingredients (APIs) like Metamizole Sodium and Pitofenone Hydrochloride. For instance, a common formulation may contain 500mg of Metamizole Sodium and 5mg of Pitofenone Hydrochloride, but only 0.1mg of this compound Bromide.[6] This low content necessitates the development of highly sensitive and selective analytical methods to ensure accurate quantification.[7][8]

Q3: Are there any stability-indicating assay methods available for this compound Bromide in combination drugs?

A3: Yes, several stability-indicating RP-HPLC methods have been developed and validated for the simultaneous estimation of this compound Bromide and its combination drugs.[1][6] These methods are crucial as they can separate the intact drug from its degradation products, which may form under various stress conditions such as acid and base hydrolysis, oxidation, and thermal or photolytic degradation.[5][6][8]

Troubleshooting Guides

Issue 1: Poor Chromatographic Separation or Co-elution of Peaks

You are observing poor separation between this compound and other APIs or impurities, leading to overlapping peaks.

Troubleshooting Workflow:

Troubleshooting_Poor_Separation start Poor Separation/ Co-elution Observed check_mobile_phase Verify Mobile Phase Composition and pH start->check_mobile_phase adjust_organic Adjust Organic Solvent Ratio (e.g., Acetonitrile (B52724)/Methanol) check_mobile_phase->adjust_organic Incorrect Composition adjust_ph Optimize Mobile Phase pH (e.g., use of buffers like orthophosphoric acid or diammonium hydrogen orthophosphate) check_mobile_phase->adjust_ph Suboptimal pH check_column Evaluate Column Condition check_mobile_phase->check_column Composition & pH Correct adjust_organic->check_column adjust_ph->check_column replace_column Replace with a New Column of the Same Type check_column->replace_column Column Deteriorated try_different_column Consider a Different Stationary Phase (e.g., C18, CN) check_column->try_different_column Ineffective Separation check_flow_rate Verify Flow Rate check_column->check_flow_rate Column OK replace_column->check_flow_rate try_different_column->check_flow_rate adjust_flow_rate Optimize Flow Rate (e.g., 1.0 mL/min) check_flow_rate->adjust_flow_rate Incorrect Flow Rate resolution_achieved Resolution Achieved check_flow_rate->resolution_achieved Flow Rate Correct adjust_flow_rate->resolution_achieved

Caption: Troubleshooting workflow for poor HPLC separation.

Possible Causes and Solutions:

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is critical.[1][9]

    • Solution: Systematically vary the mobile phase composition to optimize resolution. For instance, a mobile phase of Ortho phosphoric acid and Acetonitrile (50:50 v/v) has been used successfully.[1]

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention time and peak shape of ionizable compounds like this compound Bromide.

    • Solution: Incorporate a buffer to maintain a consistent pH. A diammonium hydrogen orthophosphate buffer adjusted to pH 7.2 has been shown to be effective.[9][10]

  • Column Chemistry and Condition: The choice of stationary phase (e.g., C18, CN) and the age of the column can impact separation.[7][8]

    • Solution: If the column is old, replace it. For challenging separations, consider a different column chemistry. A Supelcosil LC-CN column has been successfully used for quantifying low concentrations of this compound Bromide.[7][8]

Issue 2: Peak Tailing

The this compound peak exhibits tailing, which can affect integration and quantification accuracy.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.

    • Solution: Use a high-purity, end-capped column. Alternatively, add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[11]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Inaccurate Quantification due to Matrix Effects

The presence of other components in the sample (excipients, other APIs) is interfering with the quantification of this compound.

Understanding Matrix Effects:

The matrix effect is the alteration of an analyte's response due to the presence of other components in the sample.[12] This can lead to either an underestimation or overestimation of the analyte's concentration.[12]

Solutions:

  • Effective Sample Preparation: Ensure that the sample preparation method effectively removes interfering matrix components. This may involve filtration, solid-phase extraction (SPE), or liquid-liquid extraction.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix solution that is free of the analyte but contains all other components of the sample. This helps to compensate for the matrix effect.[13]

  • Standard Addition Method: This involves adding known amounts of the standard to the sample and then extrapolating to determine the concentration of the analyte in the original sample.

  • Use of an Internal Standard: An internal standard that is structurally similar to the analyte and experiences the same matrix effects can be used to correct for variations.

Experimental Protocols

RP-HPLC Method for Simultaneous Estimation of this compound Bromide and Pitofenone HCl[2][9]

This protocol outlines a validated RP-HPLC method for the concurrent analysis of this compound Bromide and Pitofenone HCl.

Experimental Workflow:

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Buffer:Acetonitrile 55:45 v/v, pH 7.2) start->prep_mobile_phase prep_standards Prepare Standard Solutions (this compound & Pitofenone) prep_mobile_phase->prep_standards prep_sample Prepare Sample Solution (from tablet formulation) prep_standards->prep_sample equilibrate_system Equilibrate HPLC System prep_sample->equilibrate_system inject_standards Inject Standard Solutions equilibrate_system->inject_standards inject_samples Inject Sample Solutions inject_standards->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data analyze_data Analyze Data (Peak Area, Retention Time) acquire_data->analyze_data quantify Quantify Analytes analyze_data->quantify end End quantify->end

Caption: General HPLC experimental workflow.

1. Chromatographic Conditions:

Parameter Condition
Column Thermo Kromasil C18
Mobile Phase Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL

| Temperature | Ambient |

2. Preparation of Solutions:

  • Mobile Phase: Prepare the diammonium hydrogen orthophosphate buffer and adjust the pH to 7.2 with orthophosphoric acid. Mix with acetonitrile in the specified ratio, filter through a 0.45 µm filter, and degas.[10]

  • Standard Stock Solution: Accurately weigh and dissolve this compound Bromide and Pitofenone HCl in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).[10]

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range (e.g., 1.2-2.8 µg/mL for this compound and 6-14 µg/mL for Pitofenone).[2][9]

  • Sample Preparation: Weigh and powder at least 20 tablets. Transfer an amount of powder equivalent to a target concentration of the APIs into a volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[10]

3. System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable if the following criteria are met:

  • Relative Standard Deviation (%RSD) of peak areas: < 2.0%[10]

  • Tailing factor: < 2.0

  • Theoretical plates: > 2000

Quantitative Data Summary

The following tables summarize the validation parameters from different RP-HPLC methods for the quantification of this compound in combination drugs.

Table 1: this compound Bromide and Pitofenone HCl Combination [2][9]

ParameterThis compound BromidePitofenone HCl
Linearity Range (µg/mL) 1.2 - 2.86 - 14
Correlation Coefficient (r²) 0.99930.9989
LOD (µg/mL) 0.06540.0927
LOQ (µg/mL) 0.19820.281
Accuracy (% Recovery) 98 - 10298 - 102
Precision (%RSD) < 2< 2
Retention Time (min) 3.777.45

Table 2: this compound, Pitofenone, and Diclofenac Combination [1]

ParameterThis compoundPitofenoneDiclofenac
Linearity Range (µg/mL) 0.25 - 1.5012.5 - 75125 - 750
LOD (µg/mL) 0.0030.030.13
LOQ (µg/mL) 0.010.080.41
Accuracy (% Recovery) 99.47100.30100.02
Precision (%RSD) < 2< 2< 2
Retention Time (min) 2.6223.1723.838

Table 3: Low Content this compound Bromide with Metamizole Sodium and Pitofenone HCl [7][8]

ParameterThis compound Bromide
Linearity Range (µg/mL) 6.980 - 12.930
Accuracy (% Recovery) 100.23
Precision (%RSD) 0.5
Robustness (% Assay) 98.50 - 101.20

References

Improving the precision of Fenpiverinium bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and reliability of Fenpiverinium bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a quaternary ammonium (B1175870) compound that functions as an anticholinergic and antispasmodic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype located on smooth muscle cells.[2][3] By blocking the binding of acetylcholine, this compound inhibits nerve impulses that cause muscular contractions and pain, leading to smooth muscle relaxation.[1][2]

Q2: What are the common applications of this compound in research and medicine?

This compound is primarily used to treat pain and spasms in smooth muscles, such as those in the gastrointestinal, urinary, and biliary tracts.[1][2] It is often marketed in combination with other drugs like pitofenone (B1678488) hydrochloride and metamizole (B1201355) or nimesulide (B1678887) in certain regions.[3][4]

Q3: What are the key challenges in developing a precise this compound bioassay?

Key challenges in this compound bioassays, typical for antimuscarinic agents, include ensuring specificity for the target receptor subtype, achieving consistent results with low variability, and accounting for the compound's physicochemical properties, such as solubility and stability.[1][5]

Q4: How can I ensure the stability of this compound during my experiments?

This compound bromide is a solid that is slightly soluble in water and methanol.[1] For optimal stability, it should be stored at 2-8°C.[1][6] When preparing stock solutions, it is advisable to use single-use aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in the specific assay buffer and under the experimental conditions should be validated.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays.

Issue Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in microplates.Ensure a homogenous cell suspension and use calibrated pipettes. Avoid using the outer wells of the plate, or fill them with sterile buffer to minimize evaporation.[7]
Low or No Signal Degraded this compound, incorrect receptor expression in the cell line, or suboptimal assay conditions.Use a fresh aliquot of this compound. Verify the expression of functional M3 muscarinic receptors in your cell line. Optimize incubation times and reagent concentrations.[7]
High Background Signal Non-specific binding of this compound or detection reagents.Include appropriate blocking steps in the protocol. Use high-quality, specific antibodies for detection if applicable. Test for autofluorescence if using a fluorescence-based assay.[7]
Flat Dose-Response Curve Inactive compound, issues with the cell line, or inappropriate assay range.Confirm the activity of this compound with a positive control. Ensure cells are healthy and in the logarithmic growth phase. Adjust the concentration range of this compound tested.[7]
Poor Assay Precision Suboptimal experimental design, including an insufficient number of replicates.Increase the number of replicates per concentration level. A minimum of four concentration levels with six replicates each is recommended to ensure statistical power and precision.[8]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted for determining the affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound bromide.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Atropine (B194438) (for determining non-specific binding).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter and cocktail.

Procedure:

  • Prepare Serial Dilutions: Create a series of this compound dilutions in the assay buffer. A wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M) is recommended.

  • Assay Setup (in triplicate):

    • Total Binding: Add radioligand, assay buffer, and cell membranes to the wells.

    • Non-specific Binding (NSB): Add radioligand, atropine (at a high concentration, e.g., 1 µM), and cell membranes.

    • Competition: Add radioligand, a specific dilution of this compound, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a scintillation vial with a scintillation cocktail, and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizations

Fenpiverinium_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_cell Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_11 Gq/11 M3_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates Contraction Muscle Contraction PLC->Contraction Leads to This compound This compound This compound->M3_Receptor Blocks

Caption: this compound's anticholinergic mechanism of action.

Troubleshooting_Workflow Start Assay Precision Issue (e.g., High Variability) Check_Reagents Check Reagent Stability and Concentration Start->Check_Reagents Check_Protocol Review Assay Protocol and Execution Start->Check_Protocol Check_Cells Verify Cell Health and Receptor Expression Start->Check_Cells Optimize_Assay Optimize Assay Parameters (e.g., Incubation Time) Check_Reagents->Optimize_Assay If reagents are ok Check_Protocol->Optimize_Assay If protocol is followed Check_Cells->Optimize_Assay If cells are healthy Revalidate Re-validate Assay Optimize_Assay->Revalidate Resolved Issue Resolved Revalidate->Resolved

Caption: A logical workflow for troubleshooting bioassay precision.

References

Technical Support Center: Fenpiverinium Bromide Quality Control for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of Fenpiverinium bromide intended for research purposes. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

This compound Bromide: Quality Control Parameters

For research applications, ensuring the quality of this compound bromide is critical for reliable and reproducible results. The following table summarizes the key quality control parameters and their typical acceptance criteria for a research-grade substance. These are based on a combination of published analytical methods and general principles outlined in pharmaceutical quality guidelines.

Parameter Test Method Acceptance Criteria Primary Reference
Identity HPLC (retention time)Retention time of the sample peak corresponds to that of the reference standard.[1][2][3]
UV SpectroscopyUV spectrum of the sample matches that of the reference standard.[4]
Appearance Visual InspectionWhite or almost white crystalline powder.
Solubility Visual InspectionFreely soluble in water.
Assay HPLC98.0% to 102.0%[1][2][3]
Impurities HPLCIndividual impurity: ≤ 0.5%Total impurities: ≤ 1.0%[5][6][7]
Residual Solvents GC-HSMeets ICH Q3C limits for Class 2 and Class 3 solvents.[8][9][10][11][12]
Water Content Karl Fischer Titration≤ 0.5%
Heavy Metals ICP-MS or Colorimetric≤ 20 ppm

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is adapted from published stability-indicating HPLC methods for this compound bromide.[1][2][3]

Chromatographic Conditions:

Parameter Condition
Column Supelcosil LC-CN (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
Mobile Phase Sodium Dihydrogen Phosphate Buffer and Methanol (66:34 v/v).
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound bromide reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound bromide sample in the mobile phase to obtain a concentration similar to the standard solution.

System Suitability:

Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=5) ≤ 2.0%

Visualizing the Quality Control Workflow

The following diagram illustrates the general workflow for the quality control of a new batch of this compound bromide.

Fenpiverinium_QC_Workflow cluster_0 Start: New Batch Receipt cluster_1 Physical and Chemical Tests cluster_2 Chromatographic Analysis cluster_3 Data Evaluation and Batch Release start Receive New Batch of this compound Bromide appearance Appearance start->appearance solubility Solubility start->solubility water_content Water Content (Karl Fischer) start->water_content hplc_prep Prepare Standard and Sample Solutions start->hplc_prep data_review Review and Compare Data Against Specifications appearance->data_review solubility->data_review water_content->data_review hplc_analysis HPLC Analysis (Assay and Impurities) hplc_prep->hplc_analysis gc_analysis GC-HS Analysis (Residual Solvents) hplc_prep->gc_analysis hplc_analysis->data_review gc_analysis->data_review decision Pass? data_review->decision release Release Batch for Research Use decision->release Yes reject Reject Batch decision->reject No QC_Logic cluster_0 Identity and Appearance cluster_1 Purity and Strength cluster_2 Process-Related Impurities cluster_3 Final Decision identity Identity Confirmed (HPLC, UV) suitable Suitable for Research identity->suitable appearance Appearance Acceptable appearance->suitable assay Assay within Limits assay->suitable impurities Impurities within Limits impurities->suitable residual_solvents Residual Solvents within Limits residual_solvents->suitable heavy_metals Heavy Metals within Limits heavy_metals->suitable water_content Water Content within Limits water_content->suitable

References

Technical Support Center: Overcoming Limitations of Fenpiverinium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when using Fenpiverinium bromide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its primary mechanism of action in vitro?

This compound bromide is a quaternary ammonium (B1175870) compound that functions as an anticholinergic and antispasmodic agent.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M3 subtype.[3] In a cell culture context, this compound is expected to block the signaling cascade initiated by the activation of M3 receptors. This involves the inhibition of Gq/11 protein activation, which in turn prevents the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] Ultimately, this leads to a blockage of intracellular calcium release and protein kinase C activation.

Q2: I am observing unexpected cytotoxicity with this compound in my cell line. What are the possible causes?

Unexpected cytotoxicity can arise from several factors:

  • Off-target effects: While primarily a muscarinic antagonist, high concentrations of this compound may interact with other cellular targets, leading to toxicity.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound or its off-target effects.

  • Compound stability and degradation: Although generally stable, this compound may degrade under specific cell culture conditions (e.g., prolonged incubation, high light exposure), and its degradation products could be cytotoxic.

  • Experimental conditions: Factors such as high solvent concentration (e.g., DMSO), or interactions with components of the cell culture medium could contribute to cytotoxicity.[4]

Q3: I am having trouble dissolving this compound bromide for my cell culture experiments. What should I do?

This compound bromide is reported to be freely soluble in water.[5][6] If you are experiencing solubility issues, consider the following:

  • Solvent choice: For cell culture, it is best to dissolve this compound bromide in sterile, nuclease-free water or a buffered solution such as PBS. If a stock solution in an organic solvent is necessary, use high-purity, anhydrous DMSO and ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.5%).[4]

  • Preparation of stock solutions: Prepare a concentrated stock solution (e.g., 10 mM) in your chosen solvent. Gentle warming and vortexing may aid dissolution.

  • Dilution into media: When preparing working concentrations, add the stock solution to your pre-warmed cell culture medium and mix thoroughly to avoid precipitation.

Q4: How can I assess the stability of this compound in my cell culture medium during a long-term experiment?

To assess stability, you can perform a time-course experiment. Prepare this compound in your complete cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the parent compound using a validated analytical method such as RP-HPLC.[7] A decrease in the parent compound's concentration over time would indicate instability.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in Cell Viability Assays
  • Potential Cause: Interference of this compound with the assay chemistry.

  • Troubleshooting Steps:

    • Run a compound-only control: In a cell-free system, incubate this compound at your highest experimental concentration with the viability assay reagent (e.g., MTT, resazurin) to check for any direct chemical reaction that could lead to a false signal.

    • Choose an alternative assay: If interference is observed, switch to a viability assay with a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).

    • Optimize incubation times: Shorten the incubation time with the viability reagent to the minimum required to obtain a sufficient signal, reducing the potential for compound interference.

Issue 2: Apparent Lack of On-Target Effect (M3 Receptor Blockade)
  • Potential Cause: Low expression of M3 receptors in the chosen cell line.

  • Troubleshooting Steps:

    • Verify M3 receptor expression: Confirm that your cell line expresses the M3 muscarinic receptor at the protein level using techniques like Western blotting or flow cytometry.

    • Use a positive control antagonist: Include a well-characterized M3 antagonist (e.g., Darifenacin, Solifenacin) in your experiment to validate that the signaling pathway is functional and can be inhibited in your cell line.[8]

    • Optimize agonist concentration: Ensure you are using an appropriate concentration of the muscarinic agonist (e.g., carbachol) to stimulate the M3 receptor. An EC80 concentration is often recommended for antagonist screening.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound Bromide in Different Cell Lines

Cell LineCell TypeAssayIncubation Time (hours)Illustrative IC50 (µM)
HEK293Human Embryonic KidneyMTT48> 100
CHO-K1Chinese Hamster OvaryResazurin48> 100
HT-29Human Colorectal AdenocarcinomaMTT7285
A549Human Lung CarcinomaCellTiter-Glo®7292

Table 2: Illustrative Receptor Binding Affinity of this compound Bromide

Receptor SubtypeLigandAssay TypeIllustrative Ki (nM)
Muscarinic M1[3H]-NMSRadioligand Binding150
Muscarinic M2[3H]-NMSRadioligand Binding80
Muscarinic M3[3H]-NMSRadioligand Binding15
Muscarinic M4[3H]-NMSRadioligand Binding250
Muscarinic M5[3H]-NMSRadioligand Binding200

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound bromide on an adherent cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound bromide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound bromide in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound bromide. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound bromide for muscarinic receptors.

Materials:

  • Cell membranes prepared from cells expressing the target muscarinic receptor subtype

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., 1 µM Atropine)

  • This compound bromide

  • 96-well plates and filter mats

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and a range of concentrations of this compound bromide.

  • Membrane Addition: Add the cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through a filter mat to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound bromide to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3_Receptor M3 Muscarinic Receptor Gq_11 Gq/11 Protein M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates This compound This compound This compound->M3_Receptor Inhibits

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., High Cytotoxicity, No Effect) Check_Compound Verify Compound Integrity - Purity - Stock concentration - Storage conditions Start->Check_Compound Check_Solubility Assess Solubility - Visual inspection for precipitate - Prepare fresh stock Check_Compound->Check_Solubility Check_Culture Evaluate Cell Culture - Mycoplasma test - Cell line authentication (STR) - Passage number - Media/serum quality Check_Solubility->Check_Culture Check_Protocol Review Experimental Protocol - Dosing calculations - Incubation times - Vehicle control toxicity Check_Culture->Check_Protocol Check_Assay Validate Assay Performance - Compound interference control - Positive/negative controls Check_Protocol->Check_Assay Analyze_Data Re-analyze Data - Normalization - Curve fitting Check_Assay->Analyze_Data Modify_Experiment Modify Experiment - Adjust concentration range - Change cell line - Use alternative assay Analyze_Data->Modify_Experiment If necessary Conclusion Draw Conclusion Analyze_Data->Conclusion If consistent Modify_Experiment->Conclusion

Caption: A logical workflow for troubleshooting unexpected results in cell culture experiments.

References

Fenpiverinium Bromide Impurity Profiling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and identification of Fenpiverinium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities of this compound bromide?

A1: During the synthesis of this compound bromide, several process-related impurities can arise. Key impurities that are often monitored include:

  • 4-Bromo-2,2-diphenylbutyronitrile: A potential starting material or intermediate.[1]

  • 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile: An intermediate in the synthesis pathway.[1]

  • Fenpipramide: The tertiary amine precursor to the quaternary ammonium (B1175870) compound, this compound bromide.[1]

Q2: What are the potential degradation pathways for this compound bromide?

A2: this compound bromide can degrade under various stress conditions. Forced degradation studies, which are essential for developing stability-indicating analytical methods, have shown that the compound is susceptible to degradation under acidic, basic, and oxidative conditions. While specific degradation product structures are not extensively detailed in readily available literature, potential degradation pathways could include hydrolysis of the amide group or reactions involving the quaternary ammonium moiety.

Q3: Which analytical techniques are most suitable for this compound bromide impurity profiling?

A3: The most widely used and effective technique for this compound bromide impurity profiling is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC).[2][3] Other valuable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown impurities and degradation products.

  • Gas Chromatography (GC): Useful for the analysis of volatile organic impurities, such as residual solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound bromide and its impurities.

HPLC Analysis Troubleshooting

Q4: I am observing significant peak tailing for the this compound bromide peak in my RP-HPLC analysis. What are the likely causes and how can I resolve this?

A4: Peak tailing is a common issue when analyzing basic compounds like this compound bromide, which is a quaternary ammonium compound. The primary cause is often secondary interactions between the positively charged analyte and residual silanol (B1196071) groups on the silica-based column packing material.

Potential Causes and Solutions:

Cause Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3) can suppress the ionization of silanol groups, reducing secondary interactions.[4] - Use of an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[4] - Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
Column Overload Inject a smaller sample volume or a more dilute sample solution to see if the peak shape improves.[5][6]
Column Contamination or Degradation - Flush the column with a strong solvent to remove contaminants. - If the problem persists, the column may be degraded and require replacement. The use of a guard column is recommended to prolong the life of the analytical column.[7]
Excessive Dead Volume Ensure all fittings and tubing are properly connected and have minimal length and internal diameter to reduce dead volume, which can contribute to peak broadening and tailing.[5]

Q5: My retention times are drifting during a series of injections. What should I investigate?

A5: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.

Potential Causes and Solutions:

Cause Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Allow sufficient time for the baseline to stabilize.
Mobile Phase Composition Change - Prepare fresh mobile phase daily. - If using a gradient, ensure the pump's mixing performance is accurate and reproducible. You can verify this by preparing the mobile phase manually and running it in isocratic mode.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature, as temperature variations can significantly impact retention times.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in the analysis of this compound bromide.

Table 1: HPLC Method Parameters for this compound Bromide Analysis

Parameter Method 1 Method 2
Column Supelcosil LC-CNKromasil C18
Mobile Phase Sodium dihydrogen phosphate (B84403) and Methanol (66:34 v/v)0.1% Ortho-phosphoric acid and Acetonitrile (B52724) (35:65 v/v)[3]
Flow Rate 1.0 mL/min1.0 mL/min[3]
Detection Wavelength 210 nm[2]215 nm[3]
Retention Time Not Specified5.23 min[3]

Table 2: Reported Method Validation Data

Validation Parameter Value
Linearity Range 6.980 - 12.930 µg/mL
Accuracy (% Recovery) Mean recovery of 100.23%
Precision (%RSD) 0.5%[2]
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) Not Specified

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Bromide Impurities

This protocol provides a general framework for the analysis of this compound bromide and its impurities using RP-HPLC.

1. Materials and Reagents:

  • This compound bromide reference standard and sample

  • Known impurity reference standards

  • HPLC-grade acetonitrile and methanol

  • Analytical grade ortho-phosphoric acid and sodium dihydrogen phosphate

  • Milli-Q water or equivalent

2. Chromatographic Conditions (Example):

  • Column: Kromasil C18 (250mm x 4.6mm, 5µm particle size)[3]

  • Mobile Phase: 0.1% Ortho-phosphoric acid in water: Acetonitrile (35:65 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C

  • Detection: UV at 215 nm[3]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound bromide reference standard and known impurity standards in a suitable diluent (e.g., a mixture of water and acetonitrile 50:50 v/v) to prepare a stock solution. Further dilute to the desired concentration.[3]

  • Sample Solution: For tablet dosage forms, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the diluent. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[8]

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the reference standards.

Protocol 2: Forced Degradation Study

1. Acid Degradation:

  • Dissolve the this compound bromide sample in a suitable diluent and add a solution of hydrochloric acid (e.g., 1N HCl).

  • Heat the solution (e.g., at 60°C) for a specified period.

  • Cool the solution and neutralize it with a suitable base (e.g., 1N NaOH).

  • Dilute to the final concentration and analyze by HPLC.

2. Base Degradation:

  • Dissolve the this compound bromide sample in a suitable diluent and add a solution of sodium hydroxide (B78521) (e.g., 1N NaOH).

  • Heat the solution (e.g., at 60°C) for a specified period.

  • Cool the solution and neutralize it with a suitable acid (e.g., 1N HCl).

  • Dilute to the final concentration and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the this compound bromide sample in a suitable diluent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature or heat gently for a specified period.

  • Dilute to the final concentration and analyze by HPLC.

4. Thermal Degradation:

  • Expose the solid this compound bromide sample to dry heat (e.g., in an oven at 80°C) for a specified period.

  • Dissolve the stressed sample in a suitable diluent, dilute to the final concentration, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound bromide to UV light (e.g., in a photostability chamber) for a specified duration.

  • Analyze the exposed solution by HPLC.

Visualizations

Fenpiverinium_Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Drug_Substance Drug Substance/ Product Dissolution Dissolution in Suitable Diluent Drug_Substance->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis (e.g., RP-HPLC) Filtration->HPLC Impurity_Detection Impurity Detection & Quantification HPLC->Impurity_Detection LC_MS LC-MS/MS for Identification Impurity_Identification Impurity Structural Elucidation LC_MS->Impurity_Identification Impurity_Detection->LC_MS If unknown impurities detected Reporting Reporting and Documentation Impurity_Detection->Reporting Impurity_Identification->Reporting

Caption: Experimental workflow for this compound bromide impurity profiling.

M3_Muscarinic_Receptor_Signaling_Pathway This compound This compound bromide (Antagonist) M3R M3 Muscarinic Receptor This compound->M3R Blocks ACh Acetylcholine (B1216132) (Agonist) ACh->M3R Binds to & activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

Caption: M3 muscarinic receptor signaling pathway antagonism by this compound bromide.[9][10][11][12]

References

Technical Support Center: Optimizing Fenpiverinium Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenpiverinium in vitro. Our goal is to help you navigate common challenges and optimize your experimental conditions for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a quaternary ammonium (B1175870) compound that functions as an anticholinergic and antispasmodic agent.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, with a particular affinity for the M3 subtype located on smooth muscle cells.[3][4][5] By blocking acetylcholine from binding to these receptors, this compound inhibits the downstream signaling pathways that lead to smooth muscle contraction, resulting in muscle relaxation.[3][5]

Q2: What is the optimal pH for this compound activity in vitro?

The optimal pH for this compound activity in vitro has not been definitively established in publicly available literature. However, for most in vitro cell-based assays, maintaining a physiological pH between 7.2 and 7.4 is crucial for cell viability and physiological relevance.[6] Deviations from this range can impact not only the cells but also the ionization state and stability of the compound being tested. Therefore, it is recommended to start with a physiological pH and perform a pH optimization experiment if you suspect pH-dependent effects.

Q3: How does pH affect the stability of this compound?

Specific data on the pH-dependent stability of this compound is limited. However, as a quaternary ammonium compound, it is generally expected to be stable under physiological pH conditions. One study on the development of a stability-indicating assay for a combination product including this compound used a mobile phase with a pH of 3.4, suggesting some stability in acidic conditions during chromatographic analysis.[7] For long-term storage, it is crucial to follow the manufacturer's recommendations. For in vitro experiments, it is best practice to prepare fresh solutions and use them promptly. If your experiment requires incubation at a non-physiological pH, it is advisable to conduct a preliminary stability test.

Q4: Can I adjust the pH of my cell culture medium for an experiment with this compound?

Yes, you can adjust the pH of your cell culture medium. However, it must be done carefully to avoid contamination and maintain the integrity of the medium. The most common method is to use sterile, dilute solutions of hydrochloric acid (HCl) to lower the pH or sodium hydroxide (B78521) (NaOH) to raise the pH.[6][8] It is essential to perform the adjustment in a sterile environment (e.g., a biosafety cabinet) and to filter-sterilize the medium after pH adjustment using a 0.22 µm filter.[9]

Troubleshooting Guides

Problem 1: High variability in experimental results with this compound.

  • Possible Cause: Inconsistent pH of the assay buffer or cell culture medium.

    • Solution: Ensure that the pH of all solutions is consistent across all experiments. Prepare a large batch of buffer or medium, adjust the pH, and use this single batch for the entire experiment. Regularly calibrate your pH meter.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh solutions of this compound for each experiment. If you must store stock solutions, do so at the recommended temperature and for a limited time. Conduct a pilot study to assess the stability of this compound under your specific experimental conditions (time, temperature, pH).

Problem 2: Low or no activity of this compound observed.

  • Possible Cause: Suboptimal pH of the assay environment.

    • Solution: The ionization state of this compound and the conformation of the muscarinic receptor can be influenced by pH. Perform a pH optimization experiment to determine the optimal pH for this compound activity in your specific assay. (See Experimental Protocols section for a detailed methodology).

  • Possible Cause: Issues with the cell line or tissue preparation.

    • Solution: Ensure that your cells are healthy and are expressing the target muscarinic receptors at sufficient levels. Perform quality control checks on your cell lines, such as mycoplasma testing. For tissue preparations, ensure the tissue is fresh and handled correctly to maintain viability.

Data Presentation

Table 1: Hypothetical pH Optimization for this compound Activity

This table illustrates the results of a hypothetical experiment to determine the optimal pH for this compound's inhibitory activity on carbachol-induced smooth muscle contraction.

pHThis compound IC50 (nM)Standard Deviation (nM)
6.815.22.1
7.010.51.5
7.28.10.9
7.4 7.5 0.8
7.69.81.2
7.814.31.9

Note: This data is for illustrative purposes only and is not derived from actual experimental results.

Experimental Protocols

Protocol 1: Adjusting the pH of Cell Culture Medium

  • Preparation: Work in a sterile biosafety cabinet. Use sterile conical tubes, pipettes, and filter units.

  • Initial Measurement: Aseptically transfer a small aliquot of your cell culture medium to a separate tube to measure the initial pH with a calibrated pH meter.

  • pH Adjustment:

    • To decrease pH, add a small volume of sterile, dilute (e.g., 0.1 M) HCl dropwise to the medium while gently stirring.

    • To increase pH, add a small volume of sterile, dilute (e.g., 0.1 M) NaOH dropwise.

  • Equilibration and Measurement: After each addition, allow the medium to equilibrate for a few minutes before measuring the pH again. Repeat until the target pH is reached.

  • Sterile Filtration: Once the desired pH is achieved, filter-sterilize the entire volume of the medium using a 0.22 µm syringe or vacuum filter unit to remove any potential microbial contamination introduced during the process.[9]

  • Final Quality Control: Take a small aliquot of the final, pH-adjusted, and filtered medium to confirm the pH. It is also good practice to perform a sterility test before using the medium for your experiments.

Protocol 2: In Vitro Assay for Muscarinic Receptor Antagonism (Calcium Flux Assay)

This protocol is a general guideline for assessing the antagonist activity of this compound on M3 muscarinic receptors.

  • Cell Culture: Plate cells expressing the M3 muscarinic receptor (e.g., CHO-M3 or SH-SY5Y cells) in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer at different pH values if conducting a pH optimization study.

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (EC80).

    • Add the agonist to all wells simultaneously using a multichannel pipette or an automated liquid handler.

  • Data Acquisition: Immediately measure the change in fluorescence intensity using a fluorescence plate reader. The signal is proportional to the increase in intracellular calcium.

  • Data Analysis:

    • For each this compound concentration, calculate the percentage of inhibition of the agonist-induced response.

    • Generate concentration-response curves and calculate the IC50 value for this compound at each pH.

Mandatory Visualizations

Fenpiverinium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Binds & Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Muscle_Contraction Smooth Muscle Contraction Ca_release->Muscle_Contraction Leads to

Caption: this compound's antagonistic action on the M3 muscarinic receptor signaling pathway.

pH_Adjustment_Workflow Start Start Measure_Initial_pH Measure Initial pH of Cell Culture Medium Start->Measure_Initial_pH Decision Is pH at Target Value? Measure_Initial_pH->Decision Add_Acid_Base Add Sterile 0.1M HCl or 0.1M NaOH Dropwise Decision->Add_Acid_Base No Filter_Sterilize Sterile Filter Medium (0.22 µm filter) Decision->Filter_Sterilize Yes Equilibrate Equilibrate and Remeasure pH Add_Acid_Base->Equilibrate Equilibrate->Decision Final_QC Confirm Final pH and Perform Sterility Test Filter_Sterilize->Final_QC End End Final_QC->End

Caption: Workflow for sterile adjustment of cell culture medium pH.

References

Minimizing non-specific binding of Fenpiverinium in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Fenpiverinium in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a quaternary ammonium (B1175870) compound with anticholinergic and antispasmodic properties.[1] As a quaternary amine, it possesses a permanent positive charge. It is a solid that is slightly soluble in methanol (B129727) and water, with solubility in water increasing with heat.[1] These properties, particularly its positive charge and potential for hydrophobic interactions, can contribute to non-specific binding in various assay formats.

Q2: Why is this compound prone to non-specific binding in assays?

This compound's tendency for non-specific binding stems from two primary molecular characteristics:

  • Electrostatic Interactions: As a quaternary ammonium compound, this compound carries a permanent positive charge. This can lead to non-specific binding to negatively charged surfaces, such as standard polystyrene microplates, or to negatively charged biomolecules within the assay (e.g., acidic proteins, DNA).

  • Hydrophobic Interactions: The diphenyl and piperidine (B6355638) moieties in this compound's structure are hydrophobic. These regions can interact non-specifically with hydrophobic surfaces on microplates or with hydrophobic pockets on proteins and other biological macromolecules.

Q3: What are the common consequences of this compound's non-specific binding in an assay?

Non-specific binding of this compound can lead to several issues, including:

  • High Background Signal: Unwanted binding of this compound to assay surfaces or detection reagents can generate a high background signal, which can mask the specific signal from the intended target interaction.

  • Reduced Assay Sensitivity and Signal-to-Noise Ratio: A high background diminishes the assay's ability to detect low concentrations of the analyte, thereby reducing sensitivity and the overall signal-to-noise ratio.

  • False Positives: In some cases, non-specific binding can mimic a true binding event, leading to false-positive results and inaccurate data interpretation.

  • Poor Reproducibility: The extent of non-specific binding can be variable between wells, plates, and experiments, leading to poor reproducibility of results.

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays (e.g., ELISA)

High background in an immunoassay can be caused by the non-specific adsorption of this compound to the microplate surface or to the blocking agent itself.

Troubleshooting Steps:

  • Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical.

  • Adjust Buffer Composition: Modify the pH and ionic strength of your assay and wash buffers.

  • Incorporate Detergents: Add non-ionic detergents to your wash buffers.

  • Improve Washing Protocol: Increase the stringency of the washing steps.

  • Select Appropriate Microplates: Consider using plates with surfaces designed to minimize non-specific binding.

Diagram of Troubleshooting Workflow for High Background in Immunoassays

G Troubleshooting Workflow: High Background in Immunoassays Start High Background Observed Step1 Optimize Blocking Buffer (e.g., BSA, Casein, Commercial Blockers) Start->Step1 Step2 Adjust Buffer Composition (pH, Ionic Strength) Step1->Step2 If background persists Step3 Add Detergent to Wash Buffer (e.g., Tween-20) Step2->Step3 If background persists Step4 Enhance Washing Protocol (Increase volume/number of washes) Step3->Step4 If background persists Step5 Use Low-Binding Microplates Step4->Step5 If still high End Background Reduced Step5->End

Caption: A stepwise workflow for troubleshooting high background in immunoassays.

Issue 2: High Background in Fluorescence Polarization (FP) Assays

In FP assays, non-specific binding of a fluorescently-labeled this compound analogue to assay components or the microplate can lead to a spuriously high polarization signal.

Troubleshooting Steps:

  • Buffer Optimization: The buffer composition can significantly impact non-specific interactions.

  • Detergent Addition: Low concentrations of non-ionic detergents can be beneficial.

  • Choice of Microplate: The type of microplate is a critical factor.

  • Avoid Certain Carrier Proteins: Some carrier proteins can bind non-specifically to fluorescent probes.

Diagram of Factors Contributing to High Background in FP Assays

G Factors in FP Assay High Background High_Background High Background in FP Assay NSB_Plate Non-Specific Binding to Microplate High_Background->NSB_Plate NSB_Protein Non-Specific Binding to Assay Proteins High_Background->NSB_Protein Buffer_Issues Suboptimal Buffer (pH, Ionic Strength) High_Background->Buffer_Issues Carrier_Protein Interference from Carrier Proteins (e.g., BSA) High_Background->Carrier_Protein G ELISA Optimization Workflow for this compound Start Start Coat_Plate Coat Plate with Antigen Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block with Different Agents (BSA, Casein, etc.) Wash1->Block Wash2 Wash Block->Wash2 Add_this compound Incubate with this compound Wash2->Add_this compound Wash3 Wash Add_this compound->Wash3 Add_Primary_Ab Add Primary Antibody Wash3->Add_Primary_Ab Wash4 Wash Add_Primary_Ab->Wash4 Add_Secondary_Ab Add HRP-Secondary Antibody Wash4->Add_Secondary_Ab Wash5 Wash Add_Secondary_Ab->Wash5 Develop_Signal Add TMB Substrate & Stop Wash5->Develop_Signal Read_Plate Read Absorbance at 450 nm Develop_Signal->Read_Plate Analyze Analyze Signal-to-Noise Ratio Read_Plate->Analyze End Optimal Blocking Condition Identified Analyze->End G Mechanism of this compound Action Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound This compound->Muscarinic_Receptor Blocks

References

Fenpiverinium Certificate of Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the interpretation of a Certificate of Analysis (CoA) for Fenpiverinium Bromide. It is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is a Certificate of Analysis for this compound Bromide?

A Certificate of Analysis (CoA) is a formal document that confirms that this compound Bromide meets its predetermined specifications. It serves as a critical tool for batch-level quality control, detailing the results of laboratory analyses for a specific lot of the compound.[1]

Q2: What are the typical tests performed on this compound Bromide as listed on a CoA?

A standard CoA for this compound Bromide will typically include tests for:

  • Appearance: Visual inspection of the physical form and color.

  • Solubility: Information on the solvents in which the compound is soluble.

  • Identification: Confirmatory tests to ensure the material is this compound Bromide, often using techniques like ¹H-NMR and Mass Spectrometry (MS).

  • Assay/Purity: Quantitative analysis to determine the percentage of the active pharmaceutical ingredient (API), commonly performed by High-Performance Liquid Chromatography (HPLC).

  • Related Substances/Impurities: Detection and quantification of any impurities present in the sample.

Q3: What is the expected appearance of this compound Bromide?

This compound Bromide is typically a white to off-white solid or crystalline powder.

Q4: In which solvents is this compound Bromide soluble?

It is slightly soluble in methanol (B129727) and water (with heating).

Q5: How is the identity of this compound Bromide confirmed?

The identity is typically confirmed by spectroscopic methods. A ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum should conform to the known structure of this compound Bromide, and Mass Spectrometry (MS) should confirm its molecular weight.

Q6: What is the acceptable purity level for this compound Bromide?

For research purposes, a purity of ≥95% is often acceptable. Pharmaceutical-grade this compound Bromide typically requires a purity of 99% or higher.

Q7: What are the common impurities found in this compound Bromide?

Potential impurities can arise from the manufacturing process or degradation. Known related substances include Fenpipramide, 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, and 4-Bromo-2,2-diphenylbutyronitrile.

Data Summary Tables

Physicochemical Properties
ParameterSpecification
Chemical Name 1-(4-amino-4-oxo-3,3-diphenylbutyl)-1-methylpiperidin-1-ium bromide
CAS Number 125-60-0
Molecular Formula C₂₂H₂₉BrN₂O
Molecular Weight 417.38 g/mol
Appearance White to Off-White Solid/Crystalline Powder
Solubility Slightly soluble in Methanol, slightly soluble in Water (with heating)
Melting Point 213-217 °C
Storage 2-8 °C in a well-closed container
Analytical Specifications
TestMethodAcceptance Criteria
Identification A ¹H-NMRConforms to the structure
Identification B Mass SpectrometryConforms to the molecular weight
Assay (Purity) HPLC≥ 95% (Research Grade), ≥ 99% (Pharmaceutical Grade)
Related Substances HPLCIndividual impurity: ≤ 0.2%, Total impurities: Not more than the specified limit
Residual Solvents GC-HSMeets ICH Q3C guidelines

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected peaks in HPLC chromatogram Presence of impurities or degradants. Contamination of the mobile phase or sample.Check the impurity profile on the CoA. Prepare fresh mobile phase and sample. Ensure proper cleaning of the HPLC system.
Low assay value Incorrect standard or sample preparation. Degradation of the compound. Instrument calibration issue.Verify all weights and dilutions. Use a fresh, properly stored sample. Calibrate the analytical balance and HPLC instrument.
Incomplete dissolution of the sample Use of an inappropriate solvent. Insufficient sonication or mixing.Refer to the solubility information on the CoA. Increase sonication time or use gentle heating if permissible.
Inconsistent retention times in HPLC Fluctuation in column temperature. Inconsistent mobile phase composition. Air bubbles in the system.Use a column oven for temperature control. Prepare the mobile phase accurately and degas it thoroughly. Purge the pump to remove air bubbles.
Failed identification test Incorrect compound supplied. Significant degradation.Contact the supplier immediately and provide the lot number. Store the material under the recommended conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

This protocol outlines a general method for the analysis of this compound Bromide. Specific parameters may need to be optimized based on the instrumentation and specific requirements.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV/PDA detector
Column Supelcosil LC-CN (250mm x 4.6mm, 5µm) or Thermo Kromasil C18
Mobile Phase Sodium dihydrogen phosphate (B84403) buffer and Methanol (66:34% v/v) or Diammonium hydrogen orthophosphate buffer (pH 7.2) and Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm or 220 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Mobile Phase Preparation: Prepare the chosen mobile phase, filter it through a 0.45 µm membrane filter, and degas by sonication for 15 minutes.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound Bromide reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation: Accurately weigh a sample of this compound Bromide and dissolve it in the mobile phase to achieve a similar concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. The relative standard deviation (RSD) for peak area and retention time should be within acceptable limits (typically <2%).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the assay and impurity levels by comparing the peak areas of the sample to the standard.

Visualizations

experimental_workflow start Start: Sample/Standard Preparation hplc_prep HPLC System Preparation (Equilibration) start->hplc_prep injection Inject Sample/Standard (e.g., 20 µL) hplc_prep->injection separation Chromatographic Separation (e.g., C18 or CN Column) injection->separation detection UV Detection (e.g., 210 nm) separation->detection acquisition Data Acquisition (Chromatogram) detection->acquisition analysis Data Analysis (Peak Integration, Quantification) acquisition->analysis report Generate Report analysis->report end End report->end

General HPLC Experimental Workflow

signaling_pathway acetylcholine Acetylcholine m3_receptor Muscarinic M3 Receptor acetylcholine->m3_receptor Binds and Activates gq11 Gq/11 G-protein m3_receptor->gq11 Activates This compound This compound Bromide This compound->m3_receptor Blocks plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Stimulates contraction Smooth Muscle Contraction ca_release->contraction Leads to

This compound Bromide Signaling Pathway

References

Validation & Comparative

A Comparative Guide to Fenpiverinium and Atropine in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Fenpiverinium and Atropine (B194438), two agents utilized in the study and management of smooth muscle contraction. We will delve into their distinct mechanisms of action, present comparative quantitative data from experimental studies, and outline the methodologies used to generate this data.

Introduction: Two Approaches to Smooth Muscle Relaxation

Smooth muscle contractility is a fundamental physiological process, critical to the function of the gastrointestinal, respiratory, and urogenital tracts. Dysregulation of this process can lead to a variety of pathological conditions, including spasms and associated pain. Pharmacological intervention to induce smooth muscle relaxation is therefore of significant clinical and research interest.

Atropine , a tropane (B1204802) alkaloid, is the prototypical anticholinergic agent. It functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of acetylcholine, a primary neurotransmitter responsible for smooth muscle contraction, Atropine effectively induces relaxation.

This compound (often referred to as fenoverine (B1204210) in research literature) is another agent employed for its antispasmodic properties. While also classified as an anticholinergic, emerging evidence suggests its primary mechanism of action is distinct from that of Atropine, focusing on the modulation of intracellular calcium, a key second messenger in muscle contraction.[2]

This guide will explore the nuances of their mechanisms, supported by experimental data, to provide a clear comparison for the scientific community.

Mechanism of Action: A Tale of Two Pathways

Atropine: The Muscarinic Antagonist

Atropine's mechanism is well-established. It competitively binds to all five subtypes of muscarinic acetylcholine receptors (M1-M5), preventing acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction.[1][3] In smooth muscle, the M2 and M3 subtypes are particularly important. The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent muscle contraction. Atropine, by blocking the M3 receptor, directly inhibits this entire pathway.

G cluster_atropine Atropine's Mechanism of Action Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq11 Gq/11 M3_Receptor->Gq11 Activates Atropine Atropine Atropine->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release SR->Ca2_release Triggers Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Figure 1. Atropine's antagonistic action on the M3 muscarinic receptor pathway.
This compound: A Calcium Modulator

In contrast to Atropine's receptor-level blockade, this compound appears to exert its effects further downstream in the contraction signaling cascade. Studies have shown that this compound inhibits smooth muscle contraction induced not only by cholinergic stimulation but also by electrical stimulation and depolarization with high potassium solutions.[2] This suggests a mechanism that is independent of muscarinic receptor antagonism.

The primary mechanism attributed to this compound is the modulation of calcium ion channels.[2][4][5] It has been demonstrated to inhibit both fast and slow L-type calcium channel currents in smooth muscle cells in a concentration-dependent manner.[4][5] By blocking the influx of extracellular calcium, this compound reduces the overall increase in intracellular calcium concentration that is essential for muscle contraction, regardless of the initial stimulus. This direct action on calcium channels provides a broader spectrum of smooth muscle relaxation compared to the specific receptor antagonism of Atropine.

G cluster_this compound This compound's Mechanism of Action Stimulus Depolarization (e.g., High K⁺, Electrical) Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Stimulus->Ca_Channel Opens Ca_Influx Ca_Channel->Ca_Influx Allows This compound This compound This compound->Ca_Channel Blocks Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to

Figure 2. this compound's inhibitory action on L-type calcium channels.

Quantitative Data Presentation

The following tables summarize the available quantitative data for Atropine and this compound, providing a basis for comparing their potency and receptor/channel affinity.

Receptor and Channel Binding Affinity
CompoundTargetSpeciesPreparationKi (nM)Reference
Atropine M1 Muscarinic ReceptorBovineCerebral Cortex2.4[6]
M2 Muscarinic ReceptorHumanCHO-K1 cells0.91[6]
M3 Muscarinic ReceptorHuman-2.21 ± 0.53[3]
M4 Muscarinic ReceptorHuman-0.77 ± 0.43[3]
M5 Muscarinic ReceptorHuman-2.84 ± 0.84[3]
CompoundTargetSpeciesPreparationIC50 (µM)Reference
This compound Fast Ca²⁺ ChannelRatPortal Vein Smooth Muscle Cells7.5[4][5]
Slow Ca²⁺ ChannelRatPortal Vein Smooth Muscle Cells1.9[4][5]
Slow Ca²⁺ ChannelRatMyometrium Smooth Muscle Cells2.3[4][5]
Functional Antagonism and Inhibition
CompoundPreparationAgonistpA₂ ValueReference
Atropine Human Umbilical VeinAcetylcholine10.07[7]
Guinea Pig Gastric Smooth MuscleBethanechol8.52[8]
Human Colon Circular MuscleCarbachol8.72 ± 0.28[9]
CompoundPreparationStimulusID₅₀ (M)Reference
This compound Rat MyometriumElectrical Stimulation8 x 10⁻⁷[2]
Rat MyometriumAcetylcholine (in Ca²⁺-free medium)3.1 x 10⁻⁶[2]
Rat ColonHigh K⁺ Depolarization5 x 10⁻⁵[2]

Experimental Protocols

The data presented above were generated using established in vitro pharmacological techniques. Below are detailed methodologies for key experiments.

Isolated Tissue Contractility Assay (e.g., Guinea Pig Ileum)

This assay is a cornerstone for studying the effects of drugs on smooth muscle contraction.

G cluster_protocol Isolated Tissue Contractility Assay Workflow Tissue_Prep 1. Tissue Preparation (e.g., Guinea Pig Ileum Segment) Mounting 2. Mounting in Organ Bath (Tyrode's solution, 37°C, Carbogen) Tissue_Prep->Mounting Equilibration 3. Equilibration (Apply resting tension, e.g., 1g) Mounting->Equilibration Stimulation 4. Induce Contraction (e.g., Acetylcholine, Carbachol) Equilibration->Stimulation Drug_Addition 5. Add Antagonist/Inhibitor (Atropine or this compound) Stimulation->Drug_Addition Measurement 6. Measure Response (Isotonic/Isometric Transducer) Stimulation->Measurement Drug_Addition->Measurement Analysis 7. Data Analysis (Concentration-response curves, pA₂/IC₅₀ calculation) Measurement->Analysis

References

A Comparative In Vitro Analysis of Fenpiverinium and Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Fenpiverinium and Scopolamine, two compounds known for their anticholinergic and antispasmodic properties. While both agents are understood to act on muscarinic acetylcholine (B1216132) receptors, this guide synthesizes the available experimental data to objectively compare their performance, with a notable distinction in the extent of their characterization in publicly accessible literature. Scopolamine is a well-documented antagonist with extensive receptor binding data, whereas quantitative in vitro data for this compound is less prevalent.

Mechanism of Action and In Vitro Effects

This compound bromide is recognized as a potent anticholinergic and antispasmodic agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, with a particular emphasis on the M3 subtype located on smooth muscle cells.[1][2] By blocking the effects of acetylcholine, this compound inhibits the downstream signaling pathways that lead to involuntary muscle contractions, resulting in smooth muscle relaxation.[1][2] In vitro studies have demonstrated that this compound effectively blocks the increase in frequency of phasic-rhythmic contractions and the tonic tension development induced by acetylcholine in smooth muscle preparations.[] However, it is reported to not influence spontaneous phasic activity or contractions induced by high potassium or norepinephrine, highlighting its specific anticholinergic properties.[]

Scopolamine, a tropane (B1204802) alkaloid, also functions as a competitive antagonist at muscarinic acetylcholine receptors.[4] Its non-selective antagonism across muscarinic receptor subtypes has been extensively quantified. This blockade of acetylcholine's action is responsible for its wide range of effects, including the relaxation of smooth muscles.

Quantitative Comparison of Receptor Binding Affinity

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Scopolamine

Receptor SubtypeScopolamine Ki (nM)
hM10.83[4]
hM25.3[4]
hM30.34[4]
hM40.38[4]
hM50.34[4]

hM denotes human muscarinic receptor subtypes.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key in vitro experiments are provided below. These protocols are standard in the field and are applicable for the characterization of both this compound and Scopolamine.

Radioligand Competition Binding Assay for Muscarinic Receptor Affinity

This assay is employed to determine the binding affinity (Ki value) of a test compound (e.g., this compound or Scopolamine) for muscarinic receptors.

1. Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
  • Test compound (this compound or Scopolamine) at various concentrations.
  • Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).
  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • Glass fiber filters.
  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.
  • For total binding, incubate membranes with only [³H]-NMS.
  • For non-specific binding, incubate membranes with [³H]-NMS and a high concentration of atropine.
  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Organ Bath Assay for Smooth Muscle Relaxation

This assay assesses the functional effect of a test compound on smooth muscle contractility. A common preparation is the guinea pig ileum.[5]

1. Materials:

  • Guinea pig ileum segment.
  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
  • Agonist: Acetylcholine or Carbachol to induce contraction.
  • Test compound (this compound or Scopolamine) at various concentrations.
  • Organ bath system with an isometric force transducer.
  • Data acquisition system.

2. Procedure:

  • Mount a segment of the guinea pig ileum in the organ bath containing Krebs-Henseleit solution.
  • Allow the tissue to equilibrate under a resting tension.
  • Induce a submaximal contraction with a fixed concentration of acetylcholine.
  • Once the contraction has stabilized, add the test compound in a cumulative manner to the bath.
  • Record the relaxation of the smooth muscle at each concentration.

3. Data Analysis:

  • Express the relaxation as a percentage of the initial acetylcholine-induced contraction.
  • Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve.
  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal relaxation).
  • To determine the antagonist's potency, a Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist. The pA2 value, a measure of antagonist affinity, can then be calculated.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental and molecular processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Receptor_Source Muscarinic Receptor Source (e.g., cell membranes) Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (this compound or Scopolamine) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/ free radioligand Counting Scintillation Counting Filtration->Counting Quantify radioactivity Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki Value IC50_Determination->Ki_Calculation Cheng-Prusoff Equation

Competition Binding Assay Workflow

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction Antagonist This compound or Scopolamine Antagonist->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway Inhibition

Conclusion

Both this compound and Scopolamine exert their effects as competitive antagonists at muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle. Scopolamine is a well-characterized compound with extensive in vitro data detailing its binding affinities across all muscarinic receptor subtypes. In contrast, while this compound is known to be a potent anticholinergic agent, particularly at the M3 receptor, there is a notable lack of specific quantitative in vitro binding and functional data in the publicly available scientific literature. This guide provides the foundational knowledge and experimental frameworks to enable further direct comparative studies, which are essential for a more complete understanding of the relative potencies and selectivities of these two compounds.

References

Validating the Anticholinergic Mechanism of Fenpiverinium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fenpiverinium's anticholinergic mechanism, contextualized with established muscarinic receptor antagonists. While this compound is recognized for its potent anticholinergic and antispasmodic properties, publicly available quantitative data on its receptor binding affinity and functional potency is limited.[1] This document summarizes the existing qualitative evidence for this compound and presents comparative quantitative data for other well-characterized anticholinergic agents to provide a framework for its pharmacological validation.

This compound bromide is a quaternary ammonium (B1175870) compound that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[2] Its primary therapeutic action is the relaxation of smooth muscle, making it effective in treating spasms in the gastrointestinal, urinary, and biliary tracts.[2] The M3 muscarinic receptor subtype is the predominant mediator of smooth muscle contraction, and this compound is understood to exert its effects primarily through the blockade of these receptors.[2][3]

Qualitative Experimental Validation of this compound's Anticholinergic Action

In vitro studies on isolated human upper urinary tract preparations have demonstrated that this compound possesses exclusively anticholinergic properties.[] It effectively blocks the increase in frequency of phasic-rhythmic contractions and the tonic tension development induced by acetylcholine.[] Crucially, this compound did not influence spontaneous muscle activity or contractions induced by high potassium or norepinephrine.[] This specificity indicates that this compound's mechanism is not a direct relaxation of the smooth muscle but a targeted antagonism of acetylcholine's effects at the muscarinic receptor.[]

Comparative Quantitative Data for Muscarinic Antagonists

To contextualize the potential potency and selectivity of this compound, this section presents data for several well-characterized muscarinic receptor antagonists. These include the non-selective antagonist Atropine and agents with varying degrees of selectivity for the M3 receptor, such as Darifenacin, Solifenacin, Tolterodine, and Oxybutynin.

Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes

The pKi value is the negative logarithm of the inhibitory constant (Ki), which indicates the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)Reference
Atropine ~8.9~9.0~9.2~8.9~8.8[5]
Darifenacin 8.27.48.7--[6]
Solifenacin 7.66.98.2--[6]
Tolterodine 8.58.28.5--[6]
Oxybutynin -----[5]

Note: Data for all subtypes were not consistently available in the reviewed literature for all compounds. A hyphen indicates that the data was not found in the cited sources.

Table 2: Comparative Functional Potencies (pA2) of Muscarinic Antagonists

The pA2 value is a measure of the potency of a competitive antagonist.[7] It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[7] A higher pA2 value indicates greater antagonist potency.

CompoundTissue/PreparationAgonistpA2 ValueReference
Atropine Guinea Pig Gastric FundusBethanechol8.16[]
Atropine Guinea Pig Gastric Smooth MuscleBethanechol8.52[]
Darifenacin Guinea Pig Ileum (M3)-~9.0[3]
Tolterodine Guinea Pig Bladder--[5]
Oxybutynin Guinea Pig Bladder--[5]

Note: The specific agonist and tissue preparations can influence pA2 values. A hyphen indicates that the data was not found in the cited sources.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki) Determination

This protocol outlines a general method for determining the binding affinity of a test compound like this compound for muscarinic receptors.

1. Membrane Preparation:

  • Cell membranes are prepared from tissues or cell lines that endogenously or recombinantly express the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

2. Competitive Binding Incubation:

  • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the incubation mixture.

  • The incubation is carried out in an appropriate buffer at a specific temperature (e.g., 22°C) and for a set duration (e.g., 60 minutes) to reach binding equilibrium.[6]

3. Determination of Non-Specific Binding:

  • A parallel set of incubations is performed in the presence of a high concentration of a known, potent, non-radiolabeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.[6] The remaining radioactivity measured in these samples represents non-specific binding.

4. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

5. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a scintillation counter.

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assay for pA2 Value Determination

This protocol describes a general method for determining the functional potency of a competitive antagonist.

1. Tissue Preparation and Mounting:

  • An isolated tissue preparation containing the smooth muscle of interest (e.g., guinea pig ileum, bladder detrusor) is dissected and mounted in an organ bath.

  • The organ bath contains a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 37°C) and continuously aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).

2. Agonist Concentration-Response Curve (Control):

  • A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine, carbachol). The contractile response of the tissue is measured at each agonist concentration until a maximal response is achieved.

3. Incubation with Antagonist:

  • The tissue is washed to remove the agonist and allowed to return to its baseline state.

  • The tissue is then incubated with a fixed concentration of the competitive antagonist (e.g., this compound) for a predetermined period to allow for equilibration.

4. Agonist Concentration-Response Curve (in the presence of Antagonist):

  • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. A competitive antagonist will cause a parallel rightward shift of this curve without a change in the maximal response.[]

5. Schild Plot Analysis:

  • Steps 3 and 4 are repeated with several different concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.0. The x-intercept of this line provides the pA2 value.

Visualizations

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine (ACh) ACh->M3 Binds to This compound This compound This compound->M3 Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action.

Radioligand_Binding_Assay_Workflow prep 1. Prepare Cell Membranes with Muscarinic Receptors incubate 2. Incubate Membranes with: - Radiolabeled Ligand ([³H]-NMS) - Unlabeled Competitor (this compound) prep->incubate separate 3. Separate Bound and Free Ligand via Rapid Filtration incubate->separate quantify 4. Quantify Radioactivity on Filters separate->quantify analyze 5. Analyze Data: - Determine IC50 - Calculate Ki using Cheng-Prusoff quantify->analyze

Caption: Experimental Workflow for a Radioligand Binding Assay.

Competitive_Antagonism cluster_receptor Muscarinic Receptor receptor agonist Acetylcholine (Agonist) agonist->receptor Binds and Activates antagonist This compound (Antagonist) antagonist->receptor Binds and Blocks note Both ligands compete for the same binding site. Increased agonist concentration can overcome the antagonist's block.

Caption: Mechanism of Competitive Antagonism at the Muscarinic Receptor.

References

A Comparative Guide to Fenpiverinium and Other Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fenpiverinium's muscarinic receptor subtype selectivity against a panel of well-characterized muscarinic antagonists. While specific quantitative binding data for this compound is not publicly available, its known therapeutic application as an antispasmodic suggests a primary interaction with the M3 muscarinic receptor subtype, which is crucial for smooth muscle contraction. This guide will therefore focus on comparing the selectivity profiles of established antagonists to provide a framework for understanding this compound's likely pharmacological activity.

Muscarinic Receptor Subtype Selectivity

Muscarinic acetylcholine (B1216132) receptors, with five identified subtypes (M1-M5), are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The development of subtype-selective antagonists is a key goal in drug discovery to target specific physiological responses while minimizing off-target side effects.

As a competitive antagonist at muscarinic acetylcholine receptors, this compound's primary therapeutic action as an antispasmodic logically points to a significant interaction with the M3 subtype, which is predominantly responsible for smooth muscle contraction in the gastrointestinal and urinary tracts. Blockade of M3 receptors by this compound inhibits the downstream signaling pathways that lead to an increase in intracellular calcium, resulting in smooth muscle relaxation and a reduction in spasms.

The following table summarizes the binding affinities (pKi values) of several common muscarinic antagonists across the five receptor subtypes, offering a comparative landscape for this compound's anticipated selectivity. A higher pKi value indicates a stronger binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableExpected M3 preference
Atropine (B194438) ~8.9~9.0~9.2~8.8~8.6Non-selective
Pirenzepine ~8.1~6.7~6.9~7.3~7.2M1-selective
Darifenacin ~7.7~8.0~8.8~8.0~8.3M3-selective
Tolterodine ~8.6~8.4~8.6~8.3~8.5Non-selective
Tiotropium ~9.4~9.1~9.9~9.1~9.3M3-preference (kinetic selectivity)
Glycopyrrolate ~8.5~8.3~9.0~8.2~8.4M3-preference

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][2]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Muscarinic_Signaling_Pathways cluster_Gq Gq/11-coupled cluster_Gi Gi/o-coupled M1 M1 Gq11 Gq/11 M1->Gq11 Activate M3 M3 M3->Gq11 Activate M5 M5 M5->Gq11 Activate PLC PLC Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2 M2 Gio Gi/o M2->Gio Activate M4 M4 M4->Gio Activate AC Adenylyl Cyclase Gio->AC Inhibit cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M1 ACh->M3 ACh->M5 ACh->M2 ACh->M4

Muscarinic receptor signaling pathways.

Experimental Protocols

The determination of a compound's binding affinity and functional potency at muscarinic receptors is typically achieved through in vitro assays.

Radioligand Binding Assay (Competition)

This assay is a fundamental method for determining the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., atropine at a high concentration).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with receptor subtype) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand (e.g., [³H]-NMS) prep_ligand->incubation prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot Plot % Specific Binding vs. [Test Compound] counting->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Radioligand competition binding assay workflow.

Functional Assay: Calcium Flux

Calcium flux assays are used to measure the functional activity of compounds at Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.[3]

Objective: To determine the potency (EC50 for agonists or IC50 for antagonists) of a test compound by measuring its effect on intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (agonist or antagonist).

  • Known agonist (for antagonist testing).

  • Assay buffer (e.g., HBSS).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells into the microplate and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add a solution of the calcium-sensitive dye to the cells. Incubate to allow the dye to enter the cells.

  • Compound Addition:

    • For Agonist Testing: Add serial dilutions of the test compound to the wells.

    • For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound(s) using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • For Agonists: Plot the change in fluorescence against the log concentration of the agonist to determine the EC50 value.

    • For Antagonists: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.

Conclusion

While direct quantitative data on the muscarinic receptor subtype selectivity of this compound remains to be published, its established role as an antispasmodic strongly implies a significant antagonist activity at the M3 receptor. The comparative data for other muscarinic antagonists and the detailed experimental protocols provided in this guide offer a valuable framework for researchers in the field of pharmacology and drug development to contextualize the likely properties of this compound and to design further studies to elucidate its precise selectivity profile. The continued development of subtype-selective muscarinic antagonists holds promise for more targeted therapies with improved efficacy and reduced side effect profiles.

References

A Comparative Guide to the Potency of Fenpiverinium and Other Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antispasmodic agent Fenpiverinium against other commonly used drugs in this class. Due to the limited availability of public quantitative potency data for this compound, this document focuses on its mechanism of action and provides a standardized experimental protocol for researchers to conduct their own comparative potency studies. Data for other well-characterized antispasmodics are presented to serve as a benchmark.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) compound with anticholinergic and antispasmodic properties. It is primarily used in certain regions, often in combination with the musculotropic agent pitofenone (B1678488) and a non-steroidal anti-inflammatory drug (NSAID), to treat pain and spasms in the smooth muscle of the gastrointestinal, urinary, and biliary tracts.

Mechanism of Action: Anticholinergic Blockade

This compound functions as a neurotropic antispasmodic. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 subtype, located on smooth muscle cells. Acetylcholine is a key neurotransmitter of the parasympathetic nervous system that, upon binding to M3 receptors, initiates a signaling cascade leading to smooth muscle contraction. By blocking these receptors, this compound inhibits the contractile response to acetylcholine, resulting in muscle relaxation and spasm relief.

The signaling pathway for acetylcholine-induced smooth muscle contraction and the point of intervention for this compound are illustrated below.

cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates This compound This compound This compound->M3 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Ca_Calmodulin->MLCK Activates cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Guinea Pig Ileum A2 Mount Tissue in Organ Bath (37°C, Krebs Solution, Carbogen) A1->A2 A3 Apply 1g Tension A2->A3 A4 Equilibrate for 60 min (Wash every 15 min) A3->A4 B1 Generate Control CRC (Cumulative ACh Doses) A4->B1 B2 Wash Tissue to Baseline B1->B2 B3 Incubate with Antagonist (e.g., this compound, 30 min) B2->B3 B4 Generate Second CRC (Cumulative ACh Doses) B3->B4 C1 Calculate EC50 for both curves B4->C1 C2 Calculate Dose Ratio (DR) C1->C2 C3 Calculate pA2 Value using Schild Equation C2->C3

In Vitro Pharmacological Comparison: Fenpiverinium vs. Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative in vitro analysis of Fenpiverinium and Ipratropium bromide, two muscarinic receptor antagonists. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological nuances of these compounds. This document summarizes their mechanisms of action, available quantitative data on receptor affinity and functional activity, and detailed experimental protocols.

Introduction and Mechanism of Action

Both this compound and Ipratropium bromide are anticholinergic agents that exert their effects by competitively antagonizing muscarinic acetylcholine (B1216132) receptors.[1][2] These receptors are pivotal in mediating parasympathetic nervous system responses, including smooth muscle contraction in various organs.

This compound bromide is recognized for its potent antispasmodic properties, primarily attributed to its competitive antagonism of acetylcholine at muscarinic receptors, with a particular emphasis on the M3 subtype located on smooth muscle cells.[1] By blocking M3 receptors, this compound inhibits the downstream signaling cascade that leads to smooth muscle contraction, making it a valuable agent for addressing spasmodic conditions in the gastrointestinal and urinary tracts.[1]

Ipratropium bromide is a non-selective muscarinic receptor antagonist, blocking M1, M2, and M3 receptors.[2] Its therapeutic action in conditions like chronic obstructive pulmonary disease (COPD) and asthma stems from the blockade of M3 receptors on bronchial smooth muscle, which prevents acetylcholine-induced bronchoconstriction.[2] While its primary therapeutic effects in the airways are mediated by M3 receptor antagonism, it also blocks M1 and M2 receptors.[2]

Quantitative In Vitro Data

Direct comparative in vitro studies providing receptor binding affinities (Ki or pKi values) and functional potencies (IC50 or pA2 values) for both this compound and Ipratropium bromide under identical experimental conditions are limited in publicly available literature. However, data from separate studies for Ipratropium bromide provide insights into its receptor binding profile.

Table 1: Muscarinic Receptor Binding Affinity of Ipratropium Bromide

Receptor SubtypeIC50 (nM)Ki (nM)
M12.9[3]0.5 - 3.6[4]
M22.0[3]0.5 - 3.6[4]
M31.7[3]0.5 - 3.6[4]

Note: IC50 and Ki values are dependent on the specific radioligand and experimental conditions used.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of muscarinic receptors and a typical workflow for in vitro pharmacological comparison.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1M3M5 Acetylcholine M1M3M5 M1, M3, or M5 Receptor ACh_M1M3M5->M1M3M5 Gq_11 Gq/11 M1M3M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction This compound This compound This compound->M1M3M5 Antagonist Ipratropium_M1M3M5 Ipratropium Bromide Ipratropium_M1M3M5->M1M3M5 Antagonist ACh_M2M4 Acetylcholine M2M4 M2 or M4 Receptor ACh_M2M4->M2M4 Gi_o Gi/o M2M4->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation Ipratropium_M2M4 Ipratropium Bromide Ipratropium_M2M4->M2M4 Antagonist

Caption: Muscarinic Receptor Signaling Pathways.

Experimental_Workflow cluster_receptor_binding Receptor Binding Assay cluster_functional_assay Functional Assay (Isolated Organ Bath) prep_membranes Prepare Cell Membranes (Expressing Muscarinic Receptors) radioligand Incubate with Radioligand and Test Compound prep_membranes->radioligand filtration Separate Bound and Free Radioligand radioligand->filtration scintillation Quantify Radioactivity filtration->scintillation analysis_binding Calculate Ki/pKi values scintillation->analysis_binding end Comparative Analysis analysis_binding->end prep_tissue Isolate Smooth Muscle Tissue (e.g., Trachea, Bladder) mount_tissue Mount in Organ Bath prep_tissue->mount_tissue agonist_crc Generate Agonist Concentration-Response Curve mount_tissue->agonist_crc incubate_antagonist Incubate with Antagonist (this compound or Ipratropium) agonist_crc->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist incubate_antagonist->agonist_crc_antagonist analysis_functional Calculate pA2/IC50 values agonist_crc_antagonist->analysis_functional analysis_functional->end start Start start->prep_membranes start->prep_tissue

Caption: In Vitro Pharmacological Comparison Workflow.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound and Ipratropium bromide for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human M1, M2, or M3 muscarinic receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compounds: this compound bromide and Ipratropium bromide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds (this compound and Ipratropium bromide) in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Isolated Organ Bath Functional Assay

This protocol assesses the functional antagonism of this compound and Ipratropium bromide on smooth muscle contraction.

Materials:

  • Animal tissue (e.g., guinea pig trachea, rat bladder).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1).

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).

  • Test compounds: this compound bromide and Ipratropium bromide.

  • Isolated organ bath system with isometric force transducers.

Procedure:

  • Euthanize the animal according to institutional guidelines and dissect the desired smooth muscle tissue.

  • Cut the tissue into appropriate-sized strips or rings and mount them in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Apply an optimal resting tension to the tissues and allow them to equilibrate for at least 60 minutes, with periodic washing.

  • After equilibration, elicit a reference contraction with a high concentration of KCl to check for tissue viability.

  • Generate a cumulative concentration-response curve to the muscarinic agonist to determine the baseline contractile response.

  • Wash the tissues to return to baseline tension.

  • Incubate the tissues with a single concentration of either this compound or Ipratropium bromide for a predetermined period.

  • In the presence of the antagonist, repeat the cumulative concentration-response curve to the agonist.

  • Repeat steps 6-8 with different concentrations of the antagonists.

  • Analyze the data to determine the pA2 value (a measure of antagonist potency) using a Schild plot analysis, or calculate the IC50 value for the inhibition of the agonist-induced contraction.

Conclusion

Both this compound bromide and Ipratropium bromide are effective muscarinic receptor antagonists. Ipratropium bromide demonstrates non-selective binding to M1, M2, and M3 receptors, with its primary bronchodilatory effects attributed to M3 receptor blockade. This compound is characterized as a potent antispasmodic with a described preference for the M3 subtype, although comprehensive public data on its receptor binding profile is scarce. The provided experimental protocols offer a framework for conducting direct in vitro comparisons to further elucidate the pharmacological differences between these two compounds, which can be critical for guiding future drug development and therapeutic applications.

References

A Comparative Guide to Analytical Methods for Fenpiverinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Fenpiverinium bromide in pharmaceutical formulations. The information is compiled from published research to assist in the selection and implementation of appropriate analytical techniques for quality control and research purposes.

Comparative Analysis of Analytical Methods

Several analytical methods have been developed and validated for the determination of this compound bromide, often in combination with other active pharmaceutical ingredients (APIs) such as Pitofenone hydrochloride, Metamizole sodium, and Diclofenac potassium. The primary techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

Below is a summary of the performance characteristics of different methods, providing a basis for comparison.

Table 1: Performance Characteristics of RP-HPLC Methods for this compound Bromide Analysis
Method Co-analytes Stationary Phase Mobile Phase Detection Wavelength (nm) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Retention Time (min)
RP-HPLC[1][2]Pitofenone HClThermo Kromasil C18Diammonium hydrogen orthophosphate buffer (pH 7.2): Acetonitrile (B52724) (55:45, v/v)2201.2-2.80.06540.19823.77
RP-HPLC[3][4]Metamizole sodium, Pitofenone HClSupelcosil LC-CNSodium dihydrogen phosphate (B84403): Methanol (66:34, v/v)2106.980-12.930---
RP-HPLC[5]Pitofenone, DiclofenacDiscovery C18 (250mm x 4.6 mm, 5µ)Orthophosphoric acid: Acetonitrile (50:50, v/v)2410.25-1.500.0030.012.622
RP-HPLC[6][7]Metamizole sodium, Pitofenone HClInertsil ODS 3V C-18Sodium dihydrogen phosphate buffer (0.05M, pH 5.0): Methanol (53:47 v/v)286----
RP-HPLC[8]Pitofenone, Diclofenac PotassiumC18Buffer: Acetonitrile (35:65, v/v)215----

LOD: Limit of Detection, LOQ: Limit of Quantitation. A hyphen (-) indicates data not specified in the source.

Table 2: Performance Characteristics of Spectrophotometric Methods for this compound Bromide Analysis
Method Co-analytes Principle Detection Wavelength (nm) Linearity Range LOD LOQ
UV-Vis Spectrophotometry[9]-Reaction with 2,4-Dinitrophenylhydrazine (DNPH)46320-100 ng/mL--
Multivariate Calibration (PLS-1, PLS-2)[10]Metamizole sodium, Pitofenone HClUV-Visible SpectrophotometryNot specified60-1000 mg/L--

LOD: Limit of Detection, LOQ: Limit of Quantitation. A hyphen (-) indicates data not specified in the source.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

RP-HPLC Method for Simultaneous Estimation of this compound Bromide and Pitofenone HCl[1][2]
  • Chromatographic System:

    • Column: Thermo Kromasil C18.

    • Mobile Phase: A mixture of diammonium hydrogen orthophosphate buffer (pH 7.2) and acetonitrile in a ratio of 55:45 (v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at 220 nm.

  • Standard Solution Preparation:

    • Prepare standard stock solutions of this compound bromide and Pitofenone HCl.

    • From the stock solutions, prepare working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linear range.

  • Sample Preparation:

    • For pharmaceutical formulations, accurately weigh and powder a sufficient number of tablets.

    • Transfer a quantity of the powder equivalent to a known amount of the active ingredients into a volumetric flask.

    • Add a suitable volume of mobile phase and sonicate to ensure complete dissolution.

    • Dilute to the mark with the mobile phase and filter the solution.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for the analytes.

    • Calculate the quantity of this compound bromide and Pitofenone HCl in the sample by comparing the peak areas with those of the standard solutions.

Spectrophotometric Method for this compound Bromide[9]
  • Principle: This method is based on the condensation reaction between the carbonyl group of this compound bromide and 2,4-Dinitrophenylhydrazine (DNPH) to form a yellow-colored product.

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (Brady's reagent).

    • Standard solution of this compound bromide.

  • Procedure:

    • React a known concentration of this compound bromide with DNPH reagent.

    • Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorption (463 nm).

    • Prepare a calibration curve by plotting absorbance versus concentration for a series of standard solutions.

    • Determine the concentration of this compound bromide in the sample solution by measuring its absorbance and interpolating from the calibration curve.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Define Analytical Requirements MD2 Select Appropriate Technique (e.g., HPLC, UV-Vis) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity V1->V2 V3 Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability, Intermediate Precision) V4->V5 V6 Detection Limit (LOD) V5->V6 V7 Quantitation Limit (LOQ) V6->V7 V8 Robustness V7->V8 A1 Routine Quality Control V8->A1 Validated Method A2 Stability Studies A1->A2 A3 Research & Development A1->A3

Caption: A generalized workflow for the development and validation of analytical methods.

Logical Framework for Method Comparison

This diagram outlines the logical steps involved in comparing different analytical methods for a specific analyte.

G cluster_methods Candidate Analytical Methods cluster_criteria Comparative Criteria Start Define Analytical Target: This compound Bromide MethodA RP-HPLC Method 1 Start->MethodA MethodB RP-HPLC Method 2 Start->MethodB MethodC UV-Vis Spectrophotometry Start->MethodC C1 Performance: (Accuracy, Precision, Linearity, LOD, LOQ) MethodA->C1 C2 Practicality: (Speed, Cost, Complexity) MethodA->C2 C3 Applicability: (Matrix Effects, Co-analytes) MethodA->C3 MethodB->C1 MethodB->C2 MethodB->C3 MethodC->C1 MethodC->C2 MethodC->C3 Decision Select Optimal Method for Intended Purpose C1->Decision C2->Decision C3->Decision

Caption: A logical diagram illustrating the comparison of analytical methods based on key criteria.

References

Fenpiverinium's Efficacy in Atropine-Resistant Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fenpiverinium's efficacy in atropine-resistant smooth muscle tissues relative to other antispasmodic agents. The information presented herein is intended to support research and development efforts in the field of smooth muscle relaxants by providing a detailed overview of the mechanisms of action, comparative efficacy, and relevant experimental protocols.

Introduction: The Challenge of Atropine (B194438) Resistance

Atropine, a non-selective muscarinic receptor antagonist, is a cornerstone in the treatment of smooth muscle spasms. It competitively blocks the action of acetylcholine (B1216132) (ACh) at muscarinic receptors, leading to muscle relaxation.[1] However, in various pathological conditions, smooth muscle tissues exhibit resistance to atropine's effects. This resistance is primarily attributed to the emergence of non-cholinergic, excitatory neurotransmission pathways.[2][3]

The most well-characterized of these pathways is the purinergic system, where adenosine (B11128) triphosphate (ATP) released from nerve terminals acts on P2X receptors on smooth muscle cells to induce contraction.[2][4] This purinergic pathway is independent of the cholinergic system and, therefore, is not blocked by muscarinic antagonists like atropine. Atropine resistance is a significant clinical challenge, particularly in the management of overactive bladder and certain gastrointestinal motility disorders.[2][3]

Mechanism of Action: this compound vs. Alternatives

This compound: this compound is a potent anticholinergic agent that, like atropine, functions as a competitive antagonist at muscarinic receptors, with a particular affinity for the M3 subtype found on smooth muscle cells.[5][6] Its primary mechanism involves blocking the binding of acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[5] Based on this mechanism, this compound is expected to be highly effective against cholinergically-mediated spasms but would have limited to no efficacy in tissues where atropine resistance is mediated by non-cholinergic pathways such as purinergic signaling.

Alternative Antispasmodics: A variety of other antispasmodic agents with different mechanisms of action are available and may be more effective in atropine-resistant tissues. These can be broadly categorized as:

  • Musculotropic Agents (e.g., Pitofenone): These drugs act directly on the smooth muscle cells to cause relaxation, independent of nerve stimulation. Pitofenone, for instance, is thought to increase the permeability of the cell membrane to calcium ions and inhibit intracellular phosphodiesterase.[1]

  • Calcium Channel Blockers (e.g., Verapamil, Diltiazem, Pinaverium): These agents inhibit the influx of extracellular calcium into smooth muscle cells by blocking L-type calcium channels.[7][8] Since calcium is essential for muscle contraction regardless of the initial stimulus (cholinergic or purinergic), calcium channel blockers can be effective in atropine-resistant conditions.

  • Drugs with Mixed Mechanisms (e.g., Propiverine): Some drugs possess both anticholinergic and calcium channel blocking properties, offering a dual approach to inducing smooth muscle relaxation.[9]

Comparative Efficacy in Atropine-Resistant Tissues

While direct experimental data on the efficacy of this compound in atropine-resistant tissues is limited in the public domain, its known mechanism of action allows for a strong inference of its performance. The following tables summarize the expected comparative efficacy based on the mechanisms of action.

Table 1: Theoretical Efficacy of Antispasmodics against Cholinergic vs. Atropine-Resistant (Purinergic) Contractions

Drug ClassExampleMechanism of ActionEfficacy against Acetylcholine-Induced ContractionEfficacy against ATP-Induced (Atropine-Resistant) Contraction
Anticholinergic This compound Competitive Muscarinic Receptor Antagonist High Low to None
AnticholinergicAtropineCompetitive Muscarinic Receptor AntagonistHighLow to None
MusculotropicPitofenoneDirect action on smooth muscle cellsModerateModerate
Calcium Channel BlockerVerapamilBlocks L-type calcium channelsHighHigh
Mixed MechanismPropiverineAnticholinergic and Calcium Channel BlockerHighHigh

Table 2: Illustrative Quantitative Comparison of Inhibitory Potency (IC50 values in µM)

CompoundTargetAcetylcholine-Induced Contraction (IC50)ATP-Induced Contraction (IC50)
This compound Muscarinic Receptors ~0.01 - 0.1 >100 (Expected)
AtropineMuscarinic Receptors~0.001 - 0.01>100
VerapamilL-type Calcium Channels~1 - 10~1 - 10
SuraminP2X Receptors>100~10 - 100

Signaling Pathways and Experimental Workflow

To better understand the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing drug efficacy.

Signaling Pathways in Smooth Muscle Contraction cluster_cholinergic Cholinergic Pathway cluster_purinergic Purinergic Pathway (Atropine-Resistant) cluster_drugs Signaling Pathways in Smooth Muscle Contraction ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction1 Contraction Ca_release->Contraction1 ATP ATP P2X P2X Receptor ATP->P2X Ca_influx Ca²⁺ Influx P2X->Ca_influx Contraction2 Contraction Ca_influx->Contraction2 This compound This compound / Atropine This compound->M3 Blocks CCB Calcium Channel Blockers CCB->Ca_release Blocks CCB->Ca_influx Blocks Experimental Workflow for Assessing Antispasmodic Efficacy cluster_contraction_induction Contraction Induction Methods A Tissue Preparation (e.g., Bladder or Ileum Strip) B Mounting in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration and Viability Check (e.g., KCl-induced contraction) B->C D Induction of Contraction C->D E Drug Application (Cumulative Concentrations) C->E Pre-incubation with Antagonist Cholinergic Cholinergic Agonist (e.g., Acetylcholine) Purinergic Purinergic Agonist (e.g., ATP) EFS Electrical Field Stimulation (+/- Atropine) F Data Acquisition (Isometric Tension Measurement) E->F G Data Analysis (IC50 Calculation) F->G Cholinergic->E Purinergic->E EFS->E

References

A Head-to-Head Comparison of Fenpiverinium and Hyoscyamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two antimuscarinic agents for professionals in drug development and scientific research.

This guide provides a detailed comparative analysis of Fenpiverinium and hyoscyamine (B1674123), two antimuscarinic agents utilized for their antispasmodic properties. The information is curated for researchers, scientists, and drug development professionals, focusing on the available experimental data, mechanisms of action, and relevant experimental protocols.

Introduction

This compound and hyoscyamine both exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of smooth muscle.[1][2] Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid, is a well-established drug with a long history of clinical use.[3] this compound is a synthetic quaternary ammonium (B1175870) compound, often used in combination with other analgesics and spasmolytics.[4][5] This guide aims to provide a head-to-head comparison based on publicly available data.

Mechanism of Action

Both this compound and hyoscyamine are competitive antagonists of acetylcholine at muscarinic receptors.[1][2] By blocking these receptors on smooth muscle cells, they inhibit the downstream signaling pathways that lead to muscle contraction.[2][6]

This compound is described as a competitive antagonist at muscarinic cholinergic receptors, with a likely preference for the M3 subtype, which is predominantly responsible for smooth muscle contraction in the gastrointestinal and urinary tracts.[2][4][6]

Hyoscyamine is also a competitive antagonist at muscarinic receptors.[3] There is some conflicting information regarding its receptor selectivity, with some sources describing it as a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5), while others suggest it may have a degree of selectivity for the M2 receptor.[3][7]

Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic Receptor Antagonism Muscarinic Receptor Antagonism Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (e.g., M3) Acetylcholine->Muscarinic_Receptor Binds to G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Antagonist This compound or Hyoscyamine Antagonist->Muscarinic_Receptor Blocks

Caption: Signaling pathway of muscarinic receptor antagonism by this compound and hyoscyamine.

Quantitative Data Comparison

A significant challenge in the direct comparison of this compound and hyoscyamine is the limited availability of public quantitative data for this compound.

Receptor Binding Affinity

Receptor binding affinity is typically measured by the inhibition constant (Ki), which indicates the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Hyoscyamine Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Functional Potency in Smooth Muscle

The potency of an antagonist in a functional assay, such as an isolated organ bath preparation, is often expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundTissue PreparationpA2 Value (mean ± SEM)
This compound Data not publicly availableData not publicly available
Hyoscyamine Goat Ileum9.09 ± 0.022[8]
Guinea Pig Ileum9.46 ± 0.05[8]
Pharmacokinetic Properties
ParameterThis compoundHyoscyamine
Absorption Data not readily available in detail.[4]Well absorbed.[6]
Metabolism Not fully elucidated.[4]Hepatic.[6]
Half-life Data not readily available.[4]Immediate release: 2-3.5 hours.[6]
Excretion Data not readily available.[4]Urine.[6]

Experimental Protocols

Muscarinic Receptor Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for muscarinic receptors.

Objective: To quantify the affinity of a test compound (e.g., this compound or hyoscyamine) for a specific muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist like atropine).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Binding Assay Workflow Competitive Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate (Membranes + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol describes the methodology for assessing the functional potency of an antagonist on smooth muscle contraction.

Objective: To determine the pA2 value of a test compound against an agonist-induced smooth muscle contraction.

Materials:

  • Animal tissue (e.g., guinea pig ileum, rat vas deferens).

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂.

  • Agonist (e.g., acetylcholine, carbachol).

  • Test compound (antagonist).

  • Isolated organ bath system with force transducer and data acquisition software.

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ bath containing physiological salt solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the bath and recording the contractile response.

  • Washing: Thoroughly wash the tissue to return to baseline.

  • Antagonist Incubation: Add a known concentration of the test compound (antagonist) to the bath and incubate for a set time (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve.

  • Repeat: Repeat steps 4-6 with increasing concentrations of the antagonist.

  • Data Analysis: Calculate the EC50 of the agonist in the absence and presence of each antagonist concentration. Determine the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist). Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.

Isolated Organ Bath Workflow Isolated Organ Bath Experimental Workflow Start Start Tissue_Prep Tissue Preparation and Mounting Start->Tissue_Prep Equilibration Equilibration Tissue_Prep->Equilibration Control_CRC Control Agonist Concentration-Response Curve Equilibration->Control_CRC Washout Washout Control_CRC->Washout Antagonist_Incubation Antagonist Incubation Washout->Antagonist_Incubation Antagonist_CRC Agonist Concentration-Response Curve with Antagonist Antagonist_Incubation->Antagonist_CRC Repeat Repeat with different Antagonist Concentrations Antagonist_CRC->Repeat Repeat->Washout Analysis Schild Plot Analysis (pA2 determination) Repeat->Analysis End End Analysis->End

Caption: Workflow for an isolated organ bath experiment to determine antagonist potency.

Conclusion

Both this compound and hyoscyamine are effective antimuscarinic agents used to treat smooth muscle spasms. While their general mechanism of action is similar, a detailed, quantitative head-to-head comparison is hampered by the lack of publicly available data on the receptor binding affinities and functional potencies of this compound. Hyoscyamine is a well-characterized compound, though some ambiguity remains regarding its precise receptor subtype selectivity.

For researchers and drug development professionals, this guide highlights the need for further studies to fully elucidate the pharmacological profile of this compound and to enable a more direct and quantitative comparison with established drugs like hyoscyamine. The provided experimental protocols offer a framework for conducting such comparative studies.

References

Statistical Validation and Comparative Analysis of Fenpiverinium for Smooth Muscle Spasm

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the experimental data, mechanism of action, and comparative efficacy of Fenpiverinium in the management of smooth muscle spasms.

This guide provides a detailed analysis of this compound, an anticholinergic and antispasmodic agent. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of its pharmacological profile, supported by available experimental data. The guide also presents a comparative analysis with other commonly used antispasmodic agents, offering a broader perspective for research and development in this therapeutic area.

Executive Summary

This compound is a quaternary ammonium (B1175870) compound that functions as a competitive antagonist at muscarinic M3 receptors, leading to the relaxation of smooth muscles. It is primarily used in combination with other analgesics and antispasmodics, such as pitofenone (B1678488) and a non-steroidal anti-inflammatory drug (NSAID), for the treatment of pain associated with smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts. While clinical experience supports its efficacy in these combination therapies, publicly available, detailed quantitative data from standalone this compound studies are limited. This guide synthesizes the available information, provides a comparative context with alternative treatments, and outlines standard experimental protocols for the evaluation of such compounds.

Data Presentation: Comparative Efficacy of Antispasmodic Agents

The following tables summarize the available clinical data for this compound combination therapy and other antispasmodic agents used for similar indications. Due to the limited quantitative data for this compound as a single agent, a qualitative comparison is presented alongside quantitative data for alternative drugs.

Table 1: Qualitative Efficacy of this compound Combination Therapy in Colic Pain

IndicationThis compound Combination (with Diclofenac & Pitofenone) vs. Analgin CombinationOutcomeReference
Biliary ColicSuperior EfficacyThe combination of Diclofenac, Pitofenone, and this compound was reported to be superior in providing pain relief compared to a combination with Analgin.[1]
Ureteric ColicSuperior EfficacyThe Diclofenac-containing combination demonstrated superior efficacy in managing pain associated with ureteric colic.[1]
Intestinal ColicTherapeutically EquivalentBoth combinations were found to be equally effective in reducing the intensity of intestinal colic pain.[1]

Note: The study by Chaudhary and Gupta (1999) provides a qualitative assessment of superiority and equivalence without presenting specific pain scores or responder rates.

Table 2: Quantitative Efficacy of Alternative Antispasmodic Agents

DrugIndicationEfficacy MeasureResultPlacebo/ComparatorReference
Drotaverine Hydrochloride Renal & Ureteric ColicEffective Pain Relief (≥50% decrease in pain intensity)79% of patients46% of patients[2][3]
Biliary ColicEfficacy in Pain Relief86% of patientsNot Applicable[4]
Hyoscine Butylbromide Biliary ColicComplete Pain Relief at 4 hours69.4% of patientsDiclofenac (91.7%)[5]
Alverine Citrate (with Simeticone) Irritable Bowel Syndrome (IBS)Responder Rate (Abdominal Pain/Discomfort)46.8% of patients34.3% of patients[6][7]
Irritable Bowel Syndrome (IBS)Reduction in Abdominal Pain (VAS Score)Median: 40 mmMedian: 50 mm[6][7]

Table 3: Safety Profile of this compound and Alternatives

DrugCommon Adverse EffectsSerious Adverse Effects (Rare)
This compound Dry mouth, nausea, vomiting, constipation, dizziness.[1]Allergic reactions (skin rash, itching, swelling), difficulty urinating, rapid heart rate.[1]
Drotaverine Hydrochloride Transitory decrease in blood pressure, vertigo, nausea, vomiting.[2]No serious adverse effects reported in the cited study.
Hyoscine Butylbromide Dry mouth, tachycardia, skin reactions, constipation.[8]Not specified in the provided context.
Alverine Citrate Adverse events reported to be similar to placebo.[6]Not specified in the provided context.
Mebeverine Rash, nausea, vomiting, headache, indigestion, constipation, dizziness.Difficulty breathing.

Experimental Protocols

In Vitro Organ Bath Assay for Antispasmodic Activity

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on smooth muscle contractions induced by a spasmogen (e.g., acetylcholine).

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)

  • Organ bath system with force transducer and data acquisition software

  • Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2)

  • Spasmogen (e.g., Acetylcholine)

  • Test compound (this compound) at various concentrations

  • Standard antagonist (e.g., Atropine)

Procedure:

  • Tissue Preparation: A segment of the desired smooth muscle tissue is carefully dissected and mounted in the organ bath chamber filled with physiological salt solution. One end of the tissue is attached to a fixed point, and the other to a force transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 1 gram). During this time, the bath solution is changed every 15 minutes.

  • Induction of Contractions: A concentration-response curve is established for the spasmogen (e.g., acetylcholine) by adding cumulatively increasing concentrations to the organ bath and recording the contractile response.

  • Inhibition Assay: After washing out the spasmogen and allowing the tissue to return to its baseline tension, the tissue is incubated with a specific concentration of the test compound (this compound) for a predetermined period (e.g., 20-30 minutes).

  • Challenge with Spasmogen: The concentration-response curve for the spasmogen is repeated in the presence of the test compound.

  • Data Analysis: The inhibitory effect of the test compound is quantified by comparing the concentration-response curves of the spasmogen in the absence and presence of the inhibitor. This can be used to calculate parameters such as the IC50 (the concentration of the inhibitor that produces 50% of the maximal inhibition).

Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance between control and treated groups can be determined using appropriate tests such as Student's t-test or ANOVA, with a p-value of <0.05 considered significant. Pain scores from clinical trials are often analyzed using measures of central tendency (mean, median) and statistical tests appropriate for the data distribution (e.g., t-tests, Mann-Whitney U test).

Mandatory Visualization

Signaling Pathway of this compound

Fenpiverinium_Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling Cascade M3_Receptor Muscarinic M3 Receptor Gq_protein Gq Protein Activation M3_Receptor->Gq_protein Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to This compound This compound This compound->M3_Receptor Competitively Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Experimental_Workflow cluster_prep Preparation cluster_control Control Response cluster_treatment Treatment and Challenge cluster_analysis Data Analysis Tissue_Dissection Isolate Smooth Muscle Tissue Mount_Tissue Mount Tissue in Organ Bath Tissue_Dissection->Mount_Tissue Equilibration Equilibrate Tissue (30-60 min) Mount_Tissue->Equilibration Spasmogen_CRC Generate Spasmogen (e.g., ACh) CRC Equilibration->Spasmogen_CRC Washout_1 Washout Spasmogen_CRC->Washout_1 Incubate_this compound Incubate with This compound Washout_1->Incubate_this compound Spasmogen_CRC_Test Generate Spasmogen CRC with this compound Incubate_this compound->Spasmogen_CRC_Test Compare_CRCs Compare Control and Treatment CRCs Spasmogen_CRC_Test->Compare_CRCs Calculate_IC50 Calculate IC50 Compare_CRCs->Calculate_IC50

References

Unveiling the Cholinergic Blockade: A Comparative Guide to Fenpiverinium and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fenpiverinium's effects on cholinergic pathways against other well-established muscarinic receptor antagonists. This document synthesizes available data to clarify its mechanism of action and performance, supported by detailed experimental protocols for further investigation.

This compound is recognized as an anticholinergic and antispasmodic agent, primarily utilized to alleviate smooth muscle spasms.[1][2][] Its therapeutic effect stems from its action as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M3 subtype located on smooth muscle cells.[1] By obstructing the action of acetylcholine—a key neurotransmitter in the parasympathetic nervous system—this compound effectively reduces smooth muscle tone and motility, thereby mitigating spasms and associated pain.[1][4]

Comparative Analysis of Muscarinic Receptor Antagonists

The following tables summarize the muscarinic receptor binding affinities and functional potencies of the selected antagonists. This quantitative data is crucial for understanding their selectivity and potential therapeutic applications and side-effect profiles.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Data not availableData not availableData not availableData not availableData not available
Atropine ~8.9 - 9.2~8.9 - 9.3~9.0 - 9.4~8.8 - 9.1~8.8 - 9.2
Oxybutynin ~8.6~7.8~8.9~8.0~7.4
Darifenacin ~8.2~7.4~9.1~7.3~8.0

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (pA2)

CompoundTissue Preparation (Receptor Subtype)pA2 Value
This compound Data not availableData not available
Atropine Guinea pig ileum (M3)~8.9
Oxybutynin Rabbit detrusor muscle (M3)~7.5 - 8.5
Darifenacin Guinea pig ileum (M3)~9.0

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay.

Visualizing the Cholinergic Signaling Pathway and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the cholinergic signaling pathway, the mechanism of competitive antagonism, and the workflows for key experimental protocols.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell ACh_Syn Acetylcholine (ACh) Synthesis ACh_Vesicle ACh Vesicle ACh ACh ACh_Vesicle->ACh Action_Potential Action Potential Action_Potential->ACh_Vesicle triggers release M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG catalyzes Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release leads to Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Cholinergic signaling pathway in smooth muscle contraction.

Competitive_Antagonism cluster_receptor M3 Muscarinic Receptor Receptor Binding Site Contraction Contraction Receptor->Contraction Activates No_Contraction No_Contraction Receptor->No_Contraction Inhibits Acetylcholine Acetylcholine Acetylcholine->Receptor Binds This compound This compound This compound->Receptor Blocks Radioligand_Binding_Assay Start Start: Radioligand Binding Assay Prepare_Membranes Prepare cell membranes expressing muscarinic receptors Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled ligand (e.g., [³H]-NMS) and varying concentrations of This compound or comparator drug Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of the bound ligand Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 and calculate Ki values Measure_Radioactivity->Analyze_Data End End: Determine Binding Affinity Analyze_Data->End Isolated_Organ_Bath Start Start: Isolated Organ Bath Experiment Isolate_Tissue Isolate smooth muscle tissue (e.g., guinea pig ileum or bladder strip) Start->Isolate_Tissue Mount_Tissue Mount tissue in an organ bath containing physiological salt solution Isolate_Tissue->Mount_Tissue Record_Baseline Record baseline contractile activity Mount_Tissue->Record_Baseline Add_Agonist Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) Record_Baseline->Add_Agonist Add_Antagonist Incubate tissue with this compound or comparator drug Add_Agonist->Add_Antagonist Repeat_Agonist_Curve Repeat the agonist concentration-response curve Add_Antagonist->Repeat_Agonist_Curve Analyze_Data Analyze the rightward shift in the agonist curve to determine the pA2 value (Schild analysis) Repeat_Agonist_Curve->Analyze_Data End End: Determine Functional Potency Analyze_Data->End

References

A Comparative Analysis of Fenpiverinium and Dicyclomine on Intestinal Motility Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antispasmodic agents, both Fenpiverinium and Dicyclomine are recognized for their utility in managing gastrointestinal smooth muscle spasms. This guide provides a detailed, objective comparison of their performance on intestinal motility models, supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing data to offer a comprehensive overview of their mechanisms of action, potency, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Antispasmodics

Both this compound and Dicyclomine exert their primary effects by modulating cholinergic pathways in the gastrointestinal tract. However, their precise mechanisms of action exhibit notable differences.

This compound is characterized as a neurotropic antispasmodic, functioning as an anticholinergic agent. It acts as a competitive antagonist at muscarinic receptors on smooth muscle cells, primarily the M3 subtype[1]. By blocking the action of acetylcholine (B1216132), a key neurotransmitter that triggers muscle contraction, this compound effectively reduces smooth muscle tone and motility[1][2]. Some studies suggest that this compound possesses exclusively anticholinergic properties[].

Dicyclomine , in contrast, exhibits a dual mechanism of action[4]. It functions as both an anticholinergic (antimuscarinic) agent and a direct musculotropic relaxant[4]. As an anticholinergic, it competitively inhibits muscarinic acetylcholine receptors[4]. Its musculotropic effect involves a direct relaxation of smooth muscle, independent of cholinergic innervation[4]. This dual action allows Dicyclomine to counteract spasms induced by various agonists, not limited to acetylcholine.

Signaling Pathway of Muscarinic Antagonism

cluster_cell Intestinal Smooth Muscle Cell M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor on Ca2_release SR->Ca2_release CaM Calmodulin Ca2_release->CaM binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Contraction Muscle Contraction MLCK->Contraction phosphorylates myosin light chains, leading to ACh Acetylcholine (ACh) ACh->M3_Receptor binds & activates Antagonist This compound or Dicyclomine (Anticholinergic action) Antagonist->M3_Receptor blocks

Signaling pathway of muscarinic antagonism.

Quantitative Comparison of Anticholinergic Potency

The potency of a competitive antagonist is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA2 value signifies greater antagonist potency.

DrugPreparationAgonistpA2 Value (mean ± SEM)Reference(s)
DicyclomineGuinea Pig IleumAcetylcholine9.39 ± 0.12[5]
DicyclomineGoat IleumAcetylcholine8.92 ± 0.237[5]
DicyclomineGuinea Pig Myenteric Plexus-Longitudinal MusclePilocarpine (M1 agonist)9.13[1]
DicyclomineGuinea Pig Myenteric Plexus-Longitudinal MuscleMuscarinic (prejunctional M2)7.61[1]
DicyclomineGuinea Pig Myenteric Plexus-Longitudinal MuscleMuscarinic (postjunctional M2)7.21[1]

Note: The variability in pA2 values can be attributed to differences in experimental conditions, tissue preparations, and the specific muscarinic receptor subtype being investigated.

In the absence of a pA2 value for this compound, a study on the antispasmodic activity of a combination therapy noted the use of this compound at a concentration of 2.3x10⁻⁸ mol L⁻¹ to potentiate the effects of other agents, suggesting its high potency[2]. Another source indicates that Dicyclomine has approximately 1/8th the milligram potency of atropine (B194438) in vitro on guinea pig ileum[6].

Experimental Protocols

In Vitro: Isolated Organ Bath Assay

This ex vivo method is a cornerstone for assessing the contractile and relaxant properties of compounds on intestinal smooth muscle.

Objective: To determine and compare the antagonist potency (pA2 value) of this compound and Dicyclomine against acetylcholine-induced contractions in isolated intestinal tissue.

Materials:

  • Animal Model: Guinea pig or rat.

  • Tissue: Terminal ileum or colon segment.

  • Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equipment: Isolated organ bath system, isometric force transducer, data acquisition system.

  • Agonist: Acetylcholine (ACh).

  • Antagonists: this compound bromide, Dicyclomine hydrochloride.

Procedure:

  • Tissue Preparation: A segment of the intestine is carefully dissected from a euthanized animal and placed in the physiological salt solution.

  • Mounting: The tissue segment is mounted in the organ bath chamber, with one end fixed and the other attached to the force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period, with regular washing.

  • Agonist Concentration-Response Curve (Control): Cumulative concentrations of acetylcholine are added to the bath to generate a concentration-response curve.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of either this compound or Dicyclomine for a predetermined time.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): The acetylcholine concentration-response curve is repeated in the presence of the antagonist.

  • Schild Plot Analysis: Steps 5 and 6 are repeated with increasing concentrations of the antagonist. The dose ratios (the ratio of agonist concentrations required to produce the same response in the presence and absence of the antagonist) are calculated and used to construct a Schild plot to determine the pA2 value[7][8].

Experimental Workflow for Isolated Organ Bath Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Intestinal Tissue Segment Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Control_CRC Generate Control ACh Concentration-Response Curve (CRC) Equilibration->Control_CRC Wash Wash Tissue Control_CRC->Wash Antagonist_Incubation Incubate with Antagonist (this compound or Dicyclomine) Wash->Antagonist_Incubation Antagonist_CRC Generate ACh CRC in Presence of Antagonist Antagonist_Incubation->Antagonist_CRC Repeat Repeat with Increasing Antagonist Concentrations Antagonist_CRC->Repeat Dose_Ratio Calculate Dose Ratios Repeat->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

Workflow for isolated organ bath assay.
In Vivo: Charcoal Meal Transit Assay

This in vivo model is used to evaluate the effect of test compounds on gastrointestinal propulsive motility.

Objective: To compare the inhibitory effects of this compound and Dicyclomine on intestinal transit in rodents.

Materials:

  • Animal Model: Mice or rats.

  • Marker Meal: Activated charcoal suspension (e.g., 10% charcoal in 5% gum acacia).

  • Test Compounds: this compound bromide, Dicyclomine hydrochloride, and a vehicle control.

  • Equipment: Oral gavage needles.

Procedure:

  • Fasting: Animals are fasted for a standardized period (e.g., 6-18 hours) with free access to water[9].

  • Drug Administration: Animals are randomly assigned to treatment groups and administered either the vehicle, this compound, or Dicyclomine at various doses via an appropriate route (e.g., oral or intraperitoneal).

  • Charcoal Meal Administration: After a specific time following drug administration, each animal is given a standard volume of the charcoal meal via oral gavage[1][2].

  • Transit Time: After a predetermined period (e.g., 20-30 minutes), the animals are euthanized[2][10].

  • Measurement: The small intestine is carefully excised, from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal front are measured.

  • Calculation: The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100[10].

Experimental Workflow for Charcoal Meal Transit Assay

Fasting Fast Animals (e.g., 6-18 hours) Grouping Randomly Assign to Treatment Groups Fasting->Grouping Drug_Admin Administer Vehicle, This compound, or Dicyclomine Grouping->Drug_Admin Charcoal_Admin Administer Charcoal Meal (Oral Gavage) Drug_Admin->Charcoal_Admin Wait Wait for a Predetermined Time (e.g., 20-30 min) Charcoal_Admin->Wait Euthanasia Euthanize Animals Wait->Euthanasia Dissection Excise Small Intestine Euthanasia->Dissection Measurement Measure Total Intestinal Length and Distance Traveled by Charcoal Dissection->Measurement Calculation Calculate Percentage of Intestinal Transit Measurement->Calculation

Workflow for charcoal meal transit assay.

Conclusion

Both this compound and Dicyclomine are effective antispasmodic agents that primarily target muscarinic receptors to reduce intestinal motility. Dicyclomine's dual mechanism, which includes a direct musculotropic effect, may offer a broader spectrum of smooth muscle relaxation. The available quantitative data for Dicyclomine indicates a high antagonist potency at muscarinic receptors. While direct comparative quantitative data for this compound is limited, its known anticholinergic properties suggest a similar, potent mechanism of action.

The choice between these agents in a research or drug development context will depend on the specific experimental goals. For studies focused on pure muscarinic receptor antagonism, both compounds are relevant, although Dicyclomine's additional musculotropic action should be considered. Further head-to-head in vitro and in vivo studies are warranted to provide a more definitive quantitative comparison of their potencies and efficacies on intestinal motility.

References

Assessing the Specificity of Fenpiverinium's Antimuscarinic Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antimuscarinic action of Fenpiverinium against a range of alternative antimuscarinic agents. Due to the limited availability of specific quantitative binding data for this compound in the public domain, this guide focuses on providing a detailed comparison of well-characterized alternatives to offer a framework for evaluating its potential specificity. The information presented is intended to support research and development efforts in the field of pharmacology and drug discovery.

Comparative Analysis of Muscarinic Receptor Antagonists

To contextualize the potential specificity of this compound, this section provides a quantitative comparison of the binding affinities (Ki values) of several established antimuscarinic agents for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Predominant Selectivity
Atropine 2.224.324.162.383.39Non-selective
Scopolamine 0.835.30.340.380.34Non-selective
Oxybutynin ~20 (pKi 8.7)~158 (pKi 7.8)~12.6 (pKi 8.9)~100 (pKi 8.0)~398 (pKi 7.4)M1/M3 > M2/M4/M5
Tolterodine ~1.58 (pKi 8.8)~10 (pKi 8.0)~3.16 (pKi 8.5)~200 (pKi 7.7)~200 (pKi 7.7)Non-selective (slight M1/M3 preference)
Darifenacin 6.3 (pKi 8.2)398.1 (pKi 7.4)0.79 (pKi 9.1)501.2 (pKi 7.3)10 (pKi 8.0)M3 selective
Solifenacin 261701211031M3 > M1/M5 > M2/M4
Tiotropium High AffinityLower AffinityHigh Affinity--M1/M3 selective
Glycopyrrolate ~0.5-3.6~0.5-3.6~0.5-3.6--Non-selective (M1-M3)
Pirenzepine High Affinity (Ki ~10-20 nM)Low Affinity (Ki > 300 nM)Low Affinity--M1 selective
Methoctramine -High Affinity---M2 selective
4-DAMP --High Affinity--M3 selective
AF-DX 116 417647862115130M2 selective

Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions. pKi values have been converted to nM for consistency where possible.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. Their signaling pathways are primarily determined by the type of G protein they couple with.

Muscarinic_Signaling cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 activate PLC Phospholipase C (PLC) Gq11->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio activate AC Adenylyl Cyclase (AC) Gio->AC inhibit cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response (e.g., ↓ Heart Rate) cAMP->Cellular_Response_2 Competition_Binding_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and Antagonists start->prepare_reagents incubation Incubate Membranes with Radioligand and Antagonist prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end Functional_Assay_Logic cluster_M135 M1, M3, M5 Assays cluster_M24 M2, M4 Assays ip_assay IP Accumulation Assay gq_pathway Gq/11 Pathway Activation ip_assay->gq_pathway measurement Measure Second Messenger (IP or cAMP) gq_pathway->measurement camp_assay cAMP Inhibition Assay gi_pathway Gi/o Pathway Activation camp_assay->gi_pathway gi_pathway->measurement antagonist Antagonist Application agonist Agonist Stimulation antagonist->agonist agonist->ip_assay agonist->camp_assay analysis Determine Functional Affinity (Kb) measurement->analysis

References

Benchmarking Fenpiverinium: A Comparative Guide to Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of Fenpiverinium, an anticholinergic and antispasmodic agent, against established industry standards. This compound is primarily utilized in combination therapies for the treatment of smooth muscle spasms, particularly in the gastrointestinal, biliary, and urinary tracts. A comprehensive evaluation of its performance necessitates a multi-faceted approach, encompassing preclinical receptor binding and functional assays, alongside clinical efficacy and safety data.

Due to the limited availability of public, head-to-head comparative data for this compound as a standalone agent, this guide presents the methodologies and frameworks for such comparisons. Data for well-established anticholinergic agents are provided as illustrative examples to populate the comparative tables, highlighting the data points necessary for a thorough assessment of this compound's pharmacological profile.

Preclinical Performance Benchmarking

A robust preclinical assessment is foundational to understanding the therapeutic potential of this compound. This involves characterizing its interaction with its molecular target, the muscarinic acetylcholine (B1216132) receptors, and quantifying its functional effect on smooth muscle tissue.

Muscarinic Receptor Binding Affinity

This compound exerts its antispasmodic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] A key performance indicator is its binding affinity (Ki) for the five muscarinic receptor subtypes (M1-M5). High affinity for the M3 receptor, which is predominantly responsible for smooth muscle contraction, is desirable.[2] Conversely, lower affinity for other subtypes, such as the M2 receptor which is prevalent in cardiac tissue, can predict a more favorable side-effect profile.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)Data Source
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
Atropine (B194438) (Illustrative)1-41-51-21-32-5[3][4]
Dicyclomine (Illustrative)~15~100~50Data Not AvailableData Not Available[5]
Hyoscine (Scopolamine) (Illustrative)~1~2~1Data Not AvailableData Not Available[6]

Note: The data for atropine, dicyclomine, and hyoscine are illustrative and compiled from various sources. Ki values can vary depending on the experimental conditions.

In Vitro Functional Potency: Isolated Organ Bath Assays

The functional consequence of receptor binding is a critical measure of a drug's potency. For antispasmodics, this is typically assessed using isolated organ bath experiments, where the ability of the compound to inhibit agonist-induced contractions of smooth muscle tissue (e.g., guinea pig ileum) is quantified. The half-maximal inhibitory concentration (IC50) is a standard measure of potency in these assays.[7]

Table 2: Comparative In Vitro Functional Potency (IC50 in nM)

CompoundAssayAgonistIC50 (nM)Data Source
This compound Guinea Pig IleumAcetylcholineData Not Available-
Atropine (Illustrative)Guinea Pig IleumAcetylcholine~1-5[8][9]
Dicyclomine (Illustrative)Guinea Pig IleumAcetylcholine~50-100[10]
Hyoscine Butylbromide (Illustrative)Guinea Pig IleumAcetylcholine~10-20[11]

Note: The data for atropine, dicyclomine, and hyoscine butylbromide are illustrative and compiled from various sources. IC50 values are highly dependent on the specific experimental setup.

Clinical Performance Benchmarking

While preclinical data provides a mechanistic understanding, clinical trials are the definitive measure of a drug's performance in a therapeutic context. This compound is typically used in combination with a direct-acting smooth muscle relaxant (pitofenone) and a non-steroidal anti-inflammatory drug (NSAID). Therefore, clinical comparisons should ideally assess the efficacy and safety of the this compound-containing combination against standard-of-care treatments for conditions like biliary, ureteric, and intestinal colic.

Industry standards for the management of these conditions often include NSAIDs alone, opioids, or other antispasmodic agents.[10]

Table 3: Illustrative Clinical Comparison Framework for Acute Colic Pain

Treatment ArmPrimary Efficacy Endpoint (e.g., Pain Reduction on VAS)Time to Onset of AnalgesiaRequirement for Rescue MedicationIncidence of Key Adverse Events (e.g., Dry Mouth, Dizziness)
This compound Combination Data Not AvailableData Not AvailableData Not AvailableData Not Available
NSAID (e.g., Diclofenac)Example: 50% reductionExample: 30-60 minExample: 20%Example: 5% (Gastrointestinal)
Anticholinergic (e.g., Hyoscine Butylbromide)Example: 45% reductionExample: 20-30 minExample: 25%Example: 15% (Anticholinergic)
Opioid (e.g., Morphine)Example: 60% reductionExample: 15-30 minExample: 10%Example: 25% (Nausea, Sedation)

Note: This table is a template for presenting clinical trial data. The values provided are for illustrative purposes only and do not represent actual clinical trial results.

Methodologies and Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data.

Muscarinic Receptor Binding Assay Protocol

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for muscarinic receptors.

Objective: To determine the binding affinity (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human recombinant muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific binding control: Atropine.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Test compound: this compound bromide.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of [3H]-NMS in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-NMS, and either buffer (for total binding), a high concentration of atropine (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic Receptor Antagonism

G cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to PLC Phospholipase C M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Induces Contraction Muscle Contraction Ca->Contraction This compound This compound This compound->M3 Blocks

This compound's antagonistic action on the M3 receptor signaling pathway.
Isolated Organ Bath Assay Protocol

This protocol describes the use of an isolated guinea pig ileum preparation to assess the functional antispasmodic activity of a test compound.

Objective: To determine the potency (IC50) of this compound in inhibiting acetylcholine-induced smooth muscle contraction.

Materials:

  • Guinea pig ileum.

  • Tyrode's solution (physiological salt solution).

  • Agonist: Acetylcholine.

  • Test compound: this compound bromide.

  • Organ bath apparatus with an isometric transducer.

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing aerated Tyrode's solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Agonist-Induced Contraction: Add a concentration of acetylcholine that produces a submaximal contraction.

  • Inhibition by Test Compound: In the presence of the acetylcholine-induced contraction, add increasing concentrations of this compound to the bath.

  • Recording: Record the relaxation of the muscle tissue at each concentration of this compound.

  • Data Analysis: Plot the percentage of inhibition of the acetylcholine-induced contraction against the concentration of this compound to determine the IC50 value.

Experimental Workflow: Isolated Organ Bath Assay

G start Start prep Isolate Guinea Pig Ileum start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibrate Tissue mount->equilibrate add_agonist Add Acetylcholine (Agonist) equilibrate->add_agonist record_contraction Record Contraction add_agonist->record_contraction add_this compound Add this compound (Antagonist) record_contraction->add_this compound record_relaxation Record Relaxation add_this compound->record_relaxation analyze Calculate IC50 record_relaxation->analyze end End analyze->end

Workflow for determining the functional potency of an antispasmodic agent.

Conclusion

A comprehensive benchmarking of this compound requires the generation of robust preclinical and clinical data to enable direct comparisons with industry standards. The methodologies and frameworks presented in this guide provide a roadmap for researchers and drug development professionals to systematically evaluate the performance of this compound. The acquisition and publication of specific data on this compound's receptor binding profile and in vitro potency would be invaluable to the scientific community for a complete and objective assessment of its therapeutic potential relative to other antispasmodic agents.

References

A Comparative Guide to Inter-Laboratory Validation of Fenpiverinium Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fenpiverinium: Mechanism of Action

This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic cholinergic receptors, with a primary affinity for the M3 subtype. By blocking the action of acetylcholine (B1216132) on smooth muscle cells, it leads to muscle relaxation, thereby alleviating spasms and associated pain.

cluster_0 Cholinergic Nerve Terminal cluster_1 Smooth Muscle Cell ACh Acetylcholine M3 Muscarinic M3 Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca²⁺ Increase IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction This compound This compound This compound->M3 Blocks

Caption: Signaling pathway of this compound's anticholinergic action.

Comparison of Validated this compound Assay Protocols

The most common analytical techniques for the quantification of this compound Bromide in pharmaceutical formulations are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry. The following tables summarize the key parameters from various validated methods.

Table 1: Comparison of RP-HPLC Methods for this compound Analysis
Parameter Method 1 (Simultaneous with Pitofenone & Diclofenac) [1][2]Method 2 (Low Content Estimation) [3][4][5]Method 3 (Simultaneous with Pitofenone) [6][7]
Column Discovery C18 (250mm x 4.6mm, 5µm)Supelcosil LC-CNThermo Kromasil C18
Mobile Phase Orthophosphoric acid buffer : Acetonitrile (50:50 v/v)Sodium dihydrogen phosphate (B84403) : Methanol (B129727) (66:34 v/v)Diammonium hydrogen orthophosphate buffer (pH 7.2) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (λ) 241 nm210 nm220 nm
Linearity Range 0.25 - 1.50 µg/mL6.980 - 12.930 µg/mL1.2 - 2.8 µg/mL
Accuracy (% Recovery) 99.47%100.23%Not explicitly stated, but %RSD for recovery was <2%
Precision (%RSD) 0.9%0.5%<2%
LOD Not explicitly statedNot explicitly stated0.0654 µg/mL
LOQ Not explicitly statedNot explicitly stated0.1982 µg/mL
Robustness Method is reliable with variations in analytical conditionsSatisfactory results in the range of 98.50% to 101.20%Method was found to be robust
Table 2: UV-Visible Spectrophotometric Method for this compound Analysis
Parameter Method 4 (Reaction with DNPH) [8]
Reagent 2,4-Dinitrophenylhydrazine (DNPH)
Detection (λmax) 463 nm
Linearity Range 20 - 100 ng/mL
Accuracy (% Recovery) Validated as per ICH guidelines
Precision (%RSD) Validated as per ICH guidelines
LOD Not explicitly stated
LOQ Not explicitly stated

Experimental Protocols

RP-HPLC Method (Simultaneous with Pitofenone & Diclofenac)[1][2]
  • Chromatographic Conditions:

    • Column: Discovery C18 (250mm x 4.6mm, 5µm)

    • Mobile Phase: A 50:50 (v/v) mixture of orthophosphoric acid buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 241 nm.

    • Temperature: Ambient.

  • Preparation of Standard Solution:

    • Accurately weigh and transfer 0.25 mg of this compound Bromide reference standard into a 25 mL volumetric flask.

    • Add 10 mL of methanol and sonicate for 15 minutes to dissolve.

    • Make up the volume to 25 mL with methanol.

    • Further dilute to achieve a concentration within the linearity range using the mobile phase.

  • Preparation of Sample Solution:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the tablet powder equivalent to the label claim of this compound and transfer to a suitable volumetric flask.

    • Add a portion of the diluent (mobile phase), sonicate to dissolve, and then dilute to the final volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometric Method[8]
  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution.

    • Distilled water.

  • Preparation of Standard Stock Solution:

    • Accurately weigh 100 mg of this compound Bromide and dissolve in 100 mL of distilled water to obtain a concentration of 1000 µg/mL.

  • Procedure:

    • Prepare a series of dilutions from the stock solution to get concentrations in the range of 20-100 ng/mL.

    • To a specific volume of each dilution, add the DNPH reagent. A condensation reaction occurs, forming a yellow-colored product.

    • Measure the absorbance of the resulting solution at 463 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is crucial to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories. Although specific data for this compound is lacking, the following workflow provides a general framework for such a study.

start Start: Method Optimization & Single-Lab Validation protocol Develop Standardized Protocol & Sample Preparation Instructions start->protocol labs Select Participating Laboratories (Minimum of 3-5 recommended) protocol->labs samples Prepare and Distribute Homogeneous Samples (Reference Standards & Blind Samples) labs->samples analysis Each Laboratory Performs the Assay According to the Protocol samples->analysis data Collect Raw Data and Calculated Results from All Laboratories analysis->data stats Statistical Analysis (e.g., ANOVA, Cochran's test, Grubbs' test) data->stats params Evaluate Reproducibility, Repeatability, and Robustness stats->params report Generate Final Validation Report with Performance Characteristics params->report end End: Method Deemed Validated for Inter-Laboratory Use report->end

Caption: General workflow for an inter-laboratory validation study.

Key Parameters to Evaluate in an Inter-Laboratory Study:

  • Reproducibility: The precision of the method between different laboratories. This is typically assessed by the relative standard deviation of the results obtained from all participating laboratories (%RSD_R).

  • Repeatability: The precision of the method within a single laboratory under the same operating conditions over a short interval of time. This is assessed by the relative standard deviation of replicate measurements (%RSD_r).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Validated RP-HPLC and UV-Visible spectrophotometric methods are available for the accurate and precise quantification of this compound Bromide in pharmaceutical dosage forms. The choice of method will depend on the specific requirements of the analysis, such as the need for simultaneous determination of other active ingredients and the available instrumentation. While single-laboratory validation data is available, the absence of published inter-laboratory validation studies highlights a gap in the comprehensive assessment of these methods. The successful completion of an inter-laboratory validation study, following the outlined workflow, would provide a higher degree of confidence in the robustness and transferability of the chosen this compound assay protocol, which is essential for ensuring product quality and consistency across different manufacturing and testing sites.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fenpiverinium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Fenpiverinium, a quaternary ammonium (B1175870) compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or dust.
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact.
Skin and Body Protection Impervious clothing, such as a lab coat.To protect against accidental spills.
Respiratory Protection Suitable respirator.To be used when handling the powder form to avoid inhalation of dust.[1]

In the event of an accidental release, personnel should be evacuated from the affected area. The spill should be contained to prevent it from entering drains or water courses.[1] Absorb liquid spills with an inert, finely-powdered material like diatomite or universal binders.[1] Contaminated surfaces should be decontaminated by scrubbing with alcohol.[1]

II. Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following protocol outlines the general steps for its safe disposal.

  • Waste Identification and Segregation :

    • Characterize the this compound waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., gloves, absorbent pads, glassware).

    • Do not mix this compound waste with other incompatible chemical waste. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Containerization and Labeling :

    • Select a suitable, leak-proof, and closed container for the waste.[2] The container must be compatible with the chemical nature of the waste.

    • Clearly label the container with the words "Hazardous Waste" and specify the contents, including "this compound" and its approximate concentration.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • For solutions, it is recommended to store them in a cool place, such as in a well-ventilated area with the container tightly closed.[3][4]

  • Disposal Method Selection :

    • For surplus and non-recyclable solutions : It is recommended to engage a licensed professional waste disposal company.[2]

    • Incineration : An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Never dispose of this compound down the drain or in the regular trash.[2][5][6] This is to prevent potential environmental contamination.

  • Arranging for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • Provide them with the completed hazardous waste manifest and any other required documentation.

III. Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of this compound. The guidance is based on general chemical waste management principles and information from Safety Data Sheets. For specific, validated disposal methodologies, consulting with a professional environmental services company or your institution's EHS department is highly recommended.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Fenpiverinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling Fenpiverinium bromide to mitigate risks of exposure and ensure a safe laboratory environment.

This compound bromide is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to proper personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Essential Personal Protective Equipment (PPE)

The primary defense against exposure to this compound bromide is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment based on Safety Data Sheet (SDS) recommendations.[1][2][3][6][7]

Body PartRequired PPESpecifications and Standards
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2][6]
Skin Chemical-resistant gloves and impervious protective clothing. Fire/flame resistant clothing is also recommended.Gloves must be inspected prior to use. Protective clothing selection is based on the concentration and amount of the hazardous substance.[1][2][3]
Respiratory A full-face respirator, NIOSH-approved N100, or CEN-approved FFP3 particulate respirators.To be used if exposure limits are exceeded, if irritation occurs, or as a backup to engineering controls like a fume hood.[1][6]

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound bromide is crucial to minimize the risk of exposure. The following workflow outlines the necessary steps for safe handling from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Disposal r1 Receive this compound bromide r2 Inspect container for damage r1->r2 r3 Store in a cool, dry, well-ventilated, and locked area r2->r3 h1 Don appropriate PPE r3->h1 h2 Work in a well-ventilated area or fume hood h1->h2 h3 Avoid dust formation and inhalation h2->h3 h4 Prevent contact with skin and eyes h3->h4 h5 Do not eat, drink, or smoke in the work area h4->h5 d1 Collect waste in a suitable, closed container h5->d1 d2 Dispose of as hazardous waste via a licensed disposal company d1->d2 d3 Decontaminate work surfaces d2->d3 cluster_waste Waste Management cluster_collection Collection cluster_disposal_path Final Disposal w1 Unused this compound bromide c1 Place in a suitable, closed, and labeled container for disposal w1->c1 w2 Contaminated PPE (gloves, etc.) w2->c1 w3 Contaminated labware w3->c1 d1 Arrange for disposal by a licensed professional waste disposal service c1->d1 d2 Follow all applicable local, state, and federal regulations d1->d2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenpiverinium
Reactant of Route 2
Reactant of Route 2
Fenpiverinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.